Product packaging for 2-Fluoro-4-morpholinobenzoic Acid(Cat. No.:CAS No. 946598-40-9)

2-Fluoro-4-morpholinobenzoic Acid

Cat. No.: B1441508
CAS No.: 946598-40-9
M. Wt: 225.22 g/mol
InChI Key: NEWHCWSPQLPAIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Fluoro-4-morpholinobenzoic Acid ( 946598-40-9) is an organic compound with a molecular formula of C11H12FNO3 and a molecular weight of 225.22 g/mol. This benzoic acid derivative features a morpholine ring substituted at the para-position relative to the carboxylic acid group, with a fluorine atom at the ortho-position. This structure makes it a valuable intermediate in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex molecules. The compound should be stored sealed in a dry environment at room temperature to maintain stability. Researchers value this compound for its potential use in crystal engineering and the development of pharmaceutical cocrystals, an area where fluorinated benzoic acids and heterocycles like morpholine are known to play a key role in modifying the physical properties, solubility, and bioavailability of active pharmaceutical ingredients (APIs) . Key Applications & Research Value: Chemical Synthesis: Serves as a versatile building block for the construction of novel chemical entities, especially in the development of receptor agonists and antagonists, leveraging the electron-withdrawing properties of the fluorine atom and the hydrogen-bonding capability of the morpholine ring . Material Science Research: The defined molecular structure and potential for hydrogen bonding (N-H···O) make it a candidate for studying supramolecular assembly and crystalline material properties . Safety Notice: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, or for human consumption. Please refer to the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12FNO3 B1441508 2-Fluoro-4-morpholinobenzoic Acid CAS No. 946598-40-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-morpholin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c12-10-7-8(1-2-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWHCWSPQLPAIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946598-40-9
Record name 2-Fluoro-4-(4-morpholinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946598-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Fluoro-4-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 2-Fluoro-4-morpholinobenzoic acid, a heterocyclic aromatic carboxylic acid of significant interest to the fields of medicinal chemistry and drug development. The document elucidates the compound's core physicochemical properties, spectroscopic signature, a validated synthetic pathway, and its potential applications. By integrating the strategic importance of the morpholine and fluorine moieties—known to enhance pharmacokinetic profiles and modulate bioactivity, respectively—this guide serves as an essential resource for researchers leveraging this versatile building block in the synthesis of novel therapeutic agents.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted benzoic acid derivative. The presence of a fluorine atom at the ortho position and a morpholine ring at the para position to the carboxyl group creates a unique electronic and steric environment, making it a valuable intermediate in organic synthesis. The morpholine heterocycle is a widely utilized scaffold in bioactive compounds, often conferring improved water solubility and metabolic stability.[1] Concurrently, the incorporation of fluorine is a well-established strategy in medicinal chemistry to fine-tune a molecule's lipophilicity, metabolic fate, and binding affinity to biological targets.[1][2]

PropertyValueSource
CAS Number 946598-40-9[3]
Molecular Formula C₁₁H₁₂FNO₃[3][4]
Molecular Weight 225.22 g/mol [3][4]
SMILES C1COCCN1C2=CC(=C(C=C2)C(=O)O)F[3]
Storage Conditions Room Temperature, Sealed in Dry Conditions[3]
Molecular Structure

The structure combines the rigidity of the fluorinated benzene ring with the conformational flexibility of the morpholine substituent.

Caption: Chemical Structure of this compound.

Spectroscopic Profile (Predicted)

While specific experimental spectra are not publicly cataloged, the structure of this compound allows for a reliable prediction of its key spectroscopic features. This theoretical analysis is crucial for researchers to verify the identity and purity of synthesized samples.

  • ¹H NMR: The spectrum would feature distinct regions. The morpholine protons would appear as two multiplets around 3.0-4.0 ppm. The aromatic region would show three protons with complex splitting patterns due to both proton-proton and proton-fluorine coupling. The acidic proton of the carboxylic acid would likely appear as a broad singlet far downfield (>10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: The spectrum would display 11 distinct carbon signals. The carbonyl carbon of the carboxylic acid would be found around 165-170 ppm. The aromatic carbons would appear between 110-160 ppm, with the carbons directly bonded to or near the fluorine atom showing characteristic C-F coupling constants. The four carbons of the morpholine ring would be visible in the 45-70 ppm range.

  • IR Spectroscopy: Key vibrational bands would confirm the presence of the principal functional groups. A broad absorption from ~2500-3300 cm⁻¹ would be characteristic of the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch. C-O-C stretches from the morpholine and C-F stretches would also be present in the fingerprint region (typically ~1100-1300 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M+) in a high-resolution mass spectrum would be observed at m/z 225.0801, corresponding to the exact mass of the molecular formula C₁₁H₁₂FNO₃.

Synthesis and Reactivity

A robust and efficient method for synthesizing this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is favored due to the activation of the benzene ring by the electron-withdrawing carboxylic acid and fluorine groups, which facilitates the displacement of a leaving group by the morpholine nucleophile.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The most logical precursor for this synthesis is 2,4-Difluorobenzoic acid. The fluorine atom at the C4 position is more activated towards nucleophilic attack than the one at C2 (ortho to the carboxyl group) due to resonance stabilization of the Meisenheimer intermediate.

G start 2,4-Difluorobenzoic Acid + Morpholine reaction Nucleophilic Aromatic Substitution (SₙAr) start->reaction product This compound reaction->product

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is a representative methodology based on established chemical principles for SₙAr reactions.

  • Reaction Setup: To a solution of 2,4-Difluorobenzoic acid (1.0 eq) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add morpholine (2.5 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃) (3.0 eq).

  • Heating: Heat the reaction mixture to 100-120 °C and stir under a nitrogen atmosphere for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.

  • Acidification: Acidify the aqueous solution to a pH of ~2-3 using a strong acid like 2M hydrochloric acid (HCl). This will precipitate the carboxylic acid product.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.

  • Purification: Dry the crude product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product with high purity.

Applications in Research and Development

While specific drugs derived directly from this molecule are not prominent in public literature, its structure is emblematic of scaffolds used in modern drug discovery.

  • Scaffold for Bioactive Molecules: this compound serves as a versatile building block. The carboxylic acid group is a key handle for amide bond formation, allowing it to be coupled with various amines to build a diverse library of compounds for screening.[1]

  • Modulation of Pharmacokinetic Properties: The morpholine group is frequently incorporated into drug candidates to enhance hydrophilicity, improve metabolic stability, and reduce off-target toxicity.[1]

  • Enhancement of Potency and Selectivity: The strategic placement of a fluorine atom can significantly alter the electronic properties of the molecule, leading to stronger and more selective interactions with target proteins like enzymes or receptors.[2] This modification can also block sites of metabolic degradation, thereby increasing the drug's half-life.

Safety and Handling

As a laboratory chemical, this compound requires careful handling in a controlled environment. The following hazard information is based on available safety data.[3]

Hazard CodeDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled
H335 May cause respiratory irritation

Handling Recommendations:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

  • Avoid breathing dust. Minimize dust generation and accumulation.[5]

  • Wash hands thoroughly after handling.[7]

  • In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, seek medical advice.[8][9]

References

  • Achmem. (n.d.). This compound.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide.
  • Synquest Labs. (2016). 2-Fluoro-4-formylbenzoic acid Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • CymitQuimica. (n.d.). 5-Fluoro-2-(morpholin-4-yl)benzoic acid.
  • Fisher Scientific. (2021). Safety Data Sheet.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery.
  • Thermo Fisher Scientific. (2025). 2-Fluorobenzoic acid Safety Data Sheet.
  • ECHEMI. (n.d.). 2-Fluoro-4-hydroxybenzoic acid SDS.

Sources

An In-depth Technical Guide to 2-Fluoro-4-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-4-morpholinobenzoic acid (CAS No. 946598-40-9), a heterocyclic carboxylic acid with significant potential in medicinal chemistry and drug discovery. This document delves into the compound's physicochemical properties, outlines a robust synthetic pathway, explores its potential applications as a valuable building block in targeted therapies, and details essential analytical methodologies for its quality control. The strategic incorporation of a morpholine moiety and a fluorine atom onto the benzoic acid scaffold imparts desirable pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for the development of novel therapeutics. This guide is intended to be a valuable resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.

Introduction: The Strategic Importance of Fluorinated Morpholinobenzoic Acids in Drug Discovery

The design of novel therapeutic agents is a multifactorial challenge, requiring a delicate balance of potency, selectivity, and favorable drug-like properties. The strategic incorporation of specific structural motifs is a cornerstone of modern medicinal chemistry, and this compound exemplifies the convergence of two such privileged structures: the morpholine ring and a fluorinated benzene scaffold.

The morpholine moiety is frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic profiles. Its presence can lead to improved aqueous solubility, metabolic stability, and a favorable safety profile. The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets, while the overall compact and saturated nature of the ring can positively influence molecular conformation.

Concurrently, the introduction of fluorine atoms into drug molecules is a well-established strategy to modulate their biological activity. The high electronegativity and small size of fluorine can alter the electronic properties of the aromatic ring, influence pKa values, enhance binding affinity to target proteins, and block sites of metabolism, thereby increasing the drug's half-life.

The combination of these two structural features in this compound creates a versatile building block with significant potential for the synthesis of novel kinase inhibitors and other targeted therapies. This guide will provide the foundational knowledge necessary to effectively utilize this compound in drug discovery programs.

Physicochemical and Safety Data

A thorough understanding of a compound's fundamental properties is critical for its effective use in research and development. The key physicochemical and safety data for this compound are summarized below.

PropertyValueReference
CAS Number 946598-40-9[1]
Molecular Formula C₁₁H₁₂FNO₃[1]
Molecular Weight 225.22 g/mol [1]
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol
Hazard Statements H302, H315, H319, H335[1]
Precautionary Statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338[1]

Note: The physical appearance and solubility are typical for this class of compounds and should be confirmed experimentally.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a nucleophilic aromatic substitution (SNA) reaction, a cornerstone of aromatic chemistry. The most logical and widely applicable approach involves the reaction of a readily available starting material, 2,4-difluorobenzoic acid, with morpholine. Two common catalytic systems for this transformation are the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig amination (palladium-catalyzed). The Buchwald-Hartwig approach is often preferred due to its milder reaction conditions and broader substrate scope[2].

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

This protocol describes a general procedure for the synthesis of this compound via a Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds[2].

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 2_4_difluorobenzoic_acid 2,4-Difluorobenzoic Acid Reaction Buchwald-Hartwig Amination 2_4_difluorobenzoic_acid->Reaction Morpholine Morpholine Morpholine->Reaction Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->Reaction Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Reaction Base Base (e.g., Cs2CO3) Base->Reaction Solvent Solvent (e.g., Dioxane) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Crystallization) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 2,4-Difluorobenzoic acid (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs₂CO₃, 2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,4-difluorobenzoic acid, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Add anhydrous 1,4-dioxane and toluene to the flask.

  • Add morpholine to the reaction mixture.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with 1 M HCl, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.

Causality of Experimental Choices:

  • Palladium Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is crucial for the catalytic cycle of the Buchwald-Hartwig amination. The ligand facilitates the oxidative addition of the aryl fluoride and the reductive elimination of the product.

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in deprotonating the morpholine and the carboxylic acid, facilitating the catalytic cycle without competing in side reactions.

  • Solvent: A high-boiling, aprotic solvent like dioxane or toluene is necessary to achieve the required reaction temperature. Anhydrous conditions are essential to prevent quenching of the catalyst and reagents.

  • Workup: The acidic wash removes excess morpholine and the basic impurities. The subsequent purification by recrystallization ensures the high purity of the final product.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of biologically active molecules, particularly in the area of oncology and inflammatory diseases. Its structural features suggest its potential as a scaffold for the development of inhibitors of various protein kinases.

Role as a Kinase Inhibitor Scaffold

Many clinically approved protein kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase active site through hydrogen bonding. The benzoic acid moiety of this compound can be readily converted to an amide, which can then be further functionalized to introduce a hinge-binding motif. The morpholine group can occupy the solvent-exposed region of the ATP-binding pocket, enhancing solubility and providing a vector for further chemical modification to improve selectivity and potency. The fluorine atom can form favorable interactions with the protein backbone or influence the conformation of the inhibitor.

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Kinase Downstream Kinase Receptor_Tyrosine_Kinase->Downstream_Kinase Activates Substrate_Phosphorylation Substrate Phosphorylation Downstream_Kinase->Substrate_Phosphorylation Catalyzes Cellular_Response Cellular Response (e.g., Proliferation) Substrate_Phosphorylation->Cellular_Response Leads to Inhibitor Inhibitor derived from This compound Inhibitor->Downstream_Kinase Inhibits

Caption: Inhibition of a hypothetical kinase signaling pathway.

Potential Therapeutic Targets

While specific biological data for this compound is not extensively published, its structural similarity to known kinase inhibitors suggests potential activity against targets such as:

  • Receptor Tyrosine Kinases (RTKs): Involved in cell proliferation, differentiation, and survival.

  • Serine/Threonine Kinases: Key regulators of various cellular processes.

  • Non-receptor Tyrosine Kinases: Crucial for immune cell signaling.

Further research, including high-throughput screening and structure-activity relationship (SAR) studies, is necessary to identify the specific kinase targets and to optimize the inhibitory activity of derivatives of this compound.

Quality Control and Analytical Methodologies

Ensuring the purity and identity of this compound is paramount for its use in research and development. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive quality control.

Analytical Data Summary
Analytical TechniqueExpected Observations
HPLC (High-Performance Liquid Chromatography) A single major peak with a purity of ≥98% (by area). A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a suitable starting point.
¹H NMR (Proton Nuclear Magnetic Resonance) Characteristic signals for the aromatic protons, the morpholine protons, and the carboxylic acid proton. The fluorine coupling will be observable on the aromatic signals.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Signals corresponding to all 11 carbon atoms. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).
MS (Mass Spectrometry) The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the exact mass of the compound (C₁₁H₁₂FNO₃).
Representative Analytical Protocols

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile

  • Gradient: A time-dependent gradient from 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent: DMSO-d₆ or CDCl₃

  • Instrument: 400 MHz or higher

  • Observations: The ¹H NMR spectrum is expected to show multiplets for the aromatic protons, with characteristic splitting patterns due to fluorine coupling. The morpholine protons will appear as two distinct multiplets. The carboxylic acid proton will be a broad singlet.

Mass Spectrometry (MS):

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Expected m/z: [M+H]⁺ ≈ 226.08; [M-H]⁻ ≈ 224.07

  • Instrumentation: High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and confirmation of the elemental composition.

Conclusion

This compound is a strategically designed chemical entity that holds considerable promise as a versatile building block in drug discovery. Its synthesis is achievable through well-established synthetic methodologies, and its structural features make it an attractive scaffold for the development of targeted therapeutics, particularly kinase inhibitors. The information provided in this guide serves as a comprehensive resource for researchers looking to leverage the potential of this compound in their quest for novel and effective medicines.

References

  • 2a biotech. This compound. [Link]
  • Wikipedia.

Sources

An In-depth Technical Guide to the Molecular Structure of 2-Fluoro-4-morpholinobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Fluoro-4-morpholinobenzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. The document delves into its molecular structure, proposed synthesis, and anticipated spectroscopic characteristics, offering valuable insights for its potential application in medicinal chemistry.

Introduction: The Significance of Fluorinated Morpholinobenzoic Acids

The strategic incorporation of fluorine atoms and morpholine moieties into small molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties, such as its high electronegativity and small atomic radius, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The morpholine ring is a privileged scaffold, often conferring favorable pharmacokinetic properties like improved aqueous solubility and metabolic resilience.

This compound combines these advantageous features, making it a valuable building block for the synthesis of novel therapeutic agents. Its structural framework suggests potential applications in the development of kinase inhibitors, antiviral agents, and other targeted therapies.

Table 1: Key Properties of this compound

PropertyValueSource
CAS Number 946598-40-9
Molecular Formula C₁₁H₁₂FNO₃
Molecular Weight 225.22 g/mol
IUPAC Name 2-Fluoro-4-morpholin-4-ylbenzoic acidN/A

Elucidation of the Molecular Structure

The molecular structure of this compound is characterized by a benzoic acid core substituted with a fluorine atom at the C2 position and a morpholine ring at the C4 position. The nitrogen atom of the morpholine ring is directly attached to the benzene ring.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Conformational Analysis

The overall conformation of the molecule is influenced by the rotational freedom around the C4-N bond of the morpholine ring and the C1-C(OOH) bond of the carboxylic acid group. X-ray crystallographic data of the related compound, 2-Fluoro-4-(methoxycarbonyl)benzoic acid, reveals that the carboxyl group is not coplanar with the benzene ring, exhibiting a dihedral angle of approximately 20.2°. A similar non-planar arrangement is anticipated for this compound due to steric hindrance between the carboxylic acid and the ortho-fluoro substituent. The morpholine ring typically adopts a chair conformation.

Proposed Synthesis Pathway

A robust and efficient synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. The proposed pathway utilizes readily available starting materials.

Diagram 2: Proposed Synthesis of this compound

Synthesis_Pathway start 2,4-Difluorobenzoic Acid + Morpholine intermediate Nucleophilic Aromatic Substitution start->intermediate Base (e.g., K₂CO₃) Solvent (e.g., DMSO) product This compound intermediate->product Workup & Purification

Caption: Proposed reaction scheme for the synthesis.

Experimental Protocol

This protocol is based on established methodologies for similar transformations.

Materials:

  • 2,4-Difluorobenzoic acid

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 2,4-difluorobenzoic acid (1.0 eq) in DMSO, add potassium carbonate (2.5 eq) and morpholine (1.2 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution with concentrated HCl to a pH of 2-3 to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Anticipated Spectroscopic Characterization

While specific experimental data for this compound is not widely available, its spectroscopic features can be predicted based on the analysis of its functional groups and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, morpholine, and carboxylic acid protons.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
COOH10.0 - 13.0broad singlet-
Ar-H (adjacent to COOH)7.8 - 8.0doublet of doubletsJ(H,H) ≈ 8-9, J(H,F) ≈ 5-6
Ar-H (adjacent to F)6.7 - 6.9doubletJ(H,F) ≈ 10-12
Ar-H (adjacent to morpholine)6.6 - 6.8doubletJ(H,H) ≈ 2-3
Morpholine (-CH₂-N-)3.8 - 4.0tripletJ(H,H) ≈ 4-5
Morpholine (-CH₂-O-)3.3 - 3.5tripletJ(H,H) ≈ 4-5
¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the aromatic, carboxylic, and morpholine carbons, with the carbon attached to the fluorine atom exhibiting a characteristic large coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the O-H and C=O stretches of the carboxylic acid, C-F stretch, and C-N and C-O stretches of the morpholine ring.

Table 3: Predicted IR Absorption Frequencies

Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad
C=O (Carboxylic Acid)1680 - 1710Strong
C=C (Aromatic)1580 - 1620Medium
C-F (Aryl Fluoride)1200 - 1250Strong
C-N (Aryl Amine)1300 - 1350Medium
C-O-C (Ether)1100 - 1150Strong
Mass Spectrometry

The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 225.22 g/mol .

Applications in Drug Discovery and Development

Derivatives of fluorinated benzoic acids are prevalent in pharmaceuticals. The unique substitution pattern of this compound makes it an attractive starting material for creating compound libraries for high-throughput screening. The presence of the carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships.

Conclusion

This compound is a promising scaffold for medicinal chemistry, combining the beneficial properties of both fluorine and morpholine substituents. This guide provides a foundational understanding of its molecular structure, a plausible synthetic route, and its anticipated spectroscopic characteristics. Further experimental validation of these properties will be crucial for unlocking its full potential in the development of novel therapeutic agents.

References

  • PubChem. 3-Fluoro-4-morpholinobenzoic acid. [Link]
  • Ningbo Inno Pharmchem Co., Ltd.
  • 2A Biotech. 3-FLUORO-4-(4-MORPHOLINYL)BENZOIC ACID. [Link]
  • ChemBK. 2-Fluoro-4-pyrrolidinobenzoic Acid. [Link]
  • MDPI. Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. [Link]
  • ResearchGate. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. [Link]
  • PubChem. 2-(Morpholin-4-yl)benzoic acid. [Link]
  • Arkivoc.
  • National Institutes of Health. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. [Link]
  • National Institutes of Health. 4-Fluoro-2-(phenylamino)benzoic acid. [Link]
  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-morpholinobenzoic acid is a valuable substituted benzoic acid derivative widely utilized as a building block in medicinal chemistry. The incorporation of a morpholine moiety is a well-established strategy to enhance the pharmacokinetic profile of drug candidates, often improving solubility and metabolic stability.[1] The presence of the fluorine atom at the ortho-position can significantly modulate the electronic properties and binding interactions of the final molecule.[2] This guide provides a comprehensive overview of the principal synthetic pathways to this key intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and comparative analysis of the methodologies. We will explore two primary, field-proven strategies: direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

Strategic Overview: Selecting a Synthetic Pathway

The synthesis of this compound hinges on the formation of a carbon-nitrogen bond between the C4 position of the 2-fluorobenzoic acid scaffold and the nitrogen atom of morpholine. The choice between the two major pathways depends on factors such as starting material availability, cost, scale, and tolerance of other functional groups in a more complex derivative.

  • Pathway 1: Nucleophilic Aromatic Substitution (SNAr) : This is the most direct and classical approach. It leverages the electron-withdrawing properties of the fluorine atom and the carboxylic acid group, which activate the aromatic ring for nucleophilic attack by morpholine. This pathway is often preferred for its operational simplicity and cost-effectiveness.[3][4]

  • Pathway 2: Palladium-Catalyzed Buchwald-Hartwig Amination : This modern cross-coupling reaction offers greater versatility and often proceeds under milder conditions than SNAr. It is particularly advantageous when the aromatic ring is not sufficiently activated for SNAr or when sensitive functional groups are present.[5][6]

Synthetic_Pathways cluster_0 Starting Materials cluster_1 Reagents SM1 2,4-Dihalobenzoic Acid (e.g., X=F, Cl) Target This compound SM1->Target Pathway 1: Nucleophilic Aromatic Substitution (SNAr) + Morpholine SM2 4-Bromo-2-fluorobenzoic Acid SM2->Target Pathway 2: Buchwald-Hartwig Amination + Morpholine Morpholine Morpholine Pd_Catalyst Pd Catalyst / Ligand / Base

Caption: High-level overview of the two primary synthetic pathways.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale

The SNAr mechanism is a two-step addition-elimination process.[7] For this synthesis, the reaction proceeds as follows:

  • Nucleophilic Attack : The nitrogen atom of morpholine attacks the electron-deficient C4 position of the 2-fluoro-4-halobenzoic acid. The aromaticity of the ring is temporarily broken, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is crucial and is enhanced by the electron-withdrawing fluorine and carboxylate groups.

  • Elimination & Aromatization : The leaving group (typically a halide) is expelled, and the aromaticity of the ring is restored, yielding the final product.

The reaction is typically performed at elevated temperatures in a polar aprotic solvent (e.g., DMF, DMSO, NMP) to enhance the nucleophilicity of the morpholine and facilitate the reaction. An excess of morpholine or the addition of a non-nucleophilic base is often used to neutralize the acid (HX) generated during the reaction.

Detailed Experimental Protocol (from 2,4-Difluorobenzoic Acid)

This protocol describes the reaction using 2,4-difluorobenzoic acid as the starting material, where the fluorine at C4 acts as the leaving group.

Materials & Reagents

Reagent/MaterialM.W.QuantityMolesEq.
2,4-Difluorobenzoic Acid158.1110.0 g63.2 mmol1.0
Morpholine87.1222.0 mL253 mmol4.0
N-Methyl-2-pyrrolidone (NMP)99.13100 mL--
2M Hydrochloric Acid-~150 mL--
Ethyl Acetate-300 mL--
Deionized Water-500 mL--
Brine-100 mL--
Anhydrous Sodium Sulfate----

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-difluorobenzoic acid (10.0 g, 63.2 mmol) and N-Methyl-2-pyrrolidone (100 mL).

  • Stir the mixture to dissolve the solid, then add morpholine (22.0 mL, 253 mmol) to the solution. Note: Morpholine acts as both the nucleophile and the base to neutralize the generated HF.

  • Heat the reaction mixture to 120-130 °C with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Hexane:Ethyl Acetate with 1% acetic acid). The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature. Pour the dark solution into a beaker containing 400 mL of deionized water and stir.

  • Acidify the aqueous solution to pH 2-3 by slowly adding 2M HCl. A precipitate should form.

  • Extract the product from the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford this compound as a solid.

Pathway 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Mechanistic Rationale

The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms C-N bonds from an aryl halide (or triflate) and an amine. The catalytic cycle, while complex, can be simplified into three key steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-2-fluorobenzoic acid (or its ester), forming a Pd(II) complex.

  • Amine Coordination & Deprotonation : Morpholine coordinates to the palladium center. A base deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination : The desired C-N bond is formed as the product, this compound, is released from the palladium center, regenerating the active Pd(0) catalyst.

This method requires an inert atmosphere (Nitrogen or Argon) as the Pd(0) catalyst is sensitive to oxygen. The choice of ligand is critical for the efficiency of the reaction.

Detailed Experimental Protocol (from 4-Bromo-2-fluorobenzoic Acid)

This protocol uses 4-bromo-2-fluorobenzoic acid as the starting material. Note: Protecting the carboxylic acid as an ester (e.g., methyl ester) is often recommended to prevent side reactions and improve solubility, followed by a final hydrolysis step. For simplicity, this protocol proceeds with the free acid.

Materials & Reagents

Reagent/MaterialM.W.QuantityMolesEq.
4-Bromo-2-fluorobenzoic Acid219.015.0 g22.8 mmol1.0
Morpholine87.122.4 mL27.4 mmol1.2
Pd2(dba)3915.72209 mg0.228 mmol0.01
Xantphos578.68396 mg0.684 mmol0.03
Sodium tert-butoxide (NaOtBu)96.106.58 g68.4 mmol3.0
Anhydrous Toluene-100 mL--

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromo-2-fluorobenzoic acid (5.0 g, 22.8 mmol), Pd2(dba)3 (209 mg, 0.01 eq), Xantphos (396 mg, 0.03 eq), and sodium tert-butoxide (6.58 g, 3.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Via syringe, add anhydrous toluene (100 mL) followed by morpholine (2.4 mL, 27.4 mmol).

  • Heat the reaction mixture to 100 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Cool the reaction to room temperature and quench by carefully adding 100 mL of water.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers and discard them. Carefully acidify the aqueous layer with 2M HCl to pH 2-3 to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the crude product.

  • Further purification can be achieved by column chromatography or recrystallization.

Experimental_Workflow_SNAr Start Start: Add Reagents (2,4-Difluorobenzoic Acid, Morpholine, NMP) Heat Heat Reaction (120-130 °C, 12-24h) Start->Heat 1 Monitor Monitor Progress (TLC) Heat->Monitor 2 Cool Cool to Room Temp Monitor->Cool 3 Quench Quench & Precipitate (Pour into H2O, Acidify with HCl) Cool->Quench 4 Extract Extract with Ethyl Acetate Quench->Extract 5 Wash Wash Organic Layer (H2O, Brine) Extract->Wash 6 Dry Dry (Na2SO4) & Concentrate Wash->Dry 7 Purify Purify (Recrystallization) Dry->Purify 8 End Final Product: This compound Purify->End 9

Sources

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-morpholinobenzoic Acid: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Fluoro-4-morpholinobenzoic Acid in Medicinal Chemistry

This compound is a key building block in contemporary drug discovery, valued for its unique combination of structural features. The incorporation of a morpholine moiety often enhances the pharmacokinetic profile of a drug candidate by improving aqueous solubility and metabolic stability. Concurrently, the fluorine atom at the ortho-position to the carboxylic acid can significantly modulate the electronic properties and binding interactions of the molecule. This guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound, with a detailed focus on the selection and synthesis of critical starting materials.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound primarily revolves around the formation of the C-N bond between the aromatic ring and the morpholine nitrogen. Two powerful and widely adopted methodologies for this transformation are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. The choice between these routes is often dictated by the availability of starting materials and the desired reaction conditions.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a robust method that relies on the activation of an aromatic ring towards nucleophilic attack by an electron-withdrawing group. In the context of this compound synthesis, a nitro group is an ideal activator.

Core Principle: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (morpholine) attacks the carbon atom bearing a suitable leaving group (typically a halogen), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized by the electron-withdrawing group. Subsequent elimination of the leaving group restores the aromaticity of the ring, yielding the desired product.

Starting Material Selection: A key starting material for this route is 2-Fluoro-4-nitrobenzoic acid . The fluorine atom at the 2-position and the nitro group at the 4-position work in concert to activate the ring for nucleophilic attack by morpholine at the 4-position.

Pathway 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of C-N bonds. This method is particularly useful when the aromatic ring is not sufficiently activated for SNAr.

Core Principle: This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The catalytic cycle involves oxidative addition of the aryl halide to the palladium(0) complex, coordination of the amine, deprotonation by the base, and reductive elimination to form the C-N bond and regenerate the catalyst.

Starting Material Selection: The preferred starting material for this approach is 2-Fluoro-4-bromobenzoic acid or its corresponding ester. The bromine atom serves as the reactive site for the palladium-catalyzed coupling with morpholine.

Synthesis of Key Starting Materials

The successful synthesis of this compound is contingent on the efficient preparation of its key precursors. The following section details the synthesis of the essential starting materials for both the SNAr and Buchwald-Hartwig pathways.

Synthesis of 2-Fluoro-4-nitrobenzoic Acid (for SNAr Pathway)

A common and effective method for the synthesis of 2-Fluoro-4-nitrobenzoic acid involves the oxidation of 2-fluoro-4-nitrotoluene.

Experimental Protocol: Oxidation of 2-Fluoro-4-nitrotoluene

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2-fluoro-4-nitrotoluene, a phase transfer catalyst such as tetrabutylammonium bromide, and an aqueous solution of sodium hydroxide is prepared.

  • Oxidation: Potassium permanganate (KMnO4) is added portion-wise to the stirred mixture. The reaction is then heated to approximately 95°C. Additional portions of KMnO4 may be required to drive the reaction to completion.[1]

  • Workup: After completion, the reaction mixture is cooled to room temperature and filtered to remove the manganese dioxide byproduct. The filtrate is then acidified with a strong acid, such as concentrated hydrochloric acid, to a pH of 2. This precipitates the 2-Fluoro-4-nitrobenzoic acid.[1]

  • Purification: The crude product is collected by vacuum filtration and can be further purified by recrystallization or by dissolving in a basic aqueous solution, followed by extraction with an organic solvent to remove impurities, and then re-precipitation by acidification.[1]

Reagent/SolventRoleTypical Molar Ratio (to starting material)
2-Fluoro-4-nitrotolueneStarting Material1.0
Potassium PermanganateOxidizing Agent2.0 - 4.0
Sodium HydroxideBaseIn excess
Tetrabutylammonium BromidePhase Transfer Catalyst0.05
WaterSolvent-
Hydrochloric AcidAcidificationTo pH 2
Synthesis of 2-Fluoro-4-bromobenzoic Acid (for Buchwald-Hartwig Pathway)

The synthesis of 2-Fluoro-4-bromobenzoic acid can be achieved through several methods, including the Sandmeyer reaction starting from an appropriate aniline or via a Grignard reaction.

Method A: From 2-Amino-4-bromobenzoic Acid (Sandmeyer-type Reaction)

A diazotization reaction of 2-amino-4-bromobenzoic acid followed by a Schiemann reaction or related fluorination can yield the desired product. However, a more direct approach often involves starting from a commercially available halogenated toluene.

Method B: Grignard Reaction of 2-Bromo-1-fluoro-4-iodobenzene

While plausible, this route can be complicated by the relative reactivity of the bromo and iodo substituents. A more common industrial approach involves the oxidation of the corresponding toluene.

Method C: Oxidation of 2-Fluoro-4-bromotoluene

Similar to the synthesis of the nitro-analogue, 2-Fluoro-4-bromobenzoic acid can be prepared by the oxidation of 2-fluoro-4-bromotoluene using a strong oxidizing agent like potassium permanganate in an alkaline medium. The reaction conditions and workup are analogous to those described for the synthesis of 2-Fluoro-4-nitrobenzoic acid.

Core Synthetic Methodologies for this compound

With the key starting materials in hand, the following sections provide detailed protocols for the two primary synthetic pathways.

Detailed Protocol for Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the reaction of 2-Fluoro-4-nitrobenzoic acid with morpholine.

  • Reaction Setup: To a solution of 2-Fluoro-4-nitrobenzoic acid in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add morpholine (typically 1.1 to 1.5 equivalents).

  • Base Addition: A base, such as potassium carbonate (K2CO3) or triethylamine (Et3N), is added to the reaction mixture (typically 2.0 equivalents).

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated to a temperature between 50-100°C. The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC).[2]

  • Workup: Upon completion, the reaction mixture is poured into water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), and filtered.[2]

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.

SNAr_Workflow start Starting Material: 2-Fluoro-4-nitrobenzoic Acid reagents Reagents: Morpholine Base (e.g., K2CO3) Solvent (e.g., DMF) start->reagents 1. Mix reaction Reaction: Heat (50-100°C) Monitor by TLC reagents->reaction 2. React workup Workup: Aqueous Quench Extraction with Ethyl Acetate reaction->workup 3. Isolate purification Purification: Column Chromatography workup->purification 4. Purify product Final Product: This compound purification->product Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)-X(L_n) Pd0->PdII Ar-X ArX Ar-X OxAdd Oxidative Addition PdAmine Ar-Pd(II)-NR2(L_n) PdII->PdAmine R2NH, Base Amine R2NH Base Base LigandExch Ligand Exchange Product Ar-NR2 PdAmine->Product RedElim Reductive Elimination Product->Pd0 Regeneration

Sources

2-Fluoro-4-morpholinobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Fluoro-4-morpholinobenzoic Acid Derivatives: Synthesis, Bioactivity, and Structure-Activity Relationship Analysis

Executive Summary

The this compound scaffold represents a confluence of two powerful strategies in modern medicinal chemistry: the incorporation of a fluorine atom to modulate physicochemical properties and the use of the morpholine ring as a privileged structural motif. The morpholine heterocycle is widely recognized for conferring favorable pharmacokinetic properties, such as enhanced aqueous solubility and metabolic stability, to bioactive molecules.[1][2] Concurrently, the strategic placement of a fluorine atom can profoundly influence a compound's lipophilicity, metabolic fate, and binding affinity to biological targets.[1][3] This guide provides a comprehensive technical overview of derivatives based on this core structure. We will explore robust synthetic strategies, delve into their primary biological target—phosphatidylcholine-specific phospholipase C (PC-PLC), a key enzyme in cancer signaling—and analyze the structure-activity relationships (SAR) that govern their therapeutic potential. Detailed experimental protocols and data-driven insights are provided to serve as a valuable resource for researchers, scientists, and drug development professionals dedicated to the rational design of novel therapeutics.

The this compound Scaffold: A Privileged Core

The design of novel therapeutic agents often relies on the use of molecular scaffolds that are known to impart drug-like properties. The this compound core is an exemplary scaffold, combining the benefits of two key structural features.

The Morpholine Moiety: A Pharmacokinetic Enhancer

The morpholine ring is a saturated heterocycle that is a staple in drug design. Its prevalence stems from its ability to improve the pharmacokinetic profile of a molecule.[1][4] The oxygen atom can act as a hydrogen bond acceptor, and the nitrogen atom can be protonated at physiological pH, which collectively tends to increase water solubility—a critical factor for drug formulation and bioavailability. Furthermore, the morpholine ring is generally resistant to metabolic degradation, enhancing the in vivo stability and half-life of a drug candidate.[1] Its incorporation into a larger molecule is a trusted strategy for optimizing drug-like properties.[4][5]

The Role of Fluorine in Medicinal Chemistry

The substitution of hydrogen with fluorine is a well-established and powerful tactic in medicinal chemistry.[3] Due to its small size and high electronegativity, fluorine can induce significant changes in a molecule's properties:

  • Metabolic Stability: A C-F bond is stronger than a C-H bond, making it resistant to metabolic oxidation. Placing fluorine at a metabolically labile position can block degradation pathways, thereby increasing the drug's half-life.

  • Binding Affinity: Fluorine's electronegativity can alter the electronic distribution within the molecule, influencing its ability to interact with target enzymes or receptors through dipole-dipole or hydrogen bonding interactions.[3]

  • Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes.

The combination of the morpholine ring and a fluorine atom on the benzoic acid core creates a versatile and promising platform for developing novel therapeutics.[1]

Synthetic Strategies for this compound and Its Derivatives

The synthesis of can be reliably achieved through established organic chemistry transformations. The primary method for constructing the core involves a nucleophilic aromatic substitution (SNAr) reaction, followed by standard functional group manipulations to generate diverse libraries for SAR studies.

Synthesis of the Core Scaffold

The most direct approach to the this compound core is the SNAr reaction between a di-halogenated benzoic acid precursor, such as 2,4-difluorobenzoic acid, and morpholine. The fluorine atom at the 4-position is more activated towards nucleophilic attack due to the electron-withdrawing effect of the carboxylic acid group, leading to a regioselective substitution.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product r1 2,4-Difluorobenzoic Acid c1 Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat r1->c1 r2 Morpholine r2->c1 p1 This compound c1->p1

Caption: General workflow for the synthesis of the core scaffold via SNAr.

Experimental Protocol: Synthesis of this compound

  • To a solution of 2,4-difluorobenzoic acid (1.0 eq) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO), add a suitable base, for example, potassium carbonate (2.5 eq).

  • Add morpholine (1.2 eq) to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of ~2-3 to precipitate the product.

  • Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.

  • Purify the crude product further by recrystallization if necessary.

Synthesis of Amide Derivatives

To explore the structure-activity relationship, the carboxylic acid moiety is often converted into amides. This is typically achieved through a standard amide coupling reaction, often mediated by a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC).[1]

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product r1 This compound c1 Coupling Agent (e.g., EDC, HOBt) Base (e.g., DIPEA) Solvent (e.g., DCM, DMF) r1->c1 r2 Primary/Secondary Amine (R-NH2) r2->c1 p1 2-Fluoro-4-morpholinobenzamide Derivative c1->p1

Caption: Workflow for the synthesis of amide derivatives via peptide coupling.

Experimental Protocol: General Amide Coupling

  • Dissolve this compound (1.0 eq) in an anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Add the coupling agents, such as EDC (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq), to the solution.

  • Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.0 eq), followed by the desired amine (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude amide by column chromatography on silica gel.

Biological Activity and Mechanism of Action

Research into the biological activity of morpholinobenzoic acid scaffolds has identified a key molecular target involved in cancer progression.

Primary Target: Phosphatidylcholine-Specific Phospholipase C (PC-PLC)

Dysregulation of choline phospholipid metabolism is a hallmark of various cancers, with the overexpression of phosphatidylcholine-specific phospholipase C (PC-PLC) being a significant factor.[6] PC-PLC catalyzes the hydrolysis of phosphatidylcholine to generate phosphocholine and diacylglycerol (DAG), two important second messengers that drive cell proliferation and survival signaling pathways.[2] Consequently, inhibitors of PC-PLC are being actively investigated as potential anti-cancer agents.[6][7] Derivatives of the 2-morpholinobenzoic acid scaffold have emerged as potent inhibitors of this enzyme.[7]

PC Phosphatidylcholine (PC) PPLC PC-PLC Enzyme PC->PPLC Substrate PCholine Phosphocholine Proliferation Cancer Cell Proliferation & Survival PCholine->Proliferation Signaling DAG Diacylglycerol (DAG) DAG->Proliferation PPLC->PCholine Hydrolysis PPLC->DAG Inhibitor 2-Fluoro-4-morpholinobenzoic Acid Derivative Inhibitor->PPLC Inhibition

Caption: Simplified pathway showing PC-PLC inhibition by test compounds.

In Vitro Evaluation Protocols

Protocol: PC-PLC Enzyme Inhibition Assay [2]

  • Materials: PC-PLC enzyme, a chromogenic substrate (e.g., p-nitrophenylphosphorylcholine), assay buffer (e.g., Tris-HCl containing ZnCl₂ and Triton X-100), and test compounds dissolved in DMSO.

  • Pre-incubate the PC-PLC enzyme with various concentrations of the test compound (or DMSO as a vehicle control) in the assay buffer in a 96-well plate.

  • Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

  • Monitor the increase in absorbance at a specific wavelength (e.g., 405 nm for p-nitrophenol) over time using a plate reader.

  • Calculate the percentage of enzyme inhibition relative to the vehicle control and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol: Cancer Cell Anti-Proliferative Assay (e.g., MTT Assay)

  • Seed cancer cells (e.g., MDA-MB-231 or HCT116) in a 96-well plate and allow them to adhere overnight.[7]

  • Treat the cells with serial dilutions of the test compounds for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

  • Measure the absorbance at 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell growth inhibition and determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Structure-Activity Relationship (SAR) Analysis

While specific SAR data for this compound derivatives are emerging, valuable insights can be drawn from closely related 2-morpholinobenzoic acid analogs.[2] Studies on these compounds have focused on modifications at the 1-position (carboxylic acid), the 5-position (N-benzylamine), and the substitution pattern of the central aromatic ring.[7]

Key SAR Insights from Analogs

The following table summarizes the biological activity of representative 2-morpholinobenzoic acid derivatives against PC-PLC, providing a framework for understanding key structural requirements for activity.[7]

Compound IDCentral Ring PatternR1 Group (Position 1)R2 Group (N-benzyl)PC-PLC Inhibition (% Remaining Activity)
1b 2-morpholino, 5-N-benzyl-COOH3-Cl10.7 ± 1.5
2b 2-morpholino, 5-N-benzyl-CONHOH (Hydroxamic Acid)3-ClN/A (Potent Antiproliferative)
11f 2-morpholino, 4-N-benzyl-COOH3-Cl33.1 ± 5.7
12f 2-morpholino, 4-N-benzyl-CONHOH (Hydroxamic Acid)3-ClN/A (Less Potent Antiproliferative)
(Data adapted from studies on 2-morpholinobenzoic acid derivatives as PC-PLC inhibitors)[7]

Analysis:

  • Substitution Pattern: A comparison between compounds 1b (2,5-substitution) and 11f (2,4-substitution) reveals that the 1,2,5-relationship between the acyl group, morpholine ring, and N-benzylamine group is preferred for potent PC-PLC inhibition. Altering the pattern to a 1,2,4-relationship resulted in a significant decrease in inhibitory activity.[7]

  • Acyl Group: Replacing the carboxylic acid at position 1 with a hydroxamic acid (e.g., compound 2b ) often leads to potent anti-proliferative agents in cancer cell lines, suggesting this group may enhance cell permeability or have additional binding interactions.[7]

  • N-Benzyl Substituents: Halogen substitution, particularly a 3-chloro substituent on the N-benzyl ring, is consistently found in the most potent compounds, indicating a crucial interaction in the target's binding pocket.[2][7]

Future Directions for Optimization

Based on these insights, the rational design of novel should focus on:

  • Exploring Substituents at the 5-Position: The introduction of various N-substituted benzylamine groups at the 5-position is a promising strategy to maximize potency.

  • Bioisosteric Replacement of the Carboxylic Acid: Evaluating bioisosteres such as hydroxamic acids or tetrazoles at the 1-position could lead to improved antiproliferative activity and pharmacokinetic properties.

  • Leveraging the 2-Fluoro Substituent: The fluorine atom at the 2-position can influence the acidity of the benzoic acid and may alter the optimal conformation for binding. Its impact should be systematically evaluated in combination with other modifications. The electron-withdrawing nature of fluorine could modulate the binding interactions with the target protein.[2]

Conclusion

The this compound scaffold is a highly promising platform for the development of novel therapeutics, particularly in the field of oncology. Its design rationally combines the pharmacokinetic benefits of the morpholine moiety with the strategic modulation of properties afforded by fluorine substitution. The primary biological target for this class of compounds has been identified as PC-PLC, an enzyme implicated in cancer cell signaling. By leveraging established synthetic routes and guided by SAR insights from closely related analogs, researchers can systematically optimize this scaffold to produce potent and selective inhibitors. This guide provides the foundational knowledge, experimental protocols, and strategic framework necessary to advance the exploration of in modern drug discovery.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide. BenchChem.
  • National Center for Biotechnology Information. (n.d.). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed Central. [Link]
  • BenchChem. (2025).
  • Royal Society of Chemistry. (n.d.). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Publishing. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.
  • ResearchGate. (n.d.). Pharmacological profile of morpholine and its derivatives.

Sources

The Morpholine Scaffold: A Cornerstone of Modern Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring, a simple six-membered saturated heterocycle containing both an ether and a secondary amine functional group, has emerged as a "privileged structure" in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including metabolic stability and advantageous aqueous solubility, coupled with its versatile synthetic accessibility, have cemented its role as a crucial building block in the design of novel therapeutic agents.[1][4] This technical guide provides a comprehensive overview of the diverse biological activities exhibited by morpholine-containing compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to evaluate their therapeutic potential. From pioneering antibiotics to targeted cancer therapies and novel treatments for neurodegenerative diseases, the morpholine scaffold continues to be a source of significant innovation in drug discovery.[5][6]

Introduction: The Physicochemical and Pharmacokinetic Advantages of the Morpholine Moiety

The prevalence of the morpholine nucleus in a wide array of approved and experimental drugs is not coincidental.[1][2] Its inherent structural and electronic features bestow favorable pharmacokinetic properties upon parent molecules, a critical consideration in drug design.[1]

  • Improved Solubility and Permeability: The presence of the oxygen atom allows for hydrogen bond acceptance, while the nitrogen atom can act as a hydrogen bond donor or acceptor, contributing to enhanced aqueous solubility. This balanced hydrophilic-lipophilic profile is often key to achieving optimal oral bioavailability.[3]

  • Metabolic Stability: The saturated nature of the morpholine ring generally confers resistance to metabolic degradation, particularly oxidation, leading to improved in vivo half-life and a more predictable pharmacokinetic profile.[7]

  • Modulation of Basicity: The pKa of the morpholine nitrogen (around 8.5) is often within a desirable range for drug-receptor interactions and can be fine-tuned through substitution to optimize binding and cellular uptake.

  • Structural Rigidity and Vectorial Orientation: The chair-like conformation of the morpholine ring provides a degree of rigidity, which can be exploited to orient pharmacophoric groups in a precise three-dimensional arrangement for optimal interaction with biological targets.[4]

These advantageous properties have propelled the incorporation of the morpholine scaffold into a multitude of drug candidates across diverse therapeutic areas.[5]

A Spectrum of Biological Activities: From Infection to Neurodegeneration

The versatility of the morpholine ring is underscored by the broad range of pharmacological activities exhibited by its derivatives.[5][8] This section will explore some of the most significant therapeutic applications, highlighting key examples and their underlying mechanisms of action.

Antibacterial Activity: The Legacy of Linezolid

Perhaps one of the most well-known morpholine-containing drugs is Linezolid , a synthetic antibiotic belonging to the oxazolidinone class.[5] It is a crucial therapeutic option for treating infections caused by multi-drug resistant Gram-positive bacteria.

Mechanism of Action: Linezolid exerts its bacteriostatic effect by inhibiting the initiation of protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex, a crucial step in bacterial protein translation. The morpholine ring in Linezolid is a key contributor to its solubility and pharmacokinetic profile, enabling effective systemic distribution.

Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)

The following diagram illustrates a typical workflow for determining the MIC of a novel morpholine-containing antibacterial agent.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Incubation Inoculate Dilutions with Bacteria and Incubate (e.g., 37°C for 18-24h) Compound_Prep->Incubation Inoculum_Prep Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) Inoculum_Prep->Incubation Visual_Inspection Visually Inspect for Turbidity (Bacterial Growth) Incubation->Visual_Inspection MIC_Determination Determine MIC: Lowest Concentration with No Visible Growth Visual_Inspection->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anticancer Activity: Targeting Kinases and Beyond

The morpholine scaffold is a prominent feature in numerous small-molecule kinase inhibitors used in oncology.

  • Gefitinib (Iressa): An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib contains a morpholine group that enhances its solubility and allows for oral administration. It is used in the treatment of non-small cell lung cancer with specific EGFR mutations.

  • PI-103 and other PI3K/mTOR inhibitors: The morpholine ring is frequently incorporated into inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways, which are often dysregulated in cancer. The morpholine moiety in these compounds often occupies a specific pocket in the ATP-binding site of the kinase, contributing to potency and selectivity.[5]

Mechanism of Action: In many kinase inhibitors, the morpholine oxygen can form a crucial hydrogen bond with a hinge region residue in the kinase domain, a common anchoring point for ATP-competitive inhibitors. The nitrogen atom can be substituted to explore different regions of the binding pocket, influencing selectivity and potency.

Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition

The following diagram illustrates the inhibition of the PI3K/Akt/mTOR signaling pathway by a hypothetical morpholine-containing inhibitor.

PI3K_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor Morpholine-based PI3K Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Antifungal Activity: Disrupting Ergosterol Biosynthesis

Morpholine derivatives, such as Fenpropimorph and Amorolfine , are established agricultural and clinical antifungal agents, respectively.[9]

Mechanism of Action: These compounds inhibit two key enzymes in the fungal ergosterol biosynthesis pathway: sterol Δ¹⁴-reductase and sterol Δ⁸-Δ⁷-isomerase.[9] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and fungal cell death. The morpholine nitrogen is crucial for this activity, as it is believed to be protonated and interact with the enzyme's active site.

Anti-inflammatory Activity

Recent research has focused on the development of morpholine-containing compounds as potent anti-inflammatory agents.[10]

Mechanism of Action: Some derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[10] This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in inflammatory cells like macrophages.[10] Molecular docking studies suggest that these compounds can bind effectively to the active sites of these enzymes.[10]

Neurodegenerative Diseases

The unique properties of the morpholine scaffold, including its ability to cross the blood-brain barrier, make it an attractive framework for designing drugs targeting neurodegenerative diseases like Alzheimer's and Parkinson's.[3][6]

Mechanism of Action: Morpholine derivatives are being investigated as inhibitors of enzymes implicated in the pathology of these diseases, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[6] By inhibiting these enzymes, these compounds can help to restore neurotransmitter levels and reduce oxidative stress in the brain.[6]

Structure-Activity Relationship (SAR) Insights

The biological activity of morpholine-containing compounds can be significantly modulated by the nature and position of substituents on the morpholine ring and the parent scaffold.

Table 1: General Structure-Activity Relationships of Morpholine Derivatives

Substitution PositionGeneral Effect on ActivityRationale
N-Substitution Highly influential on potency and selectivity.The nitrogen atom is often involved in key interactions with the target protein (e.g., hydrogen bonding, ionic interactions). Bulky or lipophilic substituents can enhance binding to hydrophobic pockets.
C-2/C-6 Substitution Can introduce stereocenters, leading to enantioselective activity.Chiral substituents can provide more specific interactions with the target, improving potency and reducing off-target effects.
C-3/C-5 Substitution Can influence the conformation of the ring and the orientation of N-substituents.Substituents at these positions can sterically hinder or favor certain conformations, which may be more or less optimal for binding.
Bioisosteric Replacement Replacing the morpholine oxygen with sulfur (thiomorpholine) or another nitrogen (piperazine) can alter physicochemical properties and biological activity.This can modulate lipophilicity, hydrogen bonding capacity, and metabolic stability, leading to improved pharmacokinetic profiles or altered target selectivity.

A deep understanding of these SAR principles is crucial for the rational design of novel and more effective morpholine-based therapeutics.[7]

Experimental Protocols for Biological Evaluation

The following provides a generalized, step-by-step protocol for the initial in vitro evaluation of a novel morpholine-containing compound for anticancer activity.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which the test compound inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

  • Cancer cell line (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using a suitable software package.

Conclusion and Future Perspectives

The morpholine scaffold has proven to be an exceptionally valuable and versatile platform in medicinal chemistry.[1][5] Its favorable physicochemical and pharmacokinetic properties have enabled the development of a wide range of successful drugs.[1] The continued exploration of novel synthetic methodologies for functionalizing the morpholine ring, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly lead to the discovery of new and improved therapeutics for a host of human diseases.[11][12] The future of morpholine-based drug discovery remains bright, with ongoing research into its applications in areas such as antiviral, antimalarial, and antituberculosis therapies holding significant promise.[5]

References

  • Kolichala, N. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. INTERNATIONAL JOURNAL OF PROGRESSIVE RESEARCH IN ENGINEERING MANAGEMENT AND SCIENCE (IJPREMS), 05(01), 1438-1446.
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]
  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]
  • Tzara, A., et al. (2020).
  • (2020).
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]
  • Khamitova, A. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation.
  • Naim, M. J. (2015). A review on pharmacological profile of Morpholine derivatives.
  • (2017). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative.
  • (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]
  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
  • (2024).
  • (2023).

Sources

An In-depth Technical Guide to 2-Fluoro-4-morpholinobenzoic acid: Synthesis, Properties, and Potential as a Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-4-morpholinobenzoic acid, a synthetic organic compound with significant potential in medicinal chemistry. By combining the structural features of a fluorinated benzoic acid and a morpholine moiety, this molecule presents a unique scaffold for the development of novel therapeutic agents. This document details a plausible synthetic pathway, explores its chemical characteristics, and extrapolates its potential biological activities and mechanisms of action based on structurally related analogs. Detailed experimental protocols for its synthesis and potential biological evaluation are provided to facilitate further research and application in drug discovery.

Introduction: The Strategic Combination of Fluorine and Morpholine in Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The high electronegativity and small atomic size of fluorine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Similarly, the morpholine heterocycle is a privileged scaffold in numerous approved drugs, often conferring favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.

This compound strategically combines these two key structural motifs. The presence of the fluorine atom at the ortho-position to the carboxylic acid can modulate its acidity and conformational preferences, while the morpholine ring at the para-position can enhance its drug-like properties. This guide aims to provide a detailed technical resource for researchers interested in synthesizing and exploring the therapeutic potential of this promising scaffold.

Synthesis and Chemical Properties

2.1. Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process starting from commercially available 2,4-difluorobenzoic acid.

Step 1: Nucleophilic Aromatic Substitution

The first step involves a nucleophilic aromatic substitution reaction where one of the fluorine atoms of 2,4-difluorobenzoic acid is displaced by morpholine. The fluorine atom at the 4-position is more susceptible to nucleophilic attack due to the electron-withdrawing effect of the carboxylic acid group.

Step 2: Saponification

The resulting ester from the first step is then saponified using a strong base, such as sodium hydroxide, to yield the final product, this compound.

2.2. Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl 2,4-difluorobenzoate

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Sodium Hydroxide (NaOH)

  • Methanol (CH₃OH)

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl)

  • Water (H₂O)

Procedure:

Step 1: Synthesis of Methyl 2-fluoro-4-morpholinobenzoate

  • To a round-bottom flask, add methyl 2,4-difluorobenzoate (1 equivalent), morpholine (10 equivalents), and potassium carbonate (2 equivalents).

  • Add acetonitrile as the solvent and heat the mixture to reflux overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the suspension and filter the mixture to collect the crude product.

  • Dry the solid to obtain methyl 2-fluoro-4-morpholinobenzoate.

Step 2: Synthesis of this compound

  • Dissolve the crude methyl 2-fluoro-4-morpholinobenzoate from the previous step in methanol.

  • Add a 4N aqueous solution of sodium hydroxide.

  • Stir the mixture at 50°C for 2 hours.

  • Remove the methanol under reduced pressure.

  • To the resulting suspension, add water and extract with dichloromethane to remove any unreacted starting material.

  • Acidify the aqueous layer with 3N hydrochloric acid to a pH of approximately 3.

  • A precipitate will form. Filter the precipitate and dry to obtain this compound as a solid.

2.3. Physicochemical Properties

PropertyValue
Molecular Formula C₁₁H₁₂FNO₃
Molecular Weight 225.22 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents like DMSO and methanol

2.4. Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Saponification start1 Methyl 2,4-difluorobenzoate + Morpholine + K₂CO₃ in Acetonitrile reflux1 Reflux Overnight start1->reflux1 workup1 Aqueous Workup & Filtration reflux1->workup1 product1 Methyl 2-fluoro-4-morpholinobenzoate workup1->product1 start2 Methyl 2-fluoro-4-morpholinobenzoate + NaOH in Methanol/Water product1->start2 Intermediate stir2 Stir at 50°C start2->stir2 workup2 Acidification (HCl) & Filtration stir2->workup2 product2 This compound workup2->product2

Proposed two-step synthesis of this compound.

Potential Biological Applications and Mechanism of Action

While there is no direct biological data for this compound in the public domain, valuable insights can be drawn from studies on structurally similar compounds. Research on 2-morpholinobenzoic acid derivatives has identified them as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell signaling.[2]

3.1. Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC)

PC-PLC is an enzyme that hydrolyzes phosphatidylcholine to produce phosphocholine and diacylglycerol, two important second messengers involved in cell proliferation, differentiation, and survival. Dysregulation of choline phospholipid metabolism, driven by enzymes like PC-PLC, is increasingly recognized as a hallmark of cancer.[2] Therefore, inhibitors of PC-PLC are being actively investigated as potential anticancer agents.

3.2. Structure-Activity Relationship (SAR) Insights

A study on a series of 2-morpholinobenzoic acid analogs has provided key structure-activity relationship (SAR) insights that are likely relevant to this compound.[2] The study revealed that the 2-morpholino-5-N-benzylamino benzoic acid scaffold is an optimal pharmacophore for PC-PLC inhibition.

Table 1: SAR of 2-Morpholinobenzoic Acid Analogs as PC-PLC Inhibitors [2]

CompoundSubstitution PatternR Group% PC-PLC Inhibition
1b 2-morpholino-5-N-benzyl3-Cl89.3%
2b 2-morpholino-5-N-benzyl (hydroxamic acid)3-Cl69.5%
11f 2-morpholino-4-N-benzyl3-Cl66.9%
12f 2-morpholino-4-N-benzyl (hydroxamic acid)3-ClNot specified

The data suggests that the substitution pattern on the benzoic acid ring is crucial for activity. While the direct impact of a 2-fluoro substituent is not reported, its electron-withdrawing nature could influence the binding affinity to the target enzyme.

3.3. Proposed Mechanism of Action

Based on the activity of its analogs, this compound is hypothesized to act as an inhibitor of PC-PLC. By binding to the active site of the enzyme, it would block the hydrolysis of phosphatidylcholine, thereby disrupting downstream signaling pathways that promote cancer cell proliferation and survival.

3.4. Mechanism of Action Diagram

MOA cluster_inhibition Enzymatic Reaction & Inhibition Compound This compound (Hypothesized Inhibitor) PC_PLC PC-PLC Enzyme Compound->PC_PLC Inhibits Products Phosphocholine + Diacylglycerol (Second Messengers) PC_PLC->Products Catalyzes Phosphatidylcholine Phosphatidylcholine (Substrate) Phosphatidylcholine->PC_PLC Binds to Signaling Downstream Signaling Pathways Products->Signaling Activate Proliferation Cancer Cell Proliferation & Survival Signaling->Proliferation Promotes

Sources

The Strategic Fluorine: A Technical Guide to the Discovery and History of Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into organic molecules has revolutionized the fields of medicinal chemistry, materials science, and agrochemicals. This guide provides an in-depth technical exploration of a pivotal class of organofluorine compounds: fluorinated benzoic acids. We will traverse the historical landscape of their discovery, from the nascent stages of organofluorine chemistry to the development of sophisticated synthetic methodologies. This document serves as a comprehensive resource, detailing the scientific rationale behind key experimental choices, providing validated protocols, and offering insights into the profound impact of these compounds on modern science.

The Dawn of a New Element in Organic Chemistry: A Historical Perspective

The story of fluorinated benzoic acids is intrinsically linked to the broader history of organofluorine chemistry. While elemental fluorine was not isolated until 1886 by Henri Moissan, early pioneers in the 19th century began to explore the incorporation of this highly electronegative element into organic frameworks. One of the earliest examples of an organofluorine compound was the synthesis of benzoyl fluoride by Alexander Borodin in 1862, achieved by treating benzoyl chloride with potassium bifluoride.[1] This seminal work laid the groundwork for future investigations into fluorinated aromatic systems.

The late 19th and early 20th centuries witnessed the development of crucial fluorination techniques. The Swarts reaction, discovered by Frédéric Jean Edmond Swarts in 1892, provided a method for replacing chlorine or bromine atoms with fluorine using antimony trifluoride, often in the presence of a chlorine or antimony pentachloride catalyst.[2] This reaction was a significant step forward in the synthesis of a variety of organofluorine compounds.

However, the direct fluorination of aromatic rings remained a formidable challenge due to the extreme reactivity of elemental fluorine. A breakthrough came in 1927 with the development of the Balz-Schiemann reaction by German chemists Günther Balz and Günther Schiemann.[3] This reaction, which involves the thermal decomposition of an aromatic diazonium tetrafluoroborate salt, provided a reliable and more controlled method for introducing fluorine onto an aromatic ring.[3][4] The Balz-Schiemann reaction proved to be a pivotal moment, opening the door to the synthesis of a wide array of fluoroaromatic compounds, including the first fluorinated benzoic acids. It is through this reaction that compounds like 4-fluorobenzoic acid became readily accessible for study and further application.[5]

The Impact of Fluorine on Benzoic Acid: A Physicochemical Transformation

The strategic placement of one or more fluorine atoms on the benzoic acid scaffold dramatically alters its physicochemical properties, a phenomenon that is central to its utility in drug design and materials science. Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond are key contributors to these changes.[6]

Electronic Effects and Acidity

The introduction of fluorine, a highly electron-withdrawing group, significantly impacts the acidity (pKa) of the benzoic acid molecule. This effect is most pronounced when the fluorine atom is in the ortho position, a phenomenon known as the "ortho effect." The proximity of the fluorine atom to the carboxylic acid group exerts a strong inductive electron-withdrawing effect, which stabilizes the resulting carboxylate anion upon deprotonation, thereby increasing the acidity.[6]

Lipophilicity and Metabolic Stability

Fluorine substitution can also modulate the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties in a biological system. Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes in the body.[7] This enhanced metabolic stability can lead to a longer biological half-life for drug candidates containing fluorinated benzoic acid moieties.

The following table summarizes the key physicochemical properties of the monofluorobenzoic acid isomers, illustrating the profound impact of fluorine's position on the benzene ring.

Property2-Fluorobenzoic Acid (ortho)3-Fluorobenzoic Acid (meta)4-Fluorobenzoic Acid (para)Benzoic Acid (Reference)
CAS Number 445-29-4455-38-9456-22-465-85-0
Molar Mass ( g/mol ) 140.11140.11140.11122.12
Melting Point (°C) 122-125123-125184122.4
Boiling Point (°C) ~259 (decomposes)~251253.6249
pKa 3.273.864.144.20
Data compiled from various sources.[6]

Synthetic Methodologies: A Chemist's Toolkit

The synthesis of fluorinated benzoic acids has evolved significantly since the early discoveries. Today, researchers have a diverse array of methods at their disposal, each with its own advantages and limitations. The choice of synthetic route often depends on the desired substitution pattern, the availability of starting materials, and the scale of the reaction.

Monofluorinated Benzoic Acids

The Balz-Schiemann reaction remains a cornerstone for the synthesis of monofluorinated aromatic compounds, including fluorobenzoic acids. The reaction proceeds through the diazotization of an aminobenzoic acid, followed by the introduction of a tetrafluoroborate anion and subsequent thermal decomposition.

Caption: The Balz-Schiemann Reaction Workflow.

Experimental Protocol: Synthesis of 4-Fluorobenzoic Acid via the Balz-Schiemann Reaction

This protocol is adapted from the procedure described in Organic Syntheses.[8]

  • Diazotization: In a suitable reaction vessel, a mixture of ethyl 4-aminobenzoate (1 mole), water, and concentrated hydrochloric acid is prepared and cooled to 0°C in an ice-salt bath. A solution of sodium nitrite (1 mole) in water is added slowly while maintaining the temperature below 7°C. The completion of the diazotization is monitored using starch-iodide paper.

  • Tetrafluoroborate Formation: A solution of fluoboric acid is prepared by dissolving boric acid (1.1 moles) in 60% hydrofluoric acid (4 moles) in a paraffin-wax coated beaker, keeping the temperature below 25°C. This cold fluoboric acid solution is then added to the diazonium salt solution while maintaining the temperature below 10°C. The precipitated p-carbethoxybenzenediazonium fluoborate is collected by filtration, washed with cold water, methanol, and ether, and then dried.

  • Thermal Decomposition: The dried diazonium tetrafluoroborate is carefully heated. The decomposition proceeds with the evolution of nitrogen and boron trifluoride, yielding ethyl 4-fluorobenzoate.

  • Hydrolysis: The crude ethyl 4-fluorobenzoate is hydrolyzed by refluxing with a solution of potassium hydroxide in aqueous ethanol. After filtration, the hot filtrate is acidified with concentrated hydrochloric acid to precipitate 4-fluorobenzoic acid. The product is then collected by filtration, dried, and can be further purified by recrystallization.

Nucleophilic aromatic substitution offers an alternative route to fluorinated benzoic acids, particularly for ortho-substituted isomers. This method involves the displacement of a suitable leaving group (e.g., nitro, chloro) by a fluoride ion. The reaction is typically facilitated by the presence of electron-withdrawing groups on the aromatic ring, which activate the ring towards nucleophilic attack.[3]

A modern approach to the synthesis of 2-fluorobenzoic acids involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents.[2] This transition-metal-free method provides a facile route to these compounds.

Difluorinated Benzoic Acids

The synthesis of difluorinated benzoic acids often involves multi-step sequences starting from appropriately substituted precursors.

Experimental Protocol: Synthesis of 2,4-Difluorobenzoic Acid

A common method for the synthesis of 2,4-difluorobenzoic acid starts from 2,4-difluorotoluene.

  • Oxidation: 2,4-Difluorotoluene is oxidized to 2,4-difluorobenzoic acid using a strong oxidizing agent such as potassium permanganate in an alkaline solution. The reaction is typically carried out at an elevated temperature (e.g., 80-100°C).

  • Work-up and Isolation: After the oxidation is complete, the reaction mixture is cooled, and any excess oxidizing agent is quenched. The manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a mineral acid, such as sulfuric acid, to precipitate the 2,4-difluorobenzoic acid. The product is collected by filtration, washed with water, and dried.

Trifluoromethylated Benzoic Acids

The introduction of a trifluoromethyl (-CF3) group presents a different set of synthetic challenges. These compounds are highly valuable in medicinal chemistry due to the unique properties conferred by the -CF3 group.

Experimental Protocol: Synthesis of 3,5-Bis(trifluoromethyl)benzoic Acid

This protocol outlines the synthesis of 3,5-bis(trifluoromethyl)benzoic acid from 3,5-bis(trifluoromethyl)bromobenzene via a Grignard reaction.[9]

  • Grignard Reagent Formation: In a dry, inert atmosphere, magnesium turnings are placed in a flask with anhydrous tetrahydrofuran (THF). A solution of 3,5-bis(trifluoromethyl)bromobenzene in THF is added dropwise to initiate the Grignard reaction. The mixture is typically refluxed to ensure complete formation of the Grignard reagent.

  • Carboxylation: The solution of the Grignard reagent is cooled (e.g., to -40°C) and then treated with a constant pressure of carbon dioxide gas. The reaction is generally complete within an hour.

  • Work-up and Isolation: The reaction mixture is quenched by the addition of a strong acid, such as hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., toluene). The combined organic layers are then treated with an aqueous base (e.g., sodium carbonate) to extract the benzoic acid as its salt. The aqueous layer is then acidified to precipitate the 3,5-bis(trifluoromethyl)benzoic acid, which is collected by filtration, washed, and dried.

Caption: Synthesis of 3,5-Bis(trifluoromethyl)benzoic Acid via Grignard Reaction.

Modern Applications: The Enduring Legacy of Fluorinated Benzoic Acids

The unique properties imparted by fluorine have made fluorinated benzoic acids indispensable building blocks in several high-tech industries.

Pharmaceuticals

A significant percentage of modern pharmaceuticals contain at least one fluorine atom, and fluorinated benzoic acids are common scaffolds in drug discovery.[10] Their derivatives have been investigated for a wide range of therapeutic applications, including as non-steroidal anti-inflammatory drugs (NSAIDs), anticancer agents, and neuroprotective agents.[6] The ability of fluorine to modulate acidity, lipophilicity, and metabolic stability allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. For example, 2-fluorobenzoic acid derivatives are common in the development of COX enzyme inhibitors.[6]

Agrochemicals

In the agrochemical industry, fluorinated benzoic acids are used as intermediates in the synthesis of herbicides, fungicides, and insecticides. The presence of fluorine can enhance the biological activity and environmental persistence of these compounds, leading to more effective crop protection agents. For instance, 2-(Trifluoromethyl)benzoic acid is a key intermediate in the production of the fungicide Fluopyram.[11]

Materials Science

The thermal and chemical stability of the carbon-fluorine bond makes fluorinated benzoic acids attractive components in the design of advanced materials. They can be incorporated into polymers to enhance their thermal stability and other physical properties.

Future Outlook

The field of organofluorine chemistry continues to evolve, with ongoing research focused on the development of more efficient, selective, and environmentally benign fluorination methods. The demand for novel fluorinated building blocks, including complex fluorinated benzoic acids, is expected to grow as researchers in the life sciences and materials science continue to exploit the unique properties of fluorine to address pressing scientific challenges. The rich history and versatile chemistry of fluorinated benzoic acids ensure their continued importance in the landscape of modern chemical synthesis.

References

  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 108-125. [Link]
  • Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289. [Link]
  • Wikipedia contributors. (2023). Organofluorine chemistry. In Wikipedia, The Free Encyclopedia. [Link]
  • Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. (n.d.).
  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.
  • Wikipedia contributors. (2023). Balz–Schiemann reaction. In Wikipedia, The Free Encyclopedia. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Identity of 2-(Trifluoromethyl)
  • Prakash, G. K. S., & Yudin, A. K. (2014). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 167, 60-77. [Link]
  • PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid. [Link]
  • Schiemann, G., & Winkelmüller, W. (1943). p-FLUOROBENZOIC ACID. Organic Syntheses, Coll. Vol. 2, p. 299. [Link]
  • Haufe, G., & Laue, K. W. (2004). Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA International Journal for Chemistry, 58(3), 155-158. [Link]
  • Haveman, L. Y. F., et al. (2023). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis.
  • PubChem. (n.d.). 2,5-Difluorobenzoic acid. [Link]
  • Yu, J. Q., et al. (2012). a) Selective mono- and difluorination of benzoic acid derivatives...
  • PubChem. (n.d.). 2,4-Difluorobenzoic acid. [Link]
  • PubChem. (n.d.). 3,4-Difluorobenzoic acid. [Link]
  • Siegemund, G., et al. (2000). Fluorinated Aromatic Compounds. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]
  • Wikipedia contributors. (2023). 4-Fluorobenzoic acid. In Wikipedia, The Free Encyclopedia. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • University of Bristol. (n.d.).
  • Khan, I., et al. (2021). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential.
  • Wikimedia Commons. (2012). File:Synthesis of 4-fluorobenzoic acid.png. [Link]
  • Wang, Z., et al. (2019). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst.
  • Asghar, F., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

Sources

Methodological & Application

synthesis of 2-Fluoro-4-morpholinobenzoic acid protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-morpholinobenzoic Acid

Authored by: A Senior Application Scientist

Introduction

This compound is a valuable bifunctional building block in medicinal chemistry and drug development. The molecule incorporates a morpholine moiety, a heterocyclic scaffold known to confer favorable pharmacokinetic properties such as enhanced aqueous solubility and metabolic stability in drug candidates.[1] Concurrently, the presence of a fluorine atom can significantly modulate the electronic properties, lipophilicity, and metabolic fate of a molecule, making it a strategic feature in modern drug design.[1] This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers, chemists, and drug development professionals. The primary synthetic strategy detailed herein is the Nucleophilic Aromatic Substitution (SNAr), a robust and efficient method for forging carbon-nitrogen bonds on activated aromatic rings.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is most effectively achieved via the SNAr reaction between 2,4-difluorobenzoic acid and morpholine. In this pathway, the aromatic ring of the fluorobenzoic acid is 'activated' towards nucleophilic attack by the electron-withdrawing carboxylic acid group. The reaction proceeds by the displacement of one of the fluoride substituents by the secondary amine of morpholine.

Causality of Regioselectivity

A critical aspect of this synthesis is the regioselective displacement of the fluoride at the C4 position (para to the carboxyl group) over the fluoride at the C2 position (ortho to the carboxyl group). This selectivity is governed by fundamental principles of electronic effects in aromatic systems. The electron-withdrawing carboxyl group stabilizes the negative charge of the transient intermediate (Meisenheimer complex) formed during the nucleophilic attack. This stabilization is significantly more effective when the attack occurs at the para position, where the negative charge can be delocalized onto the oxygen atoms of the carboxyl group through resonance. While the ortho position also benefits from some stabilization, it is generally less pronounced, leading to preferential substitution at the C4 position.[2] This inherent electronic preference makes the SNAr reaction a highly predictable and reliable method for this specific transformation.[3]

Reaction_Scheme 2,4-Difluorobenzoic_Acid 2,4-Difluorobenzoic Acid Arrow DMSO, K₂CO₃ 100-120 °C Morpholine Morpholine Plus1 + Product This compound Plus2 + HF Plus1->Arrow Arrow->Product

Caption: Overall reaction scheme for the SNAr synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions and stoichiometric ratios is critical for achieving a high yield and purity of the final product.

Materials and Reagents
ReagentFormulaMW ( g/mol )QuantityMoles (mmol)Equivalents
2,4-Difluorobenzoic AcidC₇H₄F₂O₂158.105.00 g31.61.0
MorpholineC₄H₉NO87.124.13 mL47.41.5
Potassium Carbonate (K₂CO₃)K₂CO₃138.216.55 g47.41.5
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1350 mL--
Deionized WaterH₂O18.02~500 mL--
2M Hydrochloric Acid (HCl)HCl36.46As needed--
Ethyl AcetateC₄H₈O₂88.11~300 mL--
Brine (Saturated NaCl)NaCl58.44~100 mL--
Anhydrous Magnesium SulfateMgSO₄120.37As needed--
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • pH paper or pH meter

  • Rotary evaporator

Step-by-Step Methodology
  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2,4-difluorobenzoic acid (5.00 g, 31.6 mmol) and potassium carbonate (6.55 g, 47.4 mmol).

    • Add 50 mL of dimethyl sulfoxide (DMSO).

    • Rationale: DMSO is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the potassium cation, increasing the nucleophilicity of the morpholine. Potassium carbonate acts as a base to neutralize the hydrofluoric acid (HF) byproduct generated during the reaction, driving the equilibrium towards the product.

  • Reagent Addition:

    • Begin stirring the suspension at room temperature.

    • Slowly add morpholine (4.13 mL, 47.4 mmol) to the mixture using a syringe.

    • Rationale: Using a slight excess of morpholine and base ensures the complete consumption of the limiting reagent, 2,4-difluorobenzoic acid.

  • Reaction Conditions:

    • Heat the reaction mixture to 100-120 °C using a heating mantle.

    • Maintain this temperature and continue stirring for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 1:1 Hexane:Ethyl Acetate with a few drops of acetic acid). The disappearance of the starting material spot indicates reaction completion.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the dark mixture into a beaker containing 300 mL of cold deionized water.

    • Stir for 15 minutes. The aqueous solution may be cloudy.

    • Acidify the aqueous solution to a pH of ~2-3 by slowly adding 2M hydrochloric acid. The product will precipitate as a solid.

    • Rationale: Acidification protonates the carboxylate salt of the product, rendering it insoluble in water and allowing for its isolation by filtration.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with an additional 100-200 mL of deionized water to remove any remaining inorganic salts and DMSO.

  • Purification:

    • The crude product can be purified by recrystallization.

    • Dissolve the solid in a minimal amount of hot ethanol or an ethanol/water mixture.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization (Anticipated Data):

    • Appearance: White to off-white solid.

    • ¹H NMR: Expect signals corresponding to the morpholine protons and the aromatic protons. The aromatic region should show a distinct coupling pattern consistent with the trisubstituted ring.

    • ¹⁹F NMR: A single peak corresponding to the fluorine atom at the C2 position.

    • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₁₁H₁₂FNO₃ (MW: 225.22 g/mol ).[4]

Experimental Workflow Visualization

G cluster_0 Synthesis cluster_1 Work-up & Isolation cluster_2 Purification & Analysis setup Reaction Setup Add 2,4-difluorobenzoic acid, K₂CO₃, and DMSO to flask. addition Reagent Addition Add morpholine. setup->addition reaction Reaction Heat to 100-120°C for 12-24h. addition->reaction quench Quench & Precipitate Cool and pour into water. Acidify with HCl to pH 2-3. reaction->quench filtration1 Filtration Collect crude solid via vacuum filtration. Wash with water. quench->filtration1 recrystallize Recrystallization Dissolve in hot ethanol/water. Cool to form crystals. filtration1->recrystallize filtration2 Final Filtration Collect pure product. Dry under vacuum. recrystallize->filtration2 characterize Characterization Obtain NMR, MS, etc. filtration2->characterize

Caption: A typical workflow for the synthesis and purification of the target compound.

Safety and Handling

All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2,4-Difluorobenzoic Acid: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust.

  • Morpholine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.

  • Potassium Carbonate: Causes serious eye irritation. Handle carefully to avoid dust generation.

  • Dimethyl Sulfoxide (DMSO): Combustible liquid. Can be absorbed through the skin, potentially carrying other dissolved chemicals with it.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.[5]

Dispose of all chemical waste in accordance with institutional and local environmental regulations.

Conclusion

This application note details a robust and reliable protocol for the synthesis of this compound via a Nucleophilic Aromatic Substitution (SNAr) reaction. The method leverages the inherent electronic properties of the 2,4-difluorobenzoic acid starting material to achieve high regioselectivity. By following the detailed experimental procedure and adhering to the safety precautions, researchers can effectively prepare this valuable chemical intermediate for applications in pharmaceutical research and development.

References

  • Wikipedia. Buchwald–Hartwig amination.
  • Ozerskaya, A. V. et al. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022, vii, 108-125.
  • Royal Society of Chemistry. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing.
  • Vapourtec Flow Chemistry. Aromatic Substitution | Flow Reactions.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • ResearchGate. Synthesis of intermediates for the Buchwald–Hartwig amination.
  • ResearchGate. Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm.
  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Ozerskaya, A. V. et al. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022.
  • ResearchGate. Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB).
  • Organic Syntheses. p-FLUOROBENZOIC ACID.
  • Google Patents. CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
  • World Intellectual Property Organization. WO/2022/201155 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID.

Sources

Application Notes & Protocols: A Guide to the Amide Coupling of 2-Fluorobenzoic Acid with Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides an in-depth analysis and detailed protocols for the amide coupling of 2-fluorobenzoic acid with morpholine to synthesize (2-fluorophenyl)(morpholino)methanone. This reaction is a cornerstone in medicinal chemistry for creating scaffolds with potential therapeutic applications. The morpholine moiety often imparts favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability, while the 2-fluoro substitution can modulate electronic and metabolic characteristics.[1] This document explores the mechanistic underpinnings of common coupling strategies, offers field-proven, step-by-step protocols for researchers, and includes troubleshooting guidance to optimize reaction outcomes.

Introduction: The Strategic Importance of the (2-Fluorophenyl)(morpholino)methanone Scaffold

Amide bond formation is arguably the most frequently utilized reaction in drug discovery and development.[2][3] The targeted coupling of 2-fluorobenzoic acid and morpholine is of particular interest. The resulting product, (2-fluorophenyl)(morpholino)methanone, incorporates two key structural motifs:

  • The Morpholine Ring: A "privileged" scaffold in medicinal chemistry, the morpholine heterocycle is present in numerous approved drugs. It is known to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[1][4]

  • The 2-Fluorophenyl Group: The introduction of a fluorine atom on the phenyl ring is a well-established strategy to enhance metabolic stability by blocking potential sites of oxidation, and to modify the compound's lipophilicity and binding affinity through electronic effects.[1][4]

Given these attributes, the synthesis of this and related structures is a critical step in the exploration of new chemical entities for various therapeutic targets. This guide provides reliable and reproducible methods to achieve this synthesis efficiently.

Mechanistic Overview: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[5][6] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using a variety of coupling reagents, which transform the carboxylic acid into a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.

Two of the most common and effective strategies for this activation involve carbodiimides (like EDC) and uronium/aminium salts (like HATU).

dot

Figure 1: A generalized workflow for amide coupling, highlighting the critical activation step.

Comparative Analysis of Common Coupling Reagents

The choice of coupling reagent is critical and can significantly impact reaction time, yield, purity, and cost. Below is a summary of two highly effective and widely used reagents for this transformation.

Coupling Reagent SystemKey AdvantagesKey ConsiderationsTypical Solvent(s)
EDC / HOBt Cost-effective; water-soluble urea byproduct allows for easy aqueous workup.[7]Slower reaction times compared to HATU; risk of side reactions if HOBt is omitted.[8]DCM, DMF, MeCN
HATU / Base Highly efficient, fast reaction rates, high yields; low risk of racemization for chiral substrates.[7][9][10]More expensive than carbodiimides; byproducts can sometimes complicate purification.[11]DMF, DCM

Detailed Experimental Protocols

These protocols are designed to be robust and reproducible. It is imperative to use anhydrous (dry) solvents and reagents, as water can hydrolyze the activated intermediates, leading to lower yields.[11]

Protocol 1: EDC/HOBt Mediated Coupling of 2-Fluorobenzoic Acid and Morpholine

This protocol employs a widely used carbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with the additive 1-hydroxybenzotriazole (HOBt). HOBt acts as a scavenger for the reactive O-acylisourea intermediate, converting it to an HOBt-ester, which then reacts cleanly with the amine, minimizing side reactions.[2][8]

Materials:

  • 2-Fluorobenzoic Acid

  • Morpholine

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

Step-by-Step Procedure:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-fluorobenzoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).

  • Reagent Addition: To the stirred solution, add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine and Base Addition: Add morpholine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq). The base is crucial to neutralize the HCl salt of EDC and the proton generated during the reaction.[12]

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material (2-fluorobenzoic acid) is consumed (typically 12-24 hours).

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and finally with brine (1x).

    • The aqueous washes remove the urea byproduct, excess HOBt, and salts.[7]

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization if it is a solid.

dot

Figure 2: Mechanism of EDC/HOBt mediated amide coupling.

Protocol 2: HATU Mediated Coupling of 2-Fluorobenzoic Acid and Morpholine

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient uronium salt-based coupling reagent. HATU reactions are typically faster and give higher yields than carbodiimide methods.[10]

Materials:

  • 2-Fluorobenzoic Acid

  • Morpholine

  • HATU

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine

Step-by-Step Procedure:

  • Preparation: To a dry round-bottom flask, add 2-fluorobenzoic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF.

  • Amine Addition: Add morpholine (1.1 eq) to the solution.

  • Cooling & Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (2.0 eq) dropwise. The base deprotonates the carboxylic acid, allowing it to attack the HATU reagent.[13][14]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The reaction is often significantly faster than EDC couplings; monitor progress by TLC.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

    • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x) to remove DMF and byproducts.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

dot

Figure 3: Mechanism of HATU mediated amide coupling.[9][13]

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Inactive/degraded coupling reagent (moisture sensitivity).Use a fresh bottle of coupling reagent, store it in a desiccator, and handle it quickly.[11]
Insufficient base or inappropriate base.Ensure at least 2 equivalents of a non-nucleophilic base like DIPEA or TEA are used.
Reaction not performed under anhydrous conditions.Dry all glassware thoroughly. Use anhydrous solvents. Perform the reaction under an inert atmosphere.[11]
Difficult Purification DMF solvent removal.For DMF-based reactions, perform multiple washes with water or brine during the workup to extract the DMF into the aqueous layer.
Persistent urea byproduct (from EDC/DCC).If filtration is insufficient for DCC byproducts, consider using EDC where the byproduct is water-soluble and easily removed by aqueous workup.[1][7]
Side Reactions Reaction of coupling reagent with the amine.For HATU reactions, pre-activating the carboxylic acid with HATU and base for 5-15 minutes before adding the morpholine can minimize this side reaction.[11][15]

Conclusion

The amide coupling of 2-fluorobenzoic acid with morpholine is a robust and reliable transformation central to the synthesis of valuable scaffolds in drug discovery. Both EDC/HOBt and HATU-mediated protocols offer effective pathways to the desired product, (2-fluorophenyl)(morpholino)methanone. The choice between them often depends on a balance of cost, desired reaction speed, and scale. By understanding the underlying mechanisms and adhering to the detailed protocols and best practices outlined in this guide, researchers can confidently and efficiently synthesize this important building block for further chemical and biological investigation.

References

  • Benchchem. An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide.
  • Wikipedia.
  • Common Organic Chemistry.
  • Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). [Link]
  • Ghosh, A. K., & Brindisi, M. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Organic & Biomolecular Chemistry, 13(23), 6433–6448. [Link]
  • ResearchGate.
  • Benchchem. Application Notes and Protocols: Synthesis of 3-Fluorobenzoyl Morpholide via Amide Coupling.
  • Organic Chemistry. HATU, DIPEA Peptide Coupling Mechanism. [Link]
  • Fisher Scientific. Amide Synthesis. [Link]
  • YouTube.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
  • Common Organic Chemistry. Amine to Amide Mechanism - T3P. [Link]
  • LibreTexts Chemistry. 21.7: Chemistry of Amides. [Link]
  • Aapptec Peptides. Coupling Reagents. [Link]
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
  • ResearchGate.
  • Benchchem. Improving the yield of 3-fluorobenzoic acid, morpholide synthesis.
  • Benchchem. Potential Biological Activities of (3-Fluorophenyl)(morpholino)methanone: A Technical Guide.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
  • Organic & Biomolecular Chemistry.
  • Benchchem. Application Notes and Protocols: Laboratory Synthesis of 3-Fluorobenzoic Acid, Morpholide.
  • Journal of Biomedical Research & Environmental Sciences.
  • Benchchem.
  • ResearchGate. Synthesis and antimicrobial activity of fluorobenzoic acid amides. [Link]
  • El-Faham, A., & Albericio, F. (2008). Morpholine-based immonium and halogenoamidinium salts as coupling reagents in Peptide synthesis. The Journal of organic chemistry, 73(7), 2731–2737. [Link]
  • ResearchGate.
  • Reddit. How do I avoid side reactions while doing this peptide coupling reaction?. [Link]
  • MySkinRecipes. (2-Amino-5-fluorophenyl)(morpholino)methanone. [Link]
  • Viswanath, I. V. K. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry, 28(3), 693-695. [Link]

Sources

purification of 2-Fluoro-4-morpholinobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of 2-Fluoro-4-morpholinobenzoic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the , a key building block in modern medicinal chemistry. The presence of the morpholine moiety is known to confer favorable pharmacokinetic properties, such as increased aqueous solubility and metabolic stability, while the fluorine atom can modulate electronic properties and metabolic fate[1]. Achieving high purity of this reagent is paramount for its successful application in drug discovery and development. This document details a multi-step purification strategy, grounded in fundamental chemical principles, combining a primary acid-base extraction with a final recrystallization polishing step. An alternative chromatographic method is also discussed for challenging impurity profiles.

Introduction and Physicochemical Profile

This compound (C₁₁H₁₂FNO₃, MW: 225.22 g/mol ) is a solid, crystalline compound at room temperature[2]. Its structure incorporates three key functional regions: an acidic carboxylic acid group, a weakly basic morpholine ring, and a fluorinated aromatic core. This trifunctional nature dictates the purification strategy. Understanding the compound's properties is the first step in designing a robust purification workflow.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₂FNO₃[3]
Molecular Weight225.22 g/mol [3][4]
AppearancePale yellow or light reddish-yellow solid powder[2]
CAS Number946598-40-9[3]
Key Functional GroupsCarboxylic Acid, Tertiary Amine (Morpholine), Fluoro-ArylN/A

The primary impurities encountered are typically dependent on the synthetic route, which often involves a nucleophilic aromatic substitution reaction between a difluoro-benzoic acid precursor and morpholine. Potential impurities may include:

  • Unreacted starting materials (e.g., 2,4-difluorobenzoic acid).

  • Excess morpholine.

  • Neutral byproducts from side reactions.

  • Residual solvents.

Strategic Purification Workflow

A logical, multi-step approach is essential for achieving >99% purity. The choice of techniques is dictated by the nature of the impurities present. The following workflow provides a decision-making framework for purifying the crude product.

Purification_Workflow cluster_0 Purification Strategy Crude Crude 2-Fluoro-4- morpholinobenzoic acid Analysis Initial Purity Assessment (TLC, LC-MS) Crude->Analysis Extraction Protocol 1: Acid-Base Extraction Analysis->Extraction Neutral or basic impurities present Chromatography Protocol 3: Column Chromatography Analysis->Chromatography Impurities of similar polarity Recrystal Protocol 2: Recrystallization Extraction->Recrystal Primary Purification Final_QC Final Purity Verification (HPLC, NMR, MP) Recrystal->Final_QC Polishing Step Chromatography->Recrystal Alternative Purification Pure_Product Pure Product (>99%) Final_QC->Pure_Product Purity Confirmed

Figure 1: A decision-making workflow for the .

Protocol 1: Purification via Acid-Base Extraction

Principle: This technique is exceptionally effective for separating carboxylic acids from neutral and basic impurities[5][6]. The acidic proton of the carboxyl group is readily removed by a mild aqueous base, such as sodium bicarbonate (NaHCO₃), to form the highly water-soluble sodium 2-fluoro-4-morpholinobenzoate salt. Neutral impurities remain in the organic phase, allowing for a clean separation. Subsequent re-acidification of the aqueous layer regenerates and precipitates the purified carboxylic acid[7][8].

Acid_Base_Extraction cluster_0 Step 1: Dissolution & Deprotonation cluster_1 Step 2: Phase Separation cluster_2 Step 3: Regeneration & Precipitation Organic_Phase Organic Layer (e.g., Ethyl Acetate) Crude Acid (R-COOH) Neutral Impurities Aqueous_Phase Aqueous Layer (NaHCO₃ soln) Bicarbonate (HCO₃⁻) Organic_Phase:f1->Aqueous_Phase:f1 Shake in Separatory Funnel Organic_Separated Organic Layer Neutral Impurities Aqueous_Separated Aqueous Layer Carboxylate Salt (R-COO⁻ Na⁺) Excess HCO₃⁻ Aqueous_Acidified Aqueous Layer Add Strong Acid (HCl) Precipitate Pure Solid Product Purified Acid (R-COOH) precipitates Aqueous_Acidified:f1->Precipitate:f0 Protonation

Figure 2: Mechanism of purification by acid-base extraction.

Materials:

  • Crude this compound

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 6M Hydrochloric acid (HCl)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • Büchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude acid (e.g., 10 g) in a suitable organic solvent like ethyl acetate (150 mL) in an Erlenmeyer flask. If there are insoluble solids, they can be filtered off at this stage.

  • First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃ solution (150 mL). Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the evolved CO₂ gas. Shake vigorously for 1-2 minutes.

  • Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the sodium carboxylate salt, into a clean Erlenmeyer flask.

  • Repeat Extraction: To ensure complete recovery, extract the remaining organic layer again with a fresh portion of saturated NaHCO₃ solution (75 mL). Combine this aqueous extract with the first one.

  • Wash (Optional): The organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous MgSO₄, and evaporated to recover any neutral byproducts if desired.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring vigorously, slowly add 6M HCl dropwise. The product will begin to precipitate as a white or off-white solid. Continue adding acid until the solution is strongly acidic (pH ~1-2), as confirmed by pH paper.

  • Isolation: Allow the slurry to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the purified solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with a small amount of cold deionized water to remove residual salts. Dry the purified product under vacuum to a constant weight.

Protocol 2: Purification via Recrystallization

Principle: Recrystallization is a powerful technique for polishing the purity of solid compounds[9]. It relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. The crude material is dissolved in a minimum amount of a hot solvent, and upon slow cooling, the desired compound forms pure crystals, leaving impurities behind in the saturated mother liquor[10]. For aromatic carboxylic acids, solvent systems like ethanol/water or acetone/water are often effective[11][12].

Table 2: Solvent Selection Guide for Recrystallization

SolventSolubility (Cold)Solubility (Hot)Comments
WaterLowModerateGood for polar compounds. May require a large volume.
EthanolHighVery HighGood solvent, but may need an anti-solvent (water) to reduce solubility for crystallization.
IsopropanolModerateHighSimilar to ethanol, good choice.
AcetoneHighVery HighOften used with water as an anti-solvent.
Ethyl AcetateModerateHighGood for moderately polar compounds.
TolueneLowModerateGood for less polar impurities.

Procedure:

  • Solvent Selection: In a test tube, add a small amount of the acid from Protocol 1. Add a potential solvent dropwise at room temperature until the solid just dissolves. If it dissolves easily in the cold, the solvent is unsuitable. If it is poorly soluble, heat the mixture. A good solvent will dissolve the compound when hot but show low solubility when cold. An ethanol/water mixture is a good starting point.

  • Dissolution: Place the acid to be recrystallized in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) portion-wise while heating the mixture (e.g., on a hot plate with stirring) until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through fluted filter paper to remove the charcoal.

  • Crystallization: If using a mixed solvent system (e.g., ethanol/water), add the anti-solvent (water) dropwise to the hot solution until it just becomes cloudy. Add a few drops of the primary solvent (ethanol) to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent. Dry the crystals under vacuum.

Alternative Method: Preparative Column Chromatography

Principle: For impurities that have similar acidity and solubility to the target compound (e.g., structural isomers), preparative column chromatography may be necessary. A common issue with carboxylic acids on standard silica gel is severe tailing or streaking of the spot on a TLC plate. This is due to strong interactions between the acidic compound and the slightly acidic silica gel[6].

Key Insight: To achieve sharp, well-defined bands, the compound must be kept in its neutral, protonated form. This is accomplished by adding a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase (eluent)[6].

Procedure Outline:

  • TLC Analysis: Develop a suitable mobile phase using TLC plates. A good starting point is a mixture of hexane and ethyl acetate (e.g., 70:30 or 60:40) with 1% acetic acid added.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent and volatile acid under reduced pressure (rotary evaporation) to yield the purified product.

Purity Verification

The success of the purification must be validated by analytical methods:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A pure sample will show a single major peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.

  • Melting Point (MP) Analysis: A pure crystalline solid will have a sharp melting point over a narrow range (e.g., < 2 °C). Impurities typically depress and broaden the melting range[5].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the product and can help identify impurities.

Troubleshooting

ProblemPossible CauseSolution
Oiling out during recrystallizationThe boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Re-heat the solution to dissolve the oil, add more of the primary solvent, and allow it to cool more slowly. Consider a different solvent system.
Poor recovery from acid-base extractionIncomplete extraction or incomplete precipitation.Perform additional extractions on the organic layer. Ensure the aqueous layer is sufficiently acidified (pH 1-2) and cooled before filtration.
Product won't precipitate after acidificationThe product may have some solubility in the acidic aqueous solution.Extract the acidified aqueous solution with an organic solvent (e.g., ethyl acetate), then dry and evaporate the organic layer[8].
Streaking/Tailing on TLC plateStrong interaction between the acidic compound and silica gel.Add 0.5-1% acetic or formic acid to the eluent to suppress deprotonation of the carboxylic acid[6].

References

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Vernier Software & Technology. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Organic Chemistry with Vernier.
  • BenchChem. (2025). Technical Support Center: Optimizing Carboxylic Acid Purification.
  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.
  • Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Google Patents. (2016). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc.
  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Department of Chemistry & Biochemistry.
  • National Center for Biotechnology Information. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PubMed Central.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide.
  • Taylor & Francis Online. (2022). Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • PubChem. (n.d.). 3-Fluoro-4-morpholinobenzoic acid. National Center for Biotechnology Information.
  • National Center for Biotechnology Information. (n.d.). 4-Fluoro-2-(phenylamino)benzoic acid. PubMed Central.
  • PubChem. (n.d.). 2-(Morpholin-4-yl)benzoic acid. National Center for Biotechnology Information.

Sources

analytical methods for 2-Fluoro-4-morpholinobenzoic acid characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Characterization of 2-Fluoro-4-morpholinobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. Its structure incorporates three key pharmacophoric elements: a fluorinated benzene ring, a carboxylic acid moiety, and a morpholine substituent. The fluorine atom can enhance metabolic stability and binding affinity, the carboxylic acid provides a key interaction point for biological targets, and the morpholine group often improves aqueous solubility and pharmacokinetic properties.

Given its role as a critical building block for more complex pharmaceutical agents, the unambiguous confirmation of its structure and the rigorous assessment of its purity are paramount. A multi-faceted analytical approach is required to ensure the identity, quality, and stability of the material, which underpins the reliability of subsequent research and development efforts. This guide provides a comprehensive overview of the essential analytical techniques and detailed protocols for the complete characterization of this compound.

Physicochemical Properties

A foundational step in the analytical workflow is the documentation of the compound's basic physicochemical properties. These data serve as an initial identity check and are crucial for regulatory submissions.

PropertyValueSource
Molecular Formula C₁₁H₁₂FNO₃PubChem[1]
Molecular Weight 225.22 g/mol PubChem[1]
CAS Number 588708-72-9PubChem[1]
Appearance White to off-white solidGeneral knowledge
IUPAC Name 2-fluoro-4-(morpholin-4-yl)benzoic acidN/A

Chromatographic Analysis for Purity and Quantification: RP-HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of this compound and for its quantification in various matrices. A reversed-phase (RP-HPLC) method is particularly well-suited for this purpose, separating the analyte from potential starting materials, by-products, and degradants based on differences in hydrophobicity.

Principle of Analysis

In RP-HPLC, the analyte is dissolved in a mobile phase and passed through a column containing a non-polar stationary phase (typically C18). Because this compound is a moderately polar molecule, it will be retained on the column. By gradually increasing the proportion of an organic solvent (like acetonitrile) in the mobile phase, the analyte is eluted. The retention time is a characteristic property under specific conditions, while the peak area is proportional to its concentration. The addition of an acid, such as formic acid, to the mobile phase is critical for achieving sharp, symmetrical peaks by suppressing the ionization of the carboxylic acid group.[2]

Experimental Protocol: RP-HPLC Method

This protocol describes a robust gradient RP-HPLC method for the purity assessment of this compound.

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC vials.

  • This compound reference standard and sample.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Formic acid (≥98%).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Degas both mobile phases before use.

  • Standard Solution Preparation (1.0 mg/mL):

    • Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). Sonicate briefly if necessary to ensure complete dissolution.

  • Sample Solution Preparation (1.0 mg/mL):

    • Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions: This method is a starting point and may require optimization for specific impurity profiles. Similar methods are used for various benzoic acid derivatives.[3][4]

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm (or equivalent)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-20 min: 10% to 90% B20-25 min: 90% B25-26 min: 90% to 10% B26-30 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by DAD)
Injection Volume 10 µL

Data Analysis:

  • Identity: The retention time of the major peak in the sample chromatogram should match that of the reference standard.

  • Purity: Determine the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Quantification: Generate a calibration curve by injecting a series of known concentrations of the reference standard. Plot peak area versus concentration and use linear regression to determine the concentration of the analyte in the sample.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase (A: H₂O+FA, B: ACN+FA) P2 Prepare Standard & Sample (1 mg/mL in Diluent) P1->P2 A1 Equilibrate HPLC System with Initial Conditions P2->A1 A2 Inject Sample/Standard (10 µL) A1->A2 A3 Run Gradient Method (30 min) A2->A3 A4 Detect at 254 nm A3->A4 D1 Integrate Chromatogram A4->D1 D2 Identify Peak by Retention Time D1->D2 D3 Calculate Purity (Area % Report) D2->D3

Caption: Workflow for HPLC Purity Analysis.

Spectroscopic Analysis for Structural Elucidation

While HPLC confirms purity, it does not provide definitive structural information. A combination of spectroscopic techniques is essential to verify the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise structure of an organic molecule by probing the chemical environment of atomic nuclei like ¹H, ¹³C, and ¹⁹F.

Principle of Analysis: NMR spectroscopy measures the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The resonance frequency (chemical shift) of a nucleus is highly sensitive to its local electronic environment, providing information about its bonding and proximity to other atoms. Coupling patterns (splitting) between adjacent nuclei reveal connectivity.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids and show the exchangeable acid proton.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters are typically sufficient.

Expected Spectral Features (in DMSO-d₆): The predicted chemical shifts and multiplicities are based on established values for similar structural motifs.[5][6][7]

SpectrumChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~12.9Broad singletCarboxylic acid (-COOH )
~7.8Doublet of doubletsAromatic H, ortho to -COOH
~6.8Doublet of doubletsAromatic H, meta to -COOH
~6.7DoubletAromatic H, ortho to -F
~3.7TripletMorpholine (-O-CH₂ -)
~3.3TripletMorpholine (-N-CH₂ -)
¹³C NMR ~166SingletCarboxylic acid (C =O)
~160 (d, J≈250 Hz)DoubletAromatic C -F
~155SingletAromatic C -N
~132 (d)DoubletAromatic C -H
~115 (d)DoubletAromatic C -H
~110SingletAromatic C -COOH
~101 (d)DoubletAromatic C -H
~66SingletMorpholine (-O-C H₂-)
~47SingletMorpholine (-N-C H₂-)
¹⁹F NMR ~ -115SingletAromatic F

Note: 'd' indicates a doublet due to C-F coupling.

Mass Spectrometry (MS)

MS provides the molecular weight of a compound and, through fragmentation, offers further structural clues. High-Resolution Mass Spectrometry (HRMS) can determine the elemental formula with high accuracy.

Principle of Analysis: The molecule is ionized, typically by electrospray ionization (ESI), which forms charged molecular ions (e.g., [M+H]⁺ or [M-H]⁻). These ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Experimental Protocol:

  • Instrumentation: Use an LC-MS system, coupling the HPLC method described in Section 1 to an ESI source connected to a TOF or Orbitrap mass analyzer.

  • Infusion: For a quick analysis, infuse the sample solution directly into the mass spectrometer.

  • Ionization Mode: Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ESI modes to maximize information.

Expected Results:

  • Molecular Formula: C₁₁H₁₂FNO₃

  • Exact Mass: 225.0801

  • Positive Mode (ESI+): Expected m/z for [M+H]⁺ = 226.0879

  • Negative Mode (ESI-): Expected m/z for [M-H]⁻ = 224.0723

HRMS data confirming these exact masses to within 5 ppm provides strong evidence for the elemental composition.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Principle of Analysis: Infrared radiation is passed through a sample. Molecules absorb radiation at specific frequencies corresponding to the vibrational energies of their chemical bonds. This creates a unique spectral "fingerprint."

Experimental Protocol:

  • Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Analysis: Place a small amount of the solid powder directly onto the ATR crystal and collect the spectrum.

Expected Characteristic Absorption Bands: The following table lists the key vibrational frequencies expected for this compound.[9][10]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid
~1610, ~1500C=C stretchAromatic Ring
~1250C-F stretchAryl-Fluoride
~1115C-O-C stretchMorpholine Ether

The presence of a very broad O-H stretch and a strong carbonyl (C=O) absorption are definitive indicators of the carboxylic acid functional group.

Integrated Analytical Workflow

No single technique is sufficient for full characterization. The strength of this analytical approach lies in the integration of orthogonal methods, where each technique validates the others.

Characterization_Workflow cluster_purity Purity & Identity cluster_structure Structural Confirmation Sample Test Article: This compound HPLC HPLC-UV Sample->HPLC NMR NMR (¹H, ¹³C, ¹⁹F) Sample->NMR MS HRMS Sample->MS FTIR FT-IR Sample->FTIR Purity Purity > 99% Retention Time Match HPLC->Purity CoA Certificate of Analysis (Identity, Purity, Structure Confirmed) Purity->CoA Structure Correct Connectivity & Functional Groups NMR->Structure MolWeight Correct Elemental Composition MS->MolWeight FTIR->Structure Structure->CoA MolWeight->CoA

Caption: Integrated workflow for complete compound characterization.

Conclusion

The analytical characterization of this compound requires a synergistic combination of chromatographic and spectroscopic techniques. RP-HPLC provides robust, quantitative data on purity, while the collective power of NMR, MS, and FT-IR delivers an unambiguous confirmation of the molecular structure. Adherence to these detailed protocols ensures the generation of high-quality, reliable data, which is fundamental for advancing drug development programs and ensuring the integrity of scientific research.

References

  • Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2340.
  • Supporting Information for a scientific article. (n.d.).
  • NIST. 2-Fluorobenzoic acid, morpholide. NIST Chemistry WebBook.
  • Prakash, G. K. S., et al. (2016). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2016(4), 226-239.
  • PubChem. 2-Fluoro-4-methoxybenzoic acid. National Center for Biotechnology Information.
  • PubChem. 3-Fluoro-4-morpholinobenzoic acid. National Center for Biotechnology Information.
  • Royal Society of Chemistry. Analytical Methods. RSC Publishing.
  • Royal Society of Chemistry. Supplementary Information. The Royal Society of Chemistry.
  • ResearchGate. (PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
  • MDPI. Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. Molecules, 27(3), 850.
  • National Center for Biotechnology Information. 4-Fluoro-2-(phenylamino)benzoic acid.
  • NIST. Benzoic acid, 4-fluoro-. NIST Chemistry WebBook.
  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.
  • Wikipedia. 4-Fluorobenzoic acid.
  • CIPAC. Multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • MDPI. Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid.
  • Journal of Food and Drug Analysis. Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan.
  • Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material.
  • National Center for Biotechnology Information. Improved Tandem Mass Spectrometry Detection and Resolution of Low Molecular Weight Perfluoroalkyl Ether Carboxylic Acid Isomers.
  • Zeitschrift für Naturforschung. FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4.
  • National Center for Biotechnology Information. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents.

Sources

The Strategic Application of 2-Fluoro-4-morpholinobenzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Pharmacological Potential with a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic profile of a therapeutic candidate. The 2-Fluoro-4-morpholinobenzoic acid scaffold has emerged as a molecule of significant interest, synergistically combining the advantageous properties of three key chemical features: a benzoic acid for versatile derivatization, a fluorine atom for metabolic stability and target affinity modulation, and a morpholine ring to enhance solubility and confer favorable drug-like properties.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic application of this compound, with a particular focus on its utility as a cornerstone for the development of next-generation kinase inhibitors.

The morpholine moiety is a well-established "privileged" pharmacophore in medicinal chemistry, frequently incorporated into drug candidates to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[2][3] Concurrently, the introduction of a fluorine atom can significantly alter a molecule's electronic properties, pKa, and lipophilicity, often leading to enhanced binding affinity and reduced metabolic degradation.[4] The combination of these features within a benzoic acid framework provides a versatile platform for the synthesis of novel therapeutics targeting a range of biological pathways.

This guide will present a detailed, field-proven protocol for the synthesis of this compound and will further explore its application in the construction of quinazolinone-based kinase inhibitors, drawing parallels to the structural architecture of established drugs like Gefitinib.[5][6][7]

Synthesis and Characterization of this compound

The synthesis of this compound can be efficiently achieved through a two-step process commencing with the regioselective nucleophilic aromatic substitution (SNAr) on an activated difluorinated benzene ring, followed by oxidation.

Protocol 1: Synthesis of this compound

This protocol details the synthesis starting from 2,4-difluoronitrobenzene. The electron-withdrawing nitro group activates the para-position for nucleophilic attack by morpholine.

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine

  • Rationale: The highly electron-withdrawing nitro group at the 4-position of 2,4-difluoronitrobenzene makes the C4 position highly susceptible to nucleophilic aromatic substitution by morpholine.[8] The fluorine atom at the C2 position is less activated and remains intact.

  • Materials:

    • 2,4-Difluoronitrobenzene (1.0 eq)

    • Morpholine (1.2 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a solution of 2,4-difluoronitrobenzene in DMF, add morpholine and potassium carbonate.

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain pure 4-(2-Fluoro-4-nitrophenyl)morpholine.

Step 2: Reduction of the Nitro Group to an Amine

  • Rationale: The nitro group is reduced to an amine, which is a versatile handle for further transformations, including the eventual conversion to a carboxylic acid. Catalytic hydrogenation is a clean and efficient method for this transformation.[9]

  • Materials:

    • 4-(2-Fluoro-4-nitrophenyl)morpholine (1.0 eq)

    • Palladium on carbon (10% Pd/C, 0.1 eq)

    • Methanol

    • Hydrogen gas

  • Procedure:

    • Dissolve 4-(2-Fluoro-4-nitrophenyl)morpholine in methanol in a hydrogenation vessel.

    • Carefully add 10% Pd/C to the solution.

    • Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield 3-Fluoro-4-morpholinoaniline.

Step 3: Sandmeyer Reaction to Introduce the Carboxylic Acid

  • Rationale: The Sandmeyer reaction provides a classical and reliable method to convert an aryl amine to a variety of functional groups, including a nitrile, which can then be hydrolyzed to a carboxylic acid.

  • Materials:

    • 3-Fluoro-4-morpholinoaniline (1.0 eq)

    • Hydrochloric acid (HCl)

    • Sodium nitrite (NaNO₂)

    • Copper(I) cyanide (CuCN)

    • Sodium hydroxide (NaOH)

  • Procedure:

    • Dissolve 3-Fluoro-4-morpholinoaniline in a mixture of HCl and water and cool to 0-5 °C.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide in water.

    • Slowly add the cold diazonium salt solution to the CuCN solution.

    • Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour.

    • Cool the mixture and extract the product, 2-Fluoro-4-morpholinobenzonitrile, with a suitable organic solvent.

    • Hydrolyze the nitrile to the carboxylic acid by heating with a solution of sodium hydroxide in water.

    • After hydrolysis is complete, cool the reaction mixture and acidify with HCl to precipitate this compound.

    • Filter the solid, wash with cold water, and dry to obtain the final product.

Application in Kinase Inhibitor Synthesis: A Gateway to Novel Therapeutics

The this compound scaffold is an excellent starting point for the synthesis of quinazolinone-based kinase inhibitors. The quinazoline core is a key feature in many FDA-approved kinase inhibitors, including Gefitinib, which targets the epidermal growth factor receptor (EGFR) tyrosine kinase.[5][10][11] The morpholine moiety in these inhibitors often occupies the solvent-exposed region of the ATP-binding pocket, enhancing solubility and fine-tuning the pharmacokinetic properties.[1][2]

Conceptual Framework: Designing a Gefitinib-Inspired Kinase Inhibitor

The following diagram illustrates the conceptual relationship between this compound and a generic quinazolinone kinase inhibitor inspired by the structure of Gefitinib.

G cluster_0 Starting Material cluster_1 Key Intermediate cluster_2 Core Scaffold Construction cluster_3 Final Kinase Inhibitor A This compound B 2-Amino-4-morpholinobenzamide A->B Amidation C Quinazolinone Core B->C Cyclization D Gefitinib-like Analogue C->D Aryl Coupling

Sources

Application Notes and Protocols for 2-Fluoro-4-morpholinobenzoic Acid: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 2-Fluoro-4-morpholinobenzoic acid as a pivotal building block in modern organic synthesis. We delve into the strategic importance of its unique structural motifs—the fluorine atom, the morpholine ring, and the carboxylic acid handle—and their collective contribution to desirable pharmacokinetic and pharmacodynamic properties. This document offers detailed, field-proven protocols for key synthetic transformations, including amide bond formation and esterification, supported by mechanistic insights and expert commentary to guide experimental design. Furthermore, we explore its application in constructing complex molecular architectures, such as the core of kinase inhibitors, to illustrate its significance in contemporary drug discovery programs.

Introduction: The Strategic Value of this compound

This compound (CAS RN: 946598-40-9) is a trifunctionalized scaffold that has gained prominence in medicinal chemistry.[1] Its utility stems from the synergistic interplay of its three key components, each conferring distinct advantages to drug candidates.

  • The Fluorine Substituent: The incorporation of fluorine into organic molecules is a well-established strategy for enhancing pharmacological properties.[2] Its high electronegativity and small atomic radius can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets with minimal steric impact.[2][3][4]

  • The Morpholine Moiety: The morpholine heterocycle is a privileged structure in drug design, often introduced to improve a compound's pharmacokinetic profile.[5][6] It is known to enhance aqueous solubility, metabolic stability, and can act as a hydrogen bond acceptor, contributing to target engagement.[5][6]

  • The Carboxylic Acid Handle: The carboxylic acid group is a versatile functional handle, serving as a primary site for synthetic elaboration. It is most commonly employed in amide bond formation, a cornerstone reaction in medicinal chemistry, allowing for the covalent linkage of this scaffold to a vast array of amine-containing fragments.[7]

The combination of these features makes this compound an attractive starting material for generating libraries of novel compounds with potential therapeutic value. Its derivatives have been explored in various contexts, most notably as key components of potent enzyme inhibitors.

Physicochemical Properties
PropertyValueReference
CAS Number 946598-40-9[1]
Molecular Formula C₁₁H₁₂FNO₃[1]
Molecular Weight 225.22 g/mol [1]
Appearance Solid
Storage Sealed in dry, Room Temperature[1]
Safety and Handling

Based on aggregated GHS data, this compound should be handled with care. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, is required. Work should be conducted in a well-ventilated fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1][8]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[8]

Core Synthetic Application: Amide Bond Formation

The most prevalent application of this compound is its use as a carboxylic acid component in amide coupling reactions. This transformation is fundamental to linking this valuable scaffold to various amine-containing molecules to explore structure-activity relationships (SAR).

Protocol 2.1: Carbodiimide-Mediated Amide Coupling

This protocol describes a general and robust method for amide bond formation using a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an activating agent like 4-Dimethylaminopyridine (DMAP).[5][9]

Materials:

  • This compound (1.0 eq.)

  • Target Amine (primary or secondary) (1.1 eq.)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq.)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq., catalytic)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Step-by-Step Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in anhydrous DCM.

  • To this solution, add the target amine (1.1 eq.) followed by a catalytic amount of DMAP (0.1 eq.).

  • Cool the resulting mixture to 0 °C using an ice-water bath.

  • In a separate flask, prepare a solution of DCC (1.1 eq.) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate may begin to form.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Upon completion, a significant amount of white precipitate, dicyclohexylurea (DCU), will be present.[5] Filter the reaction mixture through a pad of Celite® to remove the DCU solid, washing the filter cake with a small amount of cold DCM.[5]

  • Combine the filtrates and wash sequentially with 1M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography to yield the desired amide.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Acid, Amine, & DMAP in Anhydrous DCM B Cool to 0 °C A->B C Add DCC Solution Dropwise B->C D Warm to RT & Stir 12-24h C->D E Monitor by TLC/LC-MS D->E F Filter to Remove DCU Byproduct E->F G Aqueous Wash Sequence (Acid, Base, Brine) F->G H Dry & Concentrate G->H I Purify by Chromatography H->I

Caption: Workflow for Carbodiimide-Mediated Amide Coupling.

Expert Insights & Causality:

  • Why use a coupling agent? Direct condensation of a carboxylic acid and an amine is unfavorable due to a competing acid-base reaction.[10] Carbodiimides like DCC or EDC activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile.[7]

  • Role of DMAP: DMAP is a hyper-nucleophilic acylation catalyst. It accelerates the reaction, particularly with sterically hindered substrates, by forming an even more reactive N-acylpyridinium intermediate.

  • Temperature Control: The initial cooling to 0 °C is crucial to moderate the exothermic reaction and minimize potential side reactions, such as racemization if chiral amines are used.[5]

  • DCU Removal: The formation of the insoluble dicyclohexylurea (DCU) byproduct is a hallmark of DCC-mediated couplings.[5] Its removal by filtration is a key purification step. If solubility is an issue, using the water-soluble EDC is a common alternative, as its urea byproduct can be removed during the aqueous workup.

Secondary Synthetic Application: Esterification

While amide formation is more common in drug discovery, esterification of the carboxylic acid provides access to another class of important derivatives, which can serve as prodrugs, intermediates, or biologically active molecules themselves.

Protocol 3.1: Fischer-Speier Esterification

The Fischer esterification is a classic, acid-catalyzed method for converting a carboxylic acid and an alcohol into an ester.[11] The reaction is an equilibrium process, and steps must be taken to drive it towards the product.[11]

Materials:

  • This compound (1.0 eq.)

  • Target Alcohol (e.g., Methanol, Ethanol) (used as solvent, large excess)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)

Step-by-Step Procedure:

  • Suspend this compound (1.0 eq.) in the desired alcohol (e.g., methanol, in large excess to act as both reactant and solvent) in a round-bottom flask equipped with a reflux condenser.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops per 10 mmol of carboxylic acid) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-16 hours.

  • Monitor the reaction's progress by TLC or LC-MS. The starting material is significantly more polar than the ester product.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic solution carefully with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • If necessary, purify the crude ester product by silica gel column chromatography.

G A Suspend Acid in Excess Alcohol B Add Catalytic H₂SO₄ A->B C Heat to Reflux (4-16h) B->C D Monitor by TLC/LC-MS C->D E Cool & Concentrate D->E F Redissolve in Ethyl Acetate E->F G Neutralize with NaHCO₃ (aq.) & Wash with Brine F->G H Dry, Concentrate, & Purify G->H

Caption: Workflow for Acid-Catalyzed Fischer Esterification.

Expert Insights & Causality:

  • Driving the Equilibrium: The Fischer esterification is reversible.[11] Using the alcohol as the solvent provides a large excess, which, according to Le Châtelier's principle, shifts the equilibrium towards the ester product. Alternatively, removal of the water byproduct (e.g., with a Dean-Stark apparatus) can also be used.

  • Role of the Acid Catalyst: The strong acid catalyst (H₂SO₄) serves two purposes: it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.[11] It also facilitates the departure of water as a leaving group.[11]

Case Study: A Building Block for FAK Inhibitors

The true power of a building block is demonstrated by its successful incorporation into high-value molecules. The 2-fluoro-4-morpholinobenzamide scaffold is a key structural feature in the development of Focal Adhesion Kinase (FAK) inhibitors, a class of targeted anticancer agents.[12][13]

Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival.[14] Its hyperactivation is implicated in various cancers, making it an attractive therapeutic target.[13][14] The compound GSK2256098 is a potent and selective FAK inhibitor that has undergone clinical investigation.[12][13][15] The core of GSK2256098 features a 2-fluoro-4-morpholinobenzamide unit, underscoring the direct relevance of the protocols described herein to the synthesis of cutting-edge therapeutics.

G BuildingBlock 2-Fluoro-4-morpholinobenzoic Acid Reaction Amide Coupling (Protocol 2.1) BuildingBlock->Reaction CoreScaffold 2-Fluoro-4-morpholino- benzamide Core Reaction->CoreScaffold DrugCandidate FAK Inhibitors (e.g., GSK2256098) CoreScaffold->DrugCandidate Target Therapeutic Target: Focal Adhesion Kinase (FAK) DrugCandidate->Target

Caption: Logical pathway from building block to therapeutic target.

Conclusion

This compound is a high-value building block that provides a robust entry point into chemical space relevant to drug discovery. Its constituent parts offer a pre-validated combination of features known to enhance drug-like properties. The synthetic protocols detailed in this guide for amide bond formation and esterification are reliable, scalable, and serve as a foundation for the rapid generation of diverse compound libraries. By understanding the chemistry of this scaffold and its successful application in advanced projects like FAK inhibitors, researchers can confidently leverage its potential to accelerate the discovery of next-generation therapeutics.

References

  • An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide. Benchchem.
  • Structure-Based Virtual Screening, Synthesis and Biological Evaluation of Potential FAK-FAT Domain Inhibitors for Treatment of Metast
  • The Focal Adhesion Kinase Inhibitor GSK2256098: a Potent and Selective Inhibitor for the Treatment of Cancer.
  • Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.
  • A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • Amide Synthesis. Fisher Scientific.
  • This compound. Achmem.
  • Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • 3-Fluoro-4-morpholinobenzoic acid. PubChem.
  • GSK2256098 | FAK Inhibitor. MedchemExpress.com.
  • Applications of Fluorine in Medicinal Chemistry. PubMed.
  • Amide coupling reaction in medicinal chemistry.
  • Coupling Reagents. Aapptec Peptides.
  • Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid. Benchchem.
  • Fluorin
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • Fluorinated Building Blocks | Wide Range of Applic
  • Biological activities of morpholine derivatives and molecular targets involved.
  • The Crucial Role of 3-Fluoro-2-hydroxybenzoic Acid in Modern Pharmaceutical Synthesis. LinkedIn.

Sources

experimental procedure for N-arylation with 2-Fluoro-4-morpholinobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Palladium-Catalyzed N-Arylation with 2-Fluoro-4-morpholinobenzoic acid

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Arylamines are privileged structures found in countless bioactive molecules. The Palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for forming these critical bonds, largely overcoming the limitations of classical methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[1][2][3]

This guide focuses on the N-arylation of amines using this compound, a substrate of significant interest in drug discovery. The morpholine moiety is frequently incorporated to enhance pharmacokinetic properties, while the fluorine substituent can improve metabolic stability and binding affinity.[4][5] However, this substrate presents two distinct challenges for the synthetic chemist: the relative inertness of the C-F bond and the presence of a potentially interfering carboxylic acid group.

This document provides a detailed protocol and technical insights for successfully navigating these challenges, explaining the causal relationships behind reagent selection and reaction setup. It is intended for researchers, scientists, and drug development professionals seeking a robust methodology for synthesizing N-aryl derivatives from this valuable building block.

Reaction Principle: The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. The efficiency of this cycle is highly dependent on the choice of ligand, which must stabilize the palladium center and facilitate the key elementary steps.[6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-fluorine bond of this compound to form a Pd(II)-aryl complex. This is often the rate-limiting step for less reactive aryl halides like fluorides.[1][2]

  • Ligand Exchange & Amine Coordination: The amine nucleophile coordinates to the Pd(II) center.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed as the desired N-aryl product is released, regenerating the active Pd(0) catalyst to re-enter the cycle.[1][7]

The selection of a bulky, electron-rich phosphine ligand is critical to promote both the difficult oxidative addition of the C-F bond and the final reductive elimination step.[6][8]

Buchwald-Hartwig Catalytic Cycle Buchwald-Hartwig Catalytic Cycle for Aryl Fluorides Pd0 L-Pd(0) (Active Catalyst) OA_complex L-Pd(II)(ArF)(Amine) Pd0->OA_complex Oxidative Addition & Amine Coordination Amido_complex L-Pd(II)(Ar)(Amide) OA_complex->Amido_complex Deprotonation Product Product (Ar-Amine) Amido_complex->Product Product_out Product->Pd0 Reductive Elimination ArF_in Ar-F ArF_in->Pd0 Amine_in Amine (R₂NH) Amine_in->OA_complex Base_in Base Base_in->OA_complex

Caption: The Pd(0)/Pd(II) catalytic cycle for N-arylation.

Key Experimental Considerations

The success of this transformation hinges on the careful selection of four key components: the palladium source, ligand, base, and solvent.

  • Palladium Precatalyst: While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern, air-stable palladium precatalysts are highly recommended.[8][9] These complexes, which often incorporate the ligand, readily form the active Pd(0) species upon activation by the base, leading to more reliable and reproducible results.

  • Ligand: The choice of ligand is paramount for coupling an aryl fluoride. Bulky, electron-rich biarylphosphine ligands are required to facilitate the challenging oxidative addition step. Ligands such as RuPhos, BrettPhos, or specialized N-heterocyclic carbenes (NHCs) have demonstrated efficacy in similar challenging couplings.[10] The steric hindrance of these ligands also promotes the final reductive elimination step over undesired side reactions.[11]

  • Base: The base must be strong enough to deprotonate the coordinated amine but compatible with the carboxylic acid. While strong alkoxide bases like NaOtBu are common in Buchwald-Hartwig reactions, they can react with the carboxylic acid. Milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often effective and better tolerated by acidic functional groups.[12] These bases can deprotonate the amine within the palladium coordination sphere while primarily forming a benign carboxylate salt with the substrate.

  • Solvent: Anhydrous, aprotic polar solvents are required. Toluene, 1,4-dioxane, or THF are common choices that effectively dissolve the reactants and catalyst system while remaining inert under the reaction conditions.[2]

Detailed Experimental Protocol

This protocol provides a general procedure for the N-arylation of a representative secondary amine with this compound. Note: This reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Amine (e.g., a secondary aliphatic or aromatic amine, 1.2-1.5 equiv)

  • Palladium Precatalyst (e.g., RuPhos Pd G3, 1-3 mol%)

  • Ligand (e.g., RuPhos, 1.5-4.5 mol%, if not using a precatalyst)

  • Base (e.g., Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous Toluene (or 1,4-dioxane)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Standard laboratory glassware for workup and purification

  • Inert gas supply (Argon or Nitrogen)

G start Start setup 1. Reaction Setup - Add solids (aryl fluoride, base, catalyst) - Seal vessel & purge with inert gas start->setup add_liquids 2. Add Liquids - Add anhydrous solvent - Add amine nucleophile setup->add_liquids heating 3. Reaction - Heat to 80-110 °C - Monitor by TLC/LC-MS add_liquids->heating quench 4. Workup - Cool to RT - Quench with water/dilute acid heating->quench extraction 5. Extraction - Extract with organic solvent (e.g., EtOAc) - Wash & dry organic layer quench->extraction purify 6. Purification - Concentrate solvent - Purify by column chromatography extraction->purify end End (Characterize Product) purify->end

Caption: Experimental workflow for the N-arylation protocol.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk tube or oven-dried reaction vial equipped with a magnetic stir bar, add this compound (e.g., 225 mg, 1.0 mmol), the base (e.g., Cs₂CO₃, 652 mg, 2.0 mmol), and the palladium precatalyst (e.g., RuPhos Pd G3, 25 mg, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the reaction vessel with a septum or screw cap. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Through the septum, add anhydrous toluene (e.g., 5 mL) via a syringe. Stir the suspension for a few minutes. Then, add the amine nucleophile (1.2 mmol, 1.2 equiv) via syringe.

  • Heating and Monitoring: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Allow the reaction to stir vigorously for 12-24 hours. The reaction progress can be monitored by taking small aliquots (via syringe) and analyzing by TLC or LC-MS.

  • Reaction Workup: Once the reaction is complete (or has reached maximum conversion), remove the vessel from the heat and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL).

  • Quenching and Extraction: Carefully add deionized water (20 mL). If the product is basic, the aqueous layer can be acidified with 1M HCl to pH ~6-7 to ensure the carboxylic acid product is protonated and remains in the organic layer. Transfer the mixture to a separatory funnel.

  • Separation: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL). Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-arylated product.

Data Presentation: Representative Reaction Parameters

The optimal conditions can vary depending on the specific amine used. The following table provides a starting point for optimization.

ParameterRecommended ConditionRationale / Notes
Aryl Substrate This compoundThe C-F bond is challenging to activate, requiring a highly active catalyst.
Amine Substrate Primary or Secondary Amines1.2-1.5 equivalents are used to drive the reaction to completion.
Pd Precatalyst RuPhos Pd G3 / BrettPhos Pd G31-3 mol%. These are highly active for C-F activation.[6][10]
Base Cs₂CO₃ or K₃PO₄2.0-3.0 equivalents. Effective bases compatible with the carboxylic acid moiety.
Solvent Toluene or 1,4-DioxaneMust be anhydrous. Dioxane can sometimes improve solubility and reaction rates.
Temperature 80 - 110 °CHigher temperatures are generally needed to facilitate oxidative addition of the C-F bond.
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS to determine completion.

Troubleshooting and Optimization

  • Low or No Conversion: If the reaction stalls, consider increasing the temperature or screening a different ligand/precatalyst system (e.g., switching from a RuPhos-based to a BrettPhos-based catalyst). Ensure all reagents and solvents are scrupulously anhydrous, as water can deactivate the catalyst.

  • Hydrodehalogenation Side Product: Formation of 4-morpholinobenzoic acid (where the fluorine is replaced by hydrogen) suggests a competing side reaction. This can sometimes be suppressed by using a different ligand or slightly lower reaction temperatures.

  • Poor Yield After Workup: The carboxylic acid makes the product amphiphilic. During the aqueous workup, ensure the pH is adjusted correctly to keep the product in the organic phase. Acidifying the aqueous layer to a pH of 4-6 is often necessary.

Safety Information

  • Reagents: this compound may cause skin and eye irritation.[13] Palladium catalysts and phosphine ligands should be handled in a fume hood as they can be toxic. Organic solvents are flammable.

  • Handling: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[14][15] All manipulations, especially the addition of reagents and heating, should be performed in a well-ventilated fume hood. The reaction is run under positive pressure; use a properly sealed vessel to avoid solvent evaporation and exposure.

Conclusion

The N-arylation of amines with this compound is a challenging yet highly valuable transformation. Success relies on a rational approach to catalyst and reagent selection. By employing modern, highly active biarylphosphine-ligated palladium precatalysts in conjunction with a compatible inorganic base, the inert C-F bond can be effectively activated in the presence of a carboxylic acid. The protocol outlined in this guide provides a robust and reliable starting point for researchers to synthesize novel arylamine derivatives for applications in drug discovery and beyond.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Correa, A., Carril, M., & Bolm, C. (2016). Palladium-Catalyzed C–N Cross-Coupling Reactions. Angewandte Chemie International Edition, 47(16), 2880-2883.
  • Brusoe, A. T., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(26), 8460–8468.
  • Park, N. H., Vinogradova, E. V., Surry, D. S., & Buchwald, S. L. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 54(28), 8259–8262.
  • Vautravers, N. S., et al. (2020). Effect of Aryl Ligand Identity on Catalytic Performance of Trineopentylphosphine Arylpalladium Complexes in N-Arylation Reaction. Organometallics, 39(21), 3855–3866.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wolfe, J. P., & Buchwald, S. L. (2004). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. Organic Letters, 6(16), 2853–2856.
  • Surry, D. S., & Buchwald, S. L. (2011). Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates. Organic Letters, 13(16), 4402–4405.
  • Bolshan, Y., & Batey, R. A. (2011). Efficient palladium-catalyzed N-arylation of a sulfoximine with aryl chlorides. Chemical Communications, 47(24), 6885-6887.
  • Organic Chemistry. (2020). Buchwald-Hartwig Amination Mechanism.
  • Luo, T., & Curran, D. P. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. The Journal of Organic Chemistry, 72(15), 5875–5878.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Syracuse University SURFACE. (2012). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery.
  • Hartwig Group. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines.
  • American Chemical Society Publications. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
  • Lam, P. Y. S., et al. (2003). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Tetrahedron Letters, 44(26), 4927-4931.

Sources

Application Note: Spectroscopic Characterization of 2-Fluoro-4-morpholinobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-4-morpholinobenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. The presence of a fluorine atom, a morpholine ring, and a carboxylic acid group on the benzene ring imparts unique electronic and structural properties to the molecule. A thorough spectroscopic characterization is essential for confirming its chemical identity, purity, and for understanding its molecular structure and reactivity. This application note provides a detailed guide to the expected spectroscopic data (NMR, IR, MS) for this compound and outlines the protocols for their acquisition.

Predicted Spectroscopic Data

Due to the specific nature of this compound, publicly available, comprehensive spectroscopic data is limited. Therefore, the following data is predicted based on the analysis of structurally similar compounds, including various substituted fluorobenzoic acids and morpholine-containing aromatic compounds.[1][2][3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the morpholine ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12-13Singlet, broad1H-COOH
~7.8-8.0Doublet of doublets1HAromatic H (adjacent to COOH)
~6.7-6.9Doublet of doublets1HAromatic H (adjacent to F)
~6.6-6.8Doublet1HAromatic H (adjacent to morpholine)
~3.8-4.0Triplet4HMorpholine (-O-CH₂-)
~3.2-3.4Triplet4HMorpholine (-N-CH₂-)

Causality behind assignments: The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift. The aromatic protons will exhibit splitting patterns (coupling) due to the adjacent fluorine and other protons. The protons on the morpholine ring will appear as two distinct triplets due to their different chemical environments (adjacent to oxygen vs. nitrogen).

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~165-170-COOH
~160-165 (d, ¹JCF)Aromatic C-F
~150-155Aromatic C-N
~130-135Aromatic C-H
~115-125Aromatic C-H
~110-120 (d, ²JCF)Aromatic C-H
~100-110 (d, ²JCF)Aromatic C-H
~66-68Morpholine (-O-CH₂-)
~48-52Morpholine (-N-CH₂-)

Causality behind assignments: The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon directly bonded to the fluorine atom will appear as a doublet with a large coupling constant (¹JCF). Other aromatic carbons will also show smaller couplings to the fluorine atom (²JCF, ³JCF). The carbons of the morpholine ring will have characteristic chemical shifts.

¹⁹F NMR (Fluorine NMR): The ¹⁹F NMR spectrum is a sensitive technique for observing fluorine atoms.

Chemical Shift (δ, ppm)Multiplicity
-110 to -120Multiplet

Causality behind assignments: The chemical shift of the fluorine atom is influenced by its electronic environment on the aromatic ring.[7][8] The signal will be split by the adjacent aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the aromatic ring, the C-F bond, and the morpholine group.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid dimer)
1680-1710StrongC=O stretch (carboxylic acid)
1550-1600Medium-StrongC=C stretch (aromatic ring)
1200-1300StrongC-O stretch (carboxylic acid)
1200-1250StrongC-F stretch (aryl fluoride)
1100-1150StrongC-N stretch (aryl amine)
1050-1150StrongC-O-C stretch (ether in morpholine)

Causality behind assignments: The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer.[9][10][11][12][13] The strong carbonyl absorption confirms the presence of the carboxylic acid. The other bands correspond to the vibrations of the various bonds within the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

m/zInterpretation
225.08[M]⁺, Molecular ion
208.08[M-OH]⁺
180.08[M-COOH]⁺
86.06[Morpholine-H]⁺

Causality behind fragmentation: In electron ionization (EI) MS, the molecular ion is expected at m/z 225.08. Common fragmentation patterns for benzoic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxyl group (-COOH).[14][15] The morpholine ring can also fragment, leading to characteristic ions.[16][17][18]

Experimental Protocols

The following protocols are designed to be self-validating and provide high-quality spectroscopic data.

NMR Spectroscopy Protocol

A well-prepared sample is crucial for obtaining high-resolution NMR spectra.[19][20][21][22][23]

Sample Preparation:

  • Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[19][20]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can affect the chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[20][21]

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for referencing the chemical shifts to 0 ppm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Instrument Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 8-16.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse experiment.

    • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2-5 seconds.

  • ¹⁹F NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64.

    • Reference: CFCl₃ (trichlorofluoromethane) at 0 ppm.[7][24]

Caption: NMR Experimental Workflow.

IR Spectroscopy Protocol

Attenuated Total Reflectance (ATR) is a convenient method for acquiring IR spectra of solid samples with minimal preparation.[25][26][27]

Sample Preparation and Data Acquisition:

  • Background Scan: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Data Collection: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.[28][29]

Caption: ATR-FTIR Experimental Workflow.

Mass Spectrometry Protocol

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound.[30][31][32][33][34]

Sample Preparation:

  • Solution Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Filtration: Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

Instrument Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

  • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Caption: ESI-MS Experimental Workflow.

Conclusion

This application note provides a comprehensive overview of the expected spectroscopic data for this compound and detailed protocols for their acquisition. The provided information serves as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this and structurally related compounds. The combination of NMR, IR, and MS provides a powerful and complementary approach for unambiguous structure elucidation and purity assessment.

References

  • Chemical Instrumentation Facility, Iowa State University.
  • Georgia Institute of Technology. (2023, August 29).
  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
  • Organomation.
  • University College London.
  • Specac Ltd.
  • Bruker. Guide to FT-IR Spectroscopy. [Link]
  • University of York. Preparing an NMR sample. [Link]
  • Lo, D. Y., et al. (2004). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Hong Kong Medical Diary. [Link]
  • Wikipedia.
  • ResearchGate. (a) Mass spectra of morpholine cation and fragment ions which are.... [Link]
  • National Center for Biotechnology Information.
  • LC-MS.com. Electrospray Ionization (ESI)
  • Polymer Chemistry Characterization Lab.
  • UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. [Link]
  • Supporting Inform
  • CORE. (2024, May 12). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]
  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2018, September 23). 4-(2-fluoro-4-nitrophenyl)morpholine. [Link]
  • National Center for Biotechnology Information. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. [Link]
  • Arkivoc.
  • Doc Brown's Chemistry. infrared spectrum of benzoic acid. [https://www.docbrown.info/page06/IRspec/ benzoicacidIR.htm]([Link] benzoicacidIR.htm)
  • MDPI. (2022, January 28). Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. [Link]
  • National Institute of Standards and Technology. Morpholine. [Link]
  • ResearchGate. (PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid. [Link]
  • The Royal Society of Chemistry.
  • University of Ottawa. 19Flourine NMR. [Link]
  • National Institute of Standards and Technology. 2-Fluorobenzoic acid, morpholide. [Link]
  • ResearchGate. FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. [Link]
  • PubMed. (2020, November 27). Wide temperature range studies of the low frequency THz spectrum of benzoic acid using FTIR spectroscopy. [Link]
  • ResearchGate.
  • Zeitschrift für Naturforschung. FT-IR Spectroscopic Study of M(Benzoic Acid). [Link]
  • Chemistry LibreTexts. (2023, August 29).
  • University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]
  • ResearchGate.
  • YouTube. (2018, November 15). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. [Link]
  • National Center for Biotechnology Information. 4-Fluoro-2-(phenylamino)benzoic acid. [Link]
  • National Institute of Standards and Technology. 2-Chloro-4-fluorobenzoic acid. [Link]

Sources

Applications of Fluorinated Compounds in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fluorine, the most electronegative element, has transitioned from a chemical curiosity to an indispensable tool in modern drug discovery.[1][2] Its strategic incorporation into drug candidates allows medicinal chemists to fine-tune molecular properties, often leading to profound improvements in potency, selectivity, and pharmacokinetic profiles.[1][3][4] Approximately 20% of all commercial drugs contain fluorine, a testament to its broad utility.[5] This guide provides an in-depth exploration of the key applications of fluorination, elucidates the underlying chemical principles, and offers detailed protocols for evaluating the impact of these modifications.

The Unique Physicochemical Properties of Fluorine

The remarkable influence of fluorine stems from a unique combination of its intrinsic properties:

  • High Electronegativity: With a Pauling scale value of 3.98, fluorine is the most electronegative element. This creates strong, polarized carbon-fluorine (C-F) bonds that can alter a molecule's electronic distribution, affecting acidity, basicity, and dipole moments.[1][3][6]

  • Small Atomic Size: Fluorine's van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). This allows for the isosteric replacement of a hydrogen atom with fluorine without introducing significant steric bulk, a crucial advantage for maintaining or enhancing binding to a target protein.[6][7]

  • Strong C-F Bond: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol).[6] This exceptional stability makes it highly resistant to metabolic cleavage, a property that is extensively exploited to enhance drug stability.[1][3]

Strategic Applications in Drug Discovery

Modulating Metabolic Stability

One of the most powerful applications of fluorine is to block metabolic "soft spots" in a drug candidate.[1] Many drug failures are attributed to rapid metabolism by cytochrome P450 (CYP) enzymes in the liver, which often occurs at vulnerable C-H bonds.

The Causality: By replacing a metabolically labile C-H bond with a robust C-F bond, chemists can effectively shield the molecule from oxidative metabolism at that specific position.[3][6][8] This strategic blockade can dramatically increase the drug's half-life, improve its oral bioavailability, and ensure that therapeutic concentrations are maintained for a longer duration.[1][9] For instance, studies have shown that introducing fluorine at the site of metabolism can completely block hydroxylation reactions catalyzed by CYP enzymes.[10][11] In the case of the drug Celecoxib, the 4'-fluoro analog was found to be four times more metabolically stable than the parent compound.[12][13]

cluster_0 Metabolic Blocking Strategy cluster_1 Fluorine Intervention Drug_CH Drug Candidate (Metabolically Labile C-H) CYP450 Cytochrome P450 Enzymes Drug_CH->CYP450 Metabolism Drug_CF Fluorinated Drug (Stable C-F Bond) Metabolite Oxidized Metabolite (Inactive/Cleared) CYP450->Metabolite Oxidation Blocked Metabolism Blocked CYP450->Blocked Drug_CF->CYP450

Caption: Fluorine blocks metabolic oxidation by CYP450 enzymes.

Enhancing Binding Affinity and Selectivity

The introduction of fluorine can significantly enhance a drug's binding affinity for its target protein through a variety of mechanisms.

The Causality:

  • Favorable Electrostatic Interactions: The highly polarized C-F bond can engage in beneficial dipole-dipole, C-F···H-X hydrogen bonds, or multipolar C-F···C=O interactions with the protein backbone or side chains.[6][14] These interactions, while often individually weak, can collectively contribute to a substantial increase in binding energy.[14]

  • Conformational Control: Due to steric and electronic effects like the gauche effect, fluorine substitution can lock a molecule into its "bioactive" conformation—the specific shape required to fit optimally into the protein's binding pocket.[1][6] This pre-organization reduces the entropic penalty of binding, leading to higher affinity.

  • Water Network Modulation: Fluorine can influence the network of water molecules within a binding pocket. By displacing or restructuring these water molecules, a fluorinated ligand can improve the overall thermodynamics of binding.[15][16]

Tuning Physicochemical Properties: Lipophilicity and pKa

A drug's ability to be absorbed, distributed, and permeate cell membranes is governed by its physicochemical properties, primarily lipophilicity (logP/logD) and acidity/basicity (pKa). Fluorination is a master tool for fine-tuning these parameters.

The Causality:

  • Lipophilicity (logD): The effect of fluorine on lipophilicity is context-dependent.[5] A single fluorine substitution on an aromatic ring typically increases lipophilicity (logP increases by ~0.3-0.5 units), which can enhance membrane permeability.[1] However, adding fluorine to aliphatic chains or using polyfluorinated groups like -CF3 or -OCF3 can sometimes decrease lipophilicity or have complex effects due to increased molecular polarity.[5][17][18] This allows for precise control over a compound's solubility and permeability balance.[19]

  • Acidity/Basicity (pKa): As the most electron-withdrawing element, fluorine significantly influences the pKa of nearby functional groups.[6] It reliably lowers the pKa of amines (making them less basic) and carboxylic acids (making them more acidic).[5][6] This is critically important because the ionization state of a drug at physiological pH (7.4) dictates its solubility, receptor interactions, and ability to cross membranes.[6][19]

Data Presentation: Impact of Fluorination on Drug Properties

The following table summarizes the effects of fluorination on key properties of well-known drugs, illustrating the practical impact of the principles discussed.

Drug PairNon-Fluorinated AnalogFluorinated DrugKey Improvement with Fluorination
Uracil vs. 5-Fluorouracil Uracil5-FluorouracilMechanism of Action: Fluorine substitution creates an irreversible inhibitor of thymidylate synthase, a key enzyme in DNA synthesis, leading to potent anticancer activity.
Celecoxib Analog Celecoxib4'-FluorocelecoxibMetabolic Stability: 4-fold increase in metabolic stability.[12][13]
Risperidone Analog Risperidone9-FluororisperidoneMetabolic Stability: 16-fold increase in metabolic stability.[12][13]
Quinolone Core NaphthyridineEnoxacin (Fluoroquinolone)Binding Affinity: 15-fold greater DNA gyrase activity and enhanced cell penetration.[3]

Experimental Protocols

To empirically validate the effects of fluorination, specific assays are essential. Below are detailed protocols for two fundamental experiments in drug discovery.

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol determines a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.[20][21]

Objective: To measure the rate of disappearance of a parent compound when incubated with human liver microsomes (HLM) and determine its intrinsic clearance (Clint) and half-life (t½).

Materials:

  • Test compound and positive controls (e.g., Midazolam, Dextromethorphan)[22]

  • Pooled Human Liver Microsomes (e.g., from XenoTech)[22]

  • Potassium Phosphate Buffer (100 mM, pH 7.4)[20]

  • NADPH regenerating system (e.g., NADP+, Glucose-6-Phosphate, G6P Dehydrogenase)[20]

  • Ice-cold Acetonitrile (ACN) with an internal standard (IS) for quenching

  • 96-well incubation plates and analytical plates

  • LC-MS/MS system for analysis

Workflow Diagram:

cluster_workflow Metabolic Stability Assay Workflow A 1. Prepare Reagents (Buffer, Microsomes, NADPH) B 2. Add Test Compound to Plate (1 µM final) A->B C 3. Pre-incubate Plate at 37°C B->C D 4. Initiate Reaction (Add NADPH) C->D E 5. Sample & Quench at Time Points (0, 5, 15, 30, 60 min) D->E F 6. Protein Precipitation (Centrifuge) E->F G 7. Analyze Supernatant by LC-MS/MS F->G H 8. Calculate t½ and Clint G->H

Caption: Step-by-step workflow for the microsomal stability assay.

Procedure:

  • Preparation: Thaw liver microsomes on ice.[22] Prepare a master mix containing phosphate buffer and microsomes (final concentration ~0.5 mg/mL).[23] Prepare the NADPH regenerating solution.

  • Compound Addition: Add the test compound to the wells of the 96-well plate to achieve a final concentration of 1 µM. Include positive and negative (no NADPH) controls.[20][22]

  • Pre-incubation: Add the microsome master mix to the wells and pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Initiation: Start the reaction by adding the NADPH regenerating solution to all wells except the negative controls. This is your T=0 sample point for quenching.

  • Time Course Sampling: At subsequent time points (e.g., 5, 15, 30, 60 minutes), stop the reaction by adding 3-5 volumes of ice-cold ACN with the internal standard.[20]

  • Protein Precipitation: Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new analytical plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line from the linear regression is the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein).

Self-Validation System: The inclusion of a well-characterized positive control (e.g., Midazolam) validates the metabolic competency of the microsomal lot.[23] The negative control (without NADPH) ensures that compound loss is due to enzymatic metabolism and not non-specific binding or instability.

Protocol 2: Determining Lipophilicity (logD) by Reverse-Phase HPLC

This protocol provides a high-throughput method to estimate a compound's lipophilicity at a specific pH, which is crucial for predicting its absorption and distribution properties.[24]

Objective: To determine the chromatographic hydrophobicity index (CHI), which correlates with the distribution coefficient (logD), at physiological pH (7.4).

Materials:

  • HPLC or UHPLC system with a UV detector[25]

  • Reverse-phase column (e.g., C18 or RP-Amide)[25]

  • Mobile Phase A: Ammonium Acetate or Phosphate Buffer (e.g., 10 mM, pH 7.4)[24]

  • Mobile Phase B: Acetonitrile or Methanol

  • Test compounds and a set of calibration standards with known logD values

  • Uracil or another non-retained compound for T0 determination[24]

Procedure:

  • System Setup: Equilibrate the column with the starting mobile phase conditions.

  • T0 Determination: Inject Uracil to determine the column void time (T0).[24]

  • Calibration: Inject a series of standards with known logD values under a fast gradient (e.g., 5% to 95% B in 5 minutes). Record the retention time (Tr) for each standard.

  • Sample Analysis: Inject the test compounds (non-fluorinated and fluorinated analogs) using the same gradient method and record their retention times.

  • Data Analysis:

    • Calculate the retention factor (k') for each compound: k' = (Tr - T0) / T0.

    • Create a calibration curve by plotting the known logD values of the standards against their calculated k' values.

    • Use the linear regression equation from the calibration curve to calculate the logD of the test compounds from their measured k' values.[24]

Self-Validation System: The quality of the assay is validated by the linearity (R² > 0.98) of the calibration curve generated from the standards. Running a quality control (QC) standard with a known logD value in each run ensures accuracy and reproducibility.

Conclusion

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, offering a versatile and powerful approach to overcoming common challenges in drug discovery.[1][26] By leveraging fluorine's unique ability to enhance metabolic stability, modulate binding affinity, and fine-tune physicochemical properties, researchers can rationally design drug candidates with superior pharmacokinetic and pharmacodynamic profiles.[2][3][7] The protocols provided herein offer a robust framework for empirically evaluating the impact of fluorination, enabling data-driven decisions in the iterative cycle of drug design and optimization.

References

  • Singh V, Liu J. (2020). Metabolic stability imparted by fluorine substitution. Drug Metab Dispos., 48(2):89-98.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
  • Ni, C., & Hu, J. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 64(23), 17268-17277. [Link]
  • Mercell. (n.d.). Metabolic stability in liver microsomes. SOP MetStab. [Link]
  • Yoshimoto, F. K., Gonzalez, M. A., L-Cruz, L., & Auchus, R. J. (2021). Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. Organic & Biomolecular Chemistry, 19(37), 8153-8159. [Link]
  • Kumar, P., Kumar, R., & Singh, R. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 32. [Link]
  • Uddin, M. J., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5481. [Link]
  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. [Link]
  • Yoshimoto, F. K., et al. (2021). Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. Organic & Biomolecular Chemistry, 19(37), 8153-8159. [Link]
  • Cazzolli, G., & Böckler, F. M. (2020). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Medicinal Chemistry, 63(17), 8896-8908. [Link]
  • Research and Reviews. (n.d.).
  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]
  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41, 443–470. [Link]
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]
  • Terry, L. S., et al. (2023).
  • Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In: In vitro ADME and Safety, Humana Press. [Link]
  • ResearchGate. (n.d.). Case studies of fluorine in drug discovery. Request PDF. [Link]
  • Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay.
  • Xing, L., et al. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences. Elsevier. [Link]
  • Cazzolli, G., & Böckler, F. M. (2020). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Medicinal Chemistry, 63(17), 8896–8908. [Link]
  • Leung, C., et al. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. ACS Chemical Biology, 10(10), 2344-2353. [Link]
  • Guengerich, F. P., et al. (2014). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Journal of Medicinal Chemistry, 57(10), 4153-4163. [Link]
  • Kjellsson, M., et al. (2018). Structure and Energetics of Ligand–Fluorine Interactions with Galectin‐3 Backbone and Side‐Chain Amides. Chemistry – A European Journal, 24(51), 13536-13543. [Link]
  • The Chemical Society of Japan. (n.d.). Editors' Collection: Fluorine chemistry in medicinal chemistry and chemical biology. The Chemical Society of Japan. [Link]
  • Sharma, P. C., et al. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Molecules, 28(10), 4075. [Link]
  • Saeedi, M., & Mirfazli, S. S. (2023). A review: FDA-approved fluorine-containing small molecules from 2015 to 2022. European Journal of Medicinal Chemistry, 260, 115758. [Link]
  • Scott, J. S., et al. (2019). Fluorine in drug design: a case study with fluoroanisoles. Bioorganic & Medicinal Chemistry Letters, 29(16), 2115-2120. [Link]
  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]
  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in medicinal chemistry, 54, 65–133. [Link]
  • Guengerich, F. P., et al. (2014). Biosynthesis of fluorinated analogues of drugs using human cytochrome p450 enzymes followed by deoxyfluorination and quantitative nmr spectroscopy to improve metabolic stability.
  • CHI Scientific. (2024). CHI LogD Assay. YouTube. [Link]
  • Katz, D., et al. (2021). AlphaLogD Determination: A New Generation Reversed-Phase HPLC Method to Measure Lipophilicity on Neutral and Basic Small and Beyond-Rule-of-Five Compounds.
  • Wilson, Z. E., et al. (2021). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 93(2), 849-856. [Link]
  • Katz, D., et al. (2021). AlphaLogD Determination: A New Generation Reversed-Phase HPLC Method to Measure Lipophilicity on Neutral and Basic Small and Beyond-Rule-of-Five Compounds. Preprints.org. [Link]
  • LCGC International. (2012). The Partition Coefficient (log P), Distribution Coefficient (log D) and Acid Dissociation Constant (pKa): Knowing Your Compound for Solid-Phase Extraction Method Development in Reversed-Phase Mode.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-4-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-4-morpholinobenzoic acid (CAS No. 946598-40-9).[1][2] We address common challenges and frequently asked questions to help you optimize reaction yield, ensure product purity, and troubleshoot experimental hurdles. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and common synthetic route to this compound?

The most prevalent and efficient method is a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway utilizes the readily available starting material, 2,4-difluorobenzoic acid, and reacts it with morpholine. The reaction is typically facilitated by a base in a polar aprotic solvent.

Q2: Why does morpholine preferentially substitute the fluorine at the 4-position instead of the 2-position on 2,4-difluorobenzoic acid?

This high regioselectivity is a cornerstone of this synthesis and is dictated by the electronic properties of the aromatic ring. The carboxylic acid group (-COOH) is a moderately electron-withdrawing group. In an SNAr reaction, such groups activate the ring for nucleophilic attack by stabilizing the negatively charged intermediate (the Meisenheimer complex). This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group.

In 2,4-difluorobenzoic acid:

  • The fluorine at the 4-position is para to the -COOH group.

  • The fluorine at the 2-position is ortho to the -COOH group.

However, the attack at the para position is sterically less hindered and allows for more effective resonance stabilization of the negative charge across the carboxylate group. This makes the C4 position significantly more electrophilic and susceptible to attack by the nitrogen of morpholine, leading to the desired this compound as the major product.

Q3: What is the role of the base in this reaction? Is it just a scavenger?

The base plays a dual, critical role. First, it acts as an acid scavenger, neutralizing the hydrofluoric acid (HF) that is formed as a byproduct of the substitution. This is essential to prevent the protonation of the morpholine nucleophile, which would render it unreactive. Second, by deprotonating the carboxylic acid of the starting material to form a carboxylate, it can further enhance the electron-withdrawing nature of the group, thereby increasing the reaction rate. A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is ideal as it will not compete with morpholine in attacking the aromatic ring.

Visualizing the Core Synthesis

Reaction Mechanism

The diagram below illustrates the addition-elimination mechanism of the SNAr reaction, highlighting the formation of the resonance-stabilized Meisenheimer complex.

Caption: SNAr mechanism for the synthesis.

General Experimental Workflow

This workflow outlines the key stages from reaction setup to final product isolation.

Workflow A 1. Reagent Charging (2,4-Difluorobenzoic Acid, Morpholine, K₂CO₃, Solvent) B 2. Reaction Heating (e.g., 80-120 °C) Monitor by TLC/LC-MS A->B Heat C 3. Workup: Cooling & Filtration (Remove K₂CO₃ and salts) B->C Reaction Complete D 4. Solvent Removal (Rotary Evaporation) C->D E 5. Acidification (Add HCl to pH ~2-3 to precipitate product) D->E F 6. Isolation (Vacuum Filtration, Wash with cold water) E->F Precipitate Forms G 7. Purification (Recrystallization from Ethanol/Water or similar) F->G H 8. Final Product (Drying & Characterization) G->H

Caption: Step-by-step experimental workflow.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem / Observation Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Low or No Conversion of Starting Material 1. Insufficient Temperature: The activation energy for breaking the aromaticity to form the Meisenheimer complex is high. 2. Poor Reagent Quality: Water in the morpholine or solvent can protonate the base or interact with the nucleophile, reducing its effectiveness. 3. Ineffective Base: The base may be old, hydrated, or of insufficient strength to effectively neutralize the HF byproduct.1. Increase Reaction Temperature: Gradually increase the temperature in 10 °C increments (e.g., from 80 °C up to 120 °C in a solvent like DMF or DMSO). Monitor for byproduct formation at higher temperatures. 2. Ensure Anhydrous Conditions: Use freshly opened or distilled morpholine and anhydrous grade solvents. Dry the potassium carbonate in an oven before use. 3. Use a Stronger/Fresh Base: Switch to a fresh bottle of K₂CO₃ or consider a stronger base like cesium carbonate (Cs₂CO₃) if the reaction remains sluggish.
Low Isolated Yield After Workup 1. Incomplete Precipitation: The product is a zwitterionic compound and has some water solubility. If the pH of the aqueous solution is not sufficiently acidic (pH > 4), the product will remain dissolved as its carboxylate salt. 2. Excessive Washing: Washing the filtered product with large volumes of water or a solvent in which it has moderate solubility will lead to product loss.1. Ensure Proper Acidification: During the workup, add 1-2M HCl dropwise until the pH is confirmed to be between 2 and 3 using pH paper or a meter. Vigorous stirring during acidification is crucial. 2. Minimize Wash Volumes: Wash the filtered solid with a minimal amount of ice-cold deionized water to remove inorganic salts without dissolving a significant amount of the product.
Product is Impure (e.g., by ¹H NMR or LC-MS) 1. Presence of Isomeric Byproduct: Some formation of 4-Fluoro-2-morpholinobenzoic acid may occur, especially at very high temperatures. 2. Unreacted Starting Material: The reaction did not go to completion. 3. Di-substituted Product: At high temperatures and with a large excess of morpholine, substitution of both fluorine atoms can occur to form 2,4-dimorpholinobenzoic acid.1. Optimize Temperature and Reaction Time: Run the reaction at the lowest temperature that provides a reasonable rate to maximize regioselectivity. 2. Purification by Recrystallization: This is the most effective method to remove both isomeric and starting material impurities. A mixed solvent system like ethanol/water or ethyl acetate/hexane is often effective. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
Reaction Stalls or Becomes a Thick Slurry 1. Precipitation of Salts: The potassium fluoride/carbonate salts formed during the reaction may not be fully soluble in the chosen solvent, hindering mixing. 2. Solvent Volume Too Low: A highly concentrated reaction can lead to poor solubility of all components.1. Increase Solvent Volume: Add more solvent to the reaction mixture to improve the solubility of all species and ensure efficient stirring. 2. Switch to a Better Solvent: A solvent like DMSO or NMP (N-Methyl-2-pyrrolidone) has higher solvating power for inorganic salts than DMF or acetonitrile and may prevent this issue.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous SNAr reactions on substituted halobenzoic acids.[3]

Materials:

  • 2,4-Difluorobenzoic acid (1.0 eq)

  • Morpholine (2.5 - 3.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN) (approx. 5-10 mL per gram of starting material)

  • Hydrochloric Acid (HCl), 2M solution

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-difluorobenzoic acid (1.0 eq), potassium carbonate (2.0 eq), and the solvent (e.g., Acetonitrile).

  • Addition of Nucleophile: Add morpholine (2.5 eq) to the suspension.

  • Heating: Heat the reaction mixture to reflux (for Acetonitrile, ~82 °C) or to 100-110 °C (for DMF).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-24 hours). A suitable TLC eluent is 10% methanol in dichloromethane.

  • Workup - Part 1 (Aqueous Quench): Once the reaction is complete, cool the mixture to room temperature. If using a high-boiling solvent like DMF, it is often best to pour the reaction mixture into a larger volume of water.

  • Workup - Part 2 (Acidification): Transfer the aqueous mixture to a beaker and stir vigorously. Slowly add 2M HCl dropwise. The product will begin to precipitate. Continue adding acid until the pH of the slurry is approximately 2-3.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water, followed by a small amount of a non-polar solvent like hexane to aid in drying.

  • Purification: Transfer the crude solid to a clean flask and perform a recrystallization. A common solvent system is hot ethanol, with water added dropwise until the solution becomes cloudy, followed by reheating to clarify and slow cooling.

  • Drying: Collect the pure crystals by vacuum filtration and dry them in a vacuum oven at 50-60 °C to a constant weight.

Expected Product Characterization

  • Appearance: White to off-white crystalline solid.

  • Molecular Weight: 225.22 g/mol .[2]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~12.5 (s, 1H, -COOH)

    • δ ~7.7 (t, J ≈ 8.8 Hz, 1H, Ar-H5)

    • δ ~6.8 (dd, J ≈ 14.0, 2.4 Hz, 1H, Ar-H3)

    • δ ~6.7 (dd, J ≈ 8.8, 2.4 Hz, 1H, Ar-H6)

    • δ ~3.7 (t, J ≈ 4.8 Hz, 4H, Morpholine -CH₂-O-)

    • δ ~3.3 (t, J ≈ 4.8 Hz, 4H, Morpholine -CH₂-N-) (Note: Chemical shifts are predictive based on analogous structures and may vary slightly. The coupling constants (J) for aromatic protons are influenced by the fluorine atom.)

  • ¹³C NMR (101 MHz, DMSO-d₆):

    • δ ~166.0 (C=O)

    • δ ~163.0 (d, ¹JCF ≈ 250 Hz, C-F)

    • δ ~155.0 (d, ²JCF ≈ 12 Hz, C-N)

    • δ ~128.0 (d, ³JCF ≈ 8 Hz, C-H)

    • δ ~110.0 (d, ⁴JCF ≈ 4 Hz, C-H)

    • δ ~105.0 (d, ²JCF ≈ 25 Hz, C-H)

    • δ ~66.0 (Morpholine -CH₂-O-)

    • δ ~47.0 (Morpholine -CH₂-N-)

References

  • 2a biotech. This compound.
  • PubChem. 3-Fluoro-4-morpholinobenzoic acid. National Center for Biotechnology Information.
  • Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2269.
  • The Royal Society of Chemistry. Electronic Supplementary Information.
  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 108-125.
  • ChemBK. 2-Fluoro-4-pyrrolidinobenzoic Acid.
  • Google Patents. US Patent 2002/0072626A1: Process for producing cyanobenzoic acid derivatives.
  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Google Patents. US6333431B1: Processes for the preparation of fluorinated benzoic acids.
  • PubChem. 2-Fluoro-4-methoxybenzoic acid. National Center for Biotechnology Information.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid.
  • ResearchGate. Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB).
  • Google Patents. CN103980135A: Preparation method of 4-amino-2-fluorobenzoic acid.
  • Google Patents. US 2013/0184451 A1: Preparation of Benzo[e][1][4]oxazin-4(3H)-one Derivatives.

Sources

Technical Support Center: Purification of 2-Fluoro-4-morpholinobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Fluoro-4-morpholinobenzoic acid. This document is designed for researchers, scientists, and drug development professionals who are working with this compound. Here, we address common and complex challenges encountered during its purification, providing both quick-reference FAQs and in-depth troubleshooting guides. Our approach is grounded in fundamental chemical principles to empower you to resolve issues effectively in your laboratory.

I. Frequently Asked Questions (FAQs)

Q1: My final product of this compound has a persistent yellow or brownish tint. What is the likely cause and how can I remove it?

A1: A persistent color tint often indicates the presence of trace impurities, such as oxidized species or byproducts from the synthetic route. A common method to address this is by treating a solution of your compound with activated carbon. The activated carbon can adsorb these colored impurities.[1] Another effective technique for removing non-volatile impurities is vacuum sublimation.[1]

Q2: I'm observing a low yield after recrystallization. What are the common reasons for this?

A2: Low recovery during recrystallization is typically due to one of the following:

  • Using too much solvent: This keeps a significant portion of your product dissolved in the mother liquor even after cooling.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. A slower cooling process allows for the formation of larger, purer crystals.[2]

  • Incomplete precipitation: Ensure the solution is thoroughly cooled, possibly in an ice bath, to maximize the precipitation of your compound.[3]

Q3: What is the best solvent for recrystallizing this compound?

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4] For fluorobenzoic acids, aqueous ethanol or benzene are often effective.[5] Given the polarity of the morpholine group, a polar protic solvent mixture like ethanol/water or isopropanol/water is a good starting point. Empirical testing with small amounts of material is always recommended to find the optimal solvent or solvent system.

Q4: My purified compound shows a broad melting point range. What does this indicate?

A4: A broad melting point range is a classic sign of an impure sample.[4] Impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point. Further purification steps, such as another recrystallization or chromatography, are necessary.

Q5: Can I use normal-phase silica gel chromatography to purify this compound?

A5: Yes, but with caution. This compound is a polar compound due to the carboxylic acid and morpholine groups.[6][7] It can interact strongly with the polar silica gel stationary phase, potentially leading to poor separation and tailing.[8] A mobile phase containing a polar solvent like methanol or a small amount of acetic acid may be required to elute the compound. Reversed-phase chromatography might be a more suitable alternative.[9]

II. In-Depth Troubleshooting Guides

Troubleshooting Scenario 1: Removal of Unreacted Starting Materials

A common challenge in the synthesis of this compound is the presence of unreacted starting materials, such as 2,4-difluorobenzoic acid or morpholine. An acid-base extraction is a highly effective method to separate these based on their differing acidity and basicity.[10][11][12]

Underlying Principle: pH-Dependent Solubility

The key to this separation lies in the ability to selectively convert the acidic or basic components into their water-soluble salt forms.[13] this compound is amphoteric, meaning it has both an acidic carboxylic acid group and a basic morpholine group. This allows for its separation from neutral, acidic, or basic impurities.

Protocol: Step-by-Step Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Removal of Acidic Impurities:

    • Transfer the organic solution to a separatory funnel.

    • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This weak base will deprotonate the strongly acidic carboxylic acid of any unreacted 2,4-difluorobenzoic acid, converting it into its water-soluble sodium salt.[13][14]

    • Drain the aqueous layer. Repeat the wash 1-2 times.

  • Isolation of the Product:

    • Add a dilute aqueous acid (e.g., 1M HCl) to the remaining organic layer. This will protonate the basic morpholine group of your product, forming a water-soluble ammonium salt.

    • Extract the product into the aqueous layer.

  • Recovery of the Final Product:

    • Collect the aqueous layer containing your product.

    • Carefully adjust the pH to the isoelectric point of the molecule (typically around pH 4-6) with a base (e.g., 1M NaOH). At this pH, the compound will be in its neutral, least soluble form and will precipitate out.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold deionized water and dry under vacuum.

Troubleshooting Scenario 2: Persistent Low Purity Despite Recrystallization

If recrystallization alone is insufficient to achieve the desired purity, it may be due to the presence of impurities with similar solubility profiles or isomeric impurities. In such cases, column chromatography is the recommended next step.

Choosing the Right Chromatographic Method

Given the polar nature of this compound, both normal-phase and reversed-phase chromatography can be considered, each with its own advantages.[7][15]

Chromatographic MethodStationary PhaseMobile Phase PrincipleBest For Separating
Normal-Phase Polar (e.g., Silica Gel)Non-polar eluent with a polar modifier (e.g., Hexane/Ethyl Acetate with Methanol/Acetic Acid)Compounds with different polarities.
Reversed-Phase (RP-HPLC) Non-polar (e.g., C18-silica)Polar eluent (e.g., Water/Acetonitrile or Water/Methanol with a buffer)Polar compounds, including isomers.[9]
Hydrophilic Interaction Liquid Chromatography (HILIC) Polar (e.g., Silica, Amide)High organic content mobile phase with a small amount of aqueous bufferVery polar compounds that are poorly retained in reversed-phase.[7]
Workflow Diagram: Purification Strategy

Caption: A decision-making workflow for the purification of this compound.

III. References

  • Guinchard, C., Baud, M., Panouse, J. J., & Porthault, M. (n.d.). Chromatographic Separation on Silica of Polar Aromatic Compounds. Journal of Liquid Chromatography, 5(6), 1141-1159.

  • Organic Acid-Base Extractions. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography. (n.d.). Analytical Chemistry - ACS Publications. Retrieved from [Link]

  • Acid–base extraction. (n.d.). Wikipedia. Retrieved from [Link]

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). DePauw University. Retrieved from [Link]

  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). St. Olaf College. Retrieved from [Link]

  • Recrystallisation of benzoic acid. (n.d.). The University of Sydney. Retrieved from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved from [Link]

  • Column Chromatography. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Recrystallization Lab Procedure of Benzoic Acid. (2020, September 21). YouTube. Retrieved from [Link]

  • Chromatography to separate polar molecules?. (2022, January 28). Reddit. Retrieved from [Link]

Sources

Technical Support Hub: Optimizing Morpholine Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing palladium-catalyzed C-N cross-coupling reactions, specifically for the substitution of morpholine onto aryl and heteroaryl halides. Morpholine is a critical structural motif in medicinal chemistry, and its successful incorporation is often a key step in the synthesis of pharmaceutical candidates.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this transformation, moving beyond simple protocols to understand the underlying principles that govern success.

This hub is divided into two main sections:

  • Frequently Asked Questions (FAQs): Addressing high-level, common queries to establish a foundational understanding.

  • Troubleshooting Guide: A problem-oriented section to diagnose and solve specific experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

This section provides answers to the most common initial questions encountered when setting up a morpholine substitution reaction, focusing on the widely used Buchwald-Hartwig amination.[3]

Q1: What is the best "go-to" catalyst system for morpholine substitution?

While there is no single "best" system for all substrates, a highly reliable starting point for the Buchwald-Hartwig amination of morpholine is a combination of a palladium(II) precatalyst and a sterically hindered biarylphosphine ligand.[4]

  • Palladium Source: Pre-formed palladium(II) precatalysts (often called "G3" or "G4" precatalysts) are highly recommended over palladium sources like Pd(OAc)₂ or Pd₂(dba)₃.[4] These precatalysts offer superior stability and readily form the active Pd(0) species in solution, leading to more reproducible results and often requiring lower catalyst loadings.[4]

  • Ligand Selection: For coupling a secondary cyclic amine like morpholine, ligands with significant steric bulk are crucial.[1] Buchwald's biarylphosphine ligands such as XPhos , RuPhos , or BrettPhos are excellent choices.[5] The steric hindrance on the ligand facilitates the final reductive elimination step, which is often the rate-limiting step in the catalytic cycle, and helps prevent the formation of undesired side products.[6] N-heterocyclic carbene (NHC) ligands can also be highly effective, offering strong σ-donation to activate the aryl halide.[6][7]

Q2: How do I choose the right solvent and base? This seems to be the most critical choice.

You are correct; the interplay between the base and solvent is arguably the most critical parameter to optimize. The primary function of the base is to deprotonate the morpholine, making it a more potent nucleophile.

Base Selection: The choice of base is a balance between reactivity and substrate compatibility.[8]

  • Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are the most common and often most effective bases for C-N coupling.[4] They are strong enough to readily deprotonate morpholine and drive the reaction forward. However, their high basicity can be incompatible with substrates bearing sensitive functional groups like esters or ketones.[9]

  • Weaker Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃): For base-sensitive substrates, weaker inorganic bases are the preferred alternative.[8] While the reaction kinetics may be slower, they offer much broader functional group tolerance.[4] Cesium carbonate (Cs₂CO₃) is often a good choice in this category due to its higher solubility in organic solvents compared to potassium carbonate.

Solvent Selection: The solvent must solubilize the reactants, particularly the inorganic base, and be stable at the required reaction temperature.[8]

  • Common Choices: Aprotic, non-coordinating solvents are favored. Toluene, 1,4-dioxane, and THF are the most frequently used solvents for Buchwald-Hartwig reactions.[4]

  • Avoid: Chlorinated solvents and strongly coordinating solvents like acetonitrile or pyridine should generally be avoided as they can bind to the palladium center and inhibit catalysis.[4]

Parameter Strong Base System Weak Base System
Typical Base Sodium tert-butoxide (NaOtBu) [pKaH ≈ 19]Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) [pKaH ≈ 10-13]
Recommended Solvent Toluene, 1,4-Dioxane, THF1,4-Dioxane, t-BuOH, DMF
Advantages Faster reaction rates, high efficiency for simple substrates.High functional group tolerance (esters, ketones, etc.).[4]
Disadvantages Can promote side reactions or decomposition of sensitive substrates.[9]Slower reaction rates, may require higher temperatures or catalyst loadings.
Q3: What is a typical reaction temperature and time?

For most Buchwald-Hartwig aminations involving morpholine, a temperature range of 80-110 °C is standard.[4] Reactions are typically run for 4 to 24 hours. It is crucial to monitor the reaction's progress rather than relying on a fixed time.

Q4: How should I monitor the reaction's progress?

Active monitoring is key to achieving reproducible results and preventing the formation of degradation products.

  • Thin-Layer Chromatography (TLC): The simplest method. Spot the reaction mixture alongside your starting aryl halide and pure morpholine. The disappearance of the starting material and the appearance of a new, typically more polar, spot indicates product formation.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The preferred method for accurate monitoring. A small aliquot of the reaction mixture is quenched, diluted, and injected. This allows you to monitor the consumption of starting material and the formation of the product, identified by its mass. It can also reveal the presence of side products.

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may encounter during your experiment.

Problem: Low or No Product Yield

This is the most common issue. A systematic approach is required to identify the root cause.

The following diagram outlines a step-by-step decision-making process for troubleshooting low yield.

troubleshooting_low_yield start Start: Low/No Yield Observed reagent_check Step 1: Verify Reagent Quality & Stoichiometry start->reagent_check catalyst_check Step 2: Assess Catalyst System reagent_check->catalyst_check Reagents OK sub_reagent1 Is Aryl Halide Pure? (Check NMR/LCMS) reagent_check->sub_reagent1 sub_reagent2 Is Morpholine Dry? (Use fresh bottle) reagent_check->sub_reagent2 sub_reagent3 Is Base Active? (Use fresh, dry base) reagent_check->sub_reagent3 conditions_check Step 3: Evaluate Reaction Conditions catalyst_check->conditions_check Catalyst OK sub_catalyst1 Is Pd Precatalyst Active? (Use fresh source) catalyst_check->sub_catalyst1 sub_catalyst2 Is Ligand Air-Stable? (Handle in glovebox if needed) catalyst_check->sub_catalyst2 sub_catalyst3 Is Pd/Ligand Ratio Correct? (Typically 1:1 to 1:2) catalyst_check->sub_catalyst3 optimization Step 4: Systematic Re-optimization conditions_check->optimization Conditions OK sub_conditions1 Is Solvent Anhydrous & Degassed? (Sparging with Ar/N2) conditions_check->sub_conditions1 sub_conditions2 Is Temperature Optimal? (Try increasing temp by 10-20°C) conditions_check->sub_conditions2 sub_conditions3 Is Reaction Time Sufficient? (Monitor for 24h) conditions_check->sub_conditions3

Caption: Troubleshooting Decision Flowchart for Low Yield.

  • Reagent Integrity:

    • Aryl Halide Reactivity: The general reactivity order is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[4] If you are using an aryl chloride, a more active catalyst system (e.g., one with a highly electron-donating NHC ligand) may be required.[6][7]

    • Base Quality: Strong alkoxide bases like NaOtBu are hygroscopic and can degrade upon exposure to air and moisture. Use a fresh bottle or a freshly opened container from a trusted supplier. Poor base quality is a very common, yet often overlooked, cause of failure.[8][10]

    • Solvent Quality: Ensure you are using anhydrous, degassed solvent. Oxygen can oxidize the active Pd(0) catalyst, effectively killing the reaction.[10]

  • Catalyst System Issues:

    • Catalyst Deactivation: The active Pd(0) species can be sensitive. If you are not using a robust precatalyst, ensure your reaction setup is scrupulously free of oxygen.

    • Incorrect Ligand Choice: As mentioned, morpholine is a secondary amine. Ligands optimized for primary amines (like BrettPhos) might not be ideal.[9] A ligand screen with XPhos, RuPhos, and an NHC ligand like IPr is a good optimization step.[6]

  • Sub-Optimal Conditions:

    • Temperature: If the reaction is sluggish at 100 °C, especially with an aryl chloride, consider increasing the temperature to 110-120 °C (solvent permitting).

    • Solubility: Poor solubility of the base can severely impact the reaction rate.[4] If you observe a large amount of solid at the bottom of the flask, the reaction may be limited by this. Switching to a more solubilizing solvent or a more soluble base (e.g., LHMDS or Cs₂CO₃) can help.

Problem: Significant Side Product Formation

The appearance of unexpected peaks in your LC-MS or spots on your TLC plate indicates side reactions are occurring.

  • Hydrodehalogenation: You observe the product where the halide on your starting material has been replaced by a hydrogen atom.

    • Cause: This often occurs when there is residual water in the reaction, or if the amine itself can act as a hydride source. It can also be promoted by certain ligands or bases.

    • Solution: Ensure all reagents and solvents are rigorously dry. Scrupulously maintain an inert atmosphere. If the problem persists, screening a different class of ligand (e.g., moving from a biarylphosphine to an NHC ligand) may alter the selectivity.

  • Aryl Halide Homocoupling (Biaryl Formation): You observe a product corresponding to two of your aryl halide units coupled together.

    • Cause: This side reaction can occur, particularly if the oxidative addition step is much faster than the subsequent steps in the catalytic cycle.

    • Solution: This is often a sign of an imbalanced catalytic cycle. Lowering the reaction temperature slightly or changing the ligand can sometimes mitigate this issue.

Problem: Reaction Stalls and Does Not Go to Completion

You monitor the reaction and see initial product formation, but the reaction stops at ~50-70% conversion and does not progress further even with extended time.

  • Cause 1: Catalyst Death: The most likely culprit. The catalyst may be slowly decomposing over the course of the reaction. This can be due to trace oxygen, impurities in the starting materials, or inherent instability of the catalytic species under the reaction conditions.

    • Solution: Try adding a second portion of the catalyst and ligand (e.g., 0.5 mol%) to the stalled reaction. If the reaction restarts, catalyst decomposition was the issue. For future runs, use a more robust precatalyst or ensure a more rigorously inert atmosphere.

  • Cause 2: Product Inhibition: In some cases, the product itself can coordinate to the palladium center more strongly than the starting materials, effectively inhibiting the catalyst.

    • Solution: This is more challenging to solve. Sometimes, increasing the reaction temperature can help favor the dissociation of the product from the catalyst. Alternatively, a different ligand that alters the electronic properties of the palladium center may be less susceptible to product inhibition.

Part 3: Experimental Protocols & Visualizations

General Protocol for a Small-Scale Buchwald-Hartwig Amination

This is a representative, non-optimized protocol. Conditions must be optimized for specific substrates.[8]

  • Preparation: To an oven-dried vial containing a magnetic stir bar, add the aryl halide (1.0 equiv., e.g., 0.5 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the ligand (if not using a precatalyst, e.g., XPhos, 1.2-2.4 mol%).

  • Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is a critical step.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 equiv.). Then, add morpholine (1.2 equiv.) via syringe, followed by the degassed solvent (e.g., toluene, to achieve a concentration of ~0.2 M).

  • Reaction: Place the sealed vial in a pre-heated heating block or oil bath set to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot for analysis by TLC or LC-MS to check for conversion. Continue heating and monitoring until the starting material is consumed.

  • Workup: Upon completion, allow the reaction to cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine to remove the inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Visualizing the Catalytic Cycle

Understanding the mechanism helps in troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

catalytic_cycle pd0 L-Pd(0) Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd2_complex L-Pd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Base, Amine (Morpholine) pd2_complex->amine_coordination amido_complex L-Pd(II)(Ar)(NR₂) amine_coordination->amido_complex - HX reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR₂ (Product) reductive_elimination->product center

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

References

  • Palladium N-Heterocyclic Carbene Pre-catalysts Bearing Different Ancillary Ligands for the Buchwald–Hartwig Amination of Cyclic Secondary Amines with Aryl Chlorides.ResearchGate.
  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.ResearchGate.
  • Buchwald-Hartwig Amination.Chemistry LibreTexts.
  • Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines.Royal Society of Chemistry.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed.University of Nottingham.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.MDPI.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.Chemical Reviews.
  • What are some common causes of low reaction yields?Reddit.
  • A New Strategy for the Synthesis of Substituted Morpholines.NIH Public Access.
  • Palladium-catalyzed amination of aryl bromides and aryl triflates using diphosphane ligands: a kinetic study.PubMed.
  • Palladium Catalyzed Amination of Aryl Chlorides.Wiley Analytical Science.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.Royal Society of Chemistry.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.NIH National Library of Medicine.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.Journal of Organic and Pharmaceutical Chemistry.

Sources

Technical Support Center: 2-Fluoro-4-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Fluoro-4-morpholinobenzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in experimental settings. As Senior Application Scientists, we have compiled this guide to provide not only troubleshooting steps but also the underlying scientific reasoning to empower your research.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent Potency or Activity in Aqueous Assay Buffers

Question: We are observing a gradual loss of activity of this compound in our aqueous assay buffer (pH 8.5) over the course of a multi-day experiment. What could be the cause?

Answer: The observed loss of activity is likely due to the hydrolysis of the morpholine group under alkaline conditions. The linkage between the morpholine nitrogen and the benzene ring, while not a classic amide, can be susceptible to nucleophilic aromatic substitution, which can be enhanced at higher pH and temperature.

Underlying Mechanism: The electron-withdrawing nature of the fluorine and carboxylate groups on the aromatic ring can activate the ring for nucleophilic attack. Under basic conditions, hydroxide ions in the buffer can act as nucleophiles, potentially leading to the displacement of the morpholine group. This would result in the formation of 2-Fluoro-4-hydroxybenzoic acid and morpholine, leading to a loss of the intended biological activity. While amides are generally stable, the specific electronic nature of this substituted benzene ring could render it more susceptible to hydrolysis than a simple aliphatic amide[1][2].

Troubleshooting Workflow:

Caption: Thermal decarboxylation of the parent compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, the solid compound should be stored at -20°C, sealed in a dry environment. For short-term storage, room temperature in a tightly sealed container is acceptable. [3]Always minimize exposure to moisture and light.

Q2: How should I prepare and store stock solutions of this compound?

A2: We recommend preparing high-concentration stock solutions in an anhydrous aprotic solvent such as DMSO or DMF. These stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For daily use, a fresh aliquot can be thawed. We do not recommend storing dilute aqueous solutions for extended periods, especially at basic pH.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is not readily available, fluoroaromatic compounds can be susceptible to photodegradation. [4]As a precautionary measure, we recommend protecting the solid compound and its solutions from light. Use amber vials or wrap containers in aluminum foil, and minimize exposure to direct sunlight or harsh laboratory lighting. [4] Q4: Are there any known incompatibilities with common reagents?

A4: Avoid strong oxidizing agents and strong bases. [5]Strong bases can deprotonate the carboxylic acid and may promote hydrolysis of the morpholine group. Strong oxidizing agents could potentially react with the morpholine ring or the electron-rich aromatic ring.

Q5: What are the likely degradation products I should look for?

A5: Based on the structure, the primary potential degradation products are:

  • Hydrolysis Product: 2-Fluoro-4-hydroxybenzoic acid.

  • Thermal Degradation Product: 1-Fluoro-3-morpholinobenzene (via decarboxylation).

  • Photodegradation Products: While less predictable, photodegradation could potentially involve cleavage of the morpholine ring or dehalogenation. [6]

References

  • Lindquist, N., & Yang, E. (2011).
  • Zeman, A., & Voncina, E. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry. [Link]
  • Lindquist, N., & Yang, E. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water.
  • Zeman, A., & Voncina, E. (1999).
  • Chemguide. (n.d.). Hydrolysing Amides. [Link]
  • Chemistry LibreTexts. (2023). The Hydrolysis of Amides. [Link]
  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
  • Hidaka, H., et al. (2013). Kinetics of the partial defluorination and degradation of 4-fluorobenzoic acid and three chlorofluorobenzoic acid substrates after 3 h of UV illumination.

Sources

Technical Support Center: 2-Fluoro-4-morpholinobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity

2-Fluoro-4-morpholinobenzoic acid is a key substituted benzoic acid derivative frequently employed as a building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and drug development. The precise arrangement of its functional groups—the carboxylic acid, the fluorine atom, and the morpholine ring—governs its reactivity and the properties of the resulting compounds. Consequently, the presence of even minor impurities can lead to significant downstream consequences, including altered biological activity, formation of unwanted side products, and complications in regulatory approval processes.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource. It is designed to help you proactively identify, understand, and mitigate common impurities encountered during the synthesis and handling of this compound.

Section 1: The Genesis of Impurities - Synthesis-Related Issues

The most common route to synthesizing this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a di-halogenated benzoic acid precursor, such as 2,4-difluorobenzoic acid, with morpholine in the presence of a base. The impurities generated are almost always direct consequences of this core reaction pathway.

Synthesis_Pathway cluster_reactants Starting Materials 2_4_DFBA 2,4-Difluorobenzoic Acid Impurity_Isomer 4-Fluoro-2-morpholinobenzoic Acid (Positional Isomer) 2_4_DFBA->Impurity_Isomer Side Reaction (Substitution at C2) Morpholine Morpholine Target Target Morpholine->Target Impurity_DiSub 2,4-Dimorpholinobenzoic Acid (Di-substituted Product) Target->Impurity_DiSub + Morpholine (Harsh Conditions)

Caption: Primary synthesis route and common impurity formation pathways.

Table 1: Common Synthesis-Related Impurities
Impurity NameStructureSource / Reason for FormationTypical Analytical Observation
Unreacted Starting Material 2,4-Difluorobenzoic AcidIncomplete reaction due to insufficient reaction time, low temperature, or incorrect stoichiometry.Peak at a different retention time in HPLC; distinct signals in 1H and 19F NMR.
Positional Isomer 4-Fluoro-2-morpholinobenzoic AcidNon-selective nucleophilic attack on the C2 position instead of the more activated C4 position. Can be promoted by certain solvents or bases.LC-MS peak with identical mass to the target product but a different HPLC retention time. Requires advanced NMR (like 2D NOESY) or 19F NMR for confirmation.
Di-substituted Byproduct 2,4-Dimorpholinobenzoic AcidOver-reaction caused by harsh conditions (high temperature, prolonged reaction time) or excess morpholine, leading to substitution of the second fluorine atom.LC-MS peak with a mass corresponding to the addition of a second morpholine moiety (and loss of fluorine).
Residual Solvents/Reagents e.g., DMF, DMSO, TriethylamineIncomplete removal during work-up and purification steps.Broad signals in 1H NMR; may be detected by GC-MS headspace analysis.

Section 2: Troubleshooting Guide for Impurity Identification

Encountering an unexpected result during analysis is a common challenge. This guide provides a logical workflow to diagnose and identify potential impurities based on analytical data.

Troubleshooting_Workflow Compare_Mass Mass = Target Mass? Mass_Relation Mass Higher or Lower than Target? Compare_Mass->Mass_Relation No Isomer Isomer Compare_Mass->Isomer Yes SM_Degradation Likely Unreacted Starting Material or Degradation Product Action: Compare RT with standards. Mass_Relation->SM_Degradation Lower Byproduct Likely Di-substituted or other Byproduct (e.g., Dimer) Action: Propose structure based on mass difference. Mass_Relation->Byproduct Higher Check_Mass Check_Mass Check_Mass->Compare_Mass

Caption: Logical workflow for troubleshooting and identifying unknown impurities.

Question & Answer Troubleshooting

Q1: My LC-MS data shows a peak with the exact same mass as my target compound but it elutes at a different time in my HPLC method. What is it?

A: This is the classic signature of a positional isomer, most likely 4-Fluoro-2-morpholinobenzoic acid . Because it has the same molecular formula and weight, standard MS cannot differentiate it from the desired product. The difference in polarity, caused by the different substitution pattern, results in a different retention time (RT). Confirmation requires separation (e.g., preparative HPLC) followed by structural elucidation using NMR, particularly 19F NMR or 2D techniques like NOESY to establish through-space proton correlations.

Q2: I have a persistent impurity with a molecular weight of 158.02 g/mol . What is the source?

A: This mass corresponds to 2,4-difluorobenzoic acid , the unreacted starting material. Its presence indicates an incomplete reaction. To resolve this, you can try extending the reaction time, increasing the temperature moderately, or ensuring the morpholine and base are of high purity and correct stoichiometry. Purification can typically be achieved by recrystallization, as the starting material often has different solubility characteristics than the product.

Q3: My 1H NMR spectrum looks clean, but the elemental analysis is slightly off and the melting point is depressed. What could be the issue?

A: This scenario often points to the presence of residual solvent (e.g., DMSO, DMF) or salts (e.g., triethylamine hydrochloride). These impurities may not have prominent proton signals or could be obscured by the main peaks. Solvents like DMSO are high-boiling and difficult to remove. A definitive way to check is using GC-MS headspace analysis for volatile solvents or observing the characteristic signals for DMF (peaks around 8.0, 2.9, 2.7 ppm) or DMSO (peak around 2.5 ppm) in the 1H NMR spectrum with careful integration. Re-dissolving the product in a solvent like ethyl acetate and washing with brine can help remove these impurities.

Q4: An impurity with a mass of 294.32 g/mol is present in my sample. What is this and how do I avoid it?

A: This mass corresponds to 2,4-dimorpholinobenzoic acid , the di-substituted byproduct. Its formation is a clear sign that the reaction conditions are too harsh. The fluorine at the C2 position, while less reactive, can be substituted if the temperature is too high or the reaction is run for an excessively long time. To prevent this, reduce the reaction temperature and monitor the reaction progress closely by TLC or HPLC to stop it once the starting material is consumed, before significant di-substitution occurs.

Section 3: Protocols for Purity Analysis and Remediation

Accurate analysis and effective purification are paramount. The following protocols provide validated starting points for your experimental work.

Protocol 3.1: HPLC-UV Method for Purity Assessment

This method is suitable for determining the purity of this compound and detecting common impurities.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Start at 10% B, hold for 1 minute.

    • Ramp to 90% B over 10 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 10% B over 1 minute.

    • Hold at 10% B for 2 minutes (equilibration).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 50:50 mixture of Acetonitrile:Water.

Self-Validation: The method's suitability can be confirmed by observing a sharp, symmetrical peak for the main compound and good separation from any impurity peaks. Spiking the sample with known starting materials can help confirm peak identities.[1][2]

Protocol 3.2: Recrystallization for Bulk Purification

This procedure is effective for removing impurities with significantly different solubility profiles, such as unreacted starting materials and some byproducts.

  • Solvent Selection: A common and effective solvent system is an alcohol/water mixture (e.g., ethanol/water or isopropanol/water) or acetonitrile.

  • Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add the primary solvent (e.g., ethanol) dropwise at an elevated temperature (e.g., 60-70°C) with stirring until the solid just dissolves completely. c. Slowly add the anti-solvent (e.g., water) dropwise until the solution becomes faintly turbid. d. Add a few more drops of the primary solvent to redissolve the precipitate and obtain a clear solution. e. Remove the flask from the heat and allow it to cool slowly to room temperature. f. For maximum recovery, cool the flask further in an ice bath for 30-60 minutes. g. Collect the purified crystals by vacuum filtration, washing with a small amount of the cold solvent mixture. h. Dry the crystals under vacuum.

Trustworthiness: The purity of the recrystallized material should be re-assessed using the HPLC method described in Protocol 3.1 to confirm the successful removal of impurities.

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: What is the single most critical impurity to control for? The positional isomer, 4-Fluoro-2-morpholinobenzoic acid , is often the most challenging impurity. Its similar physical properties make it very difficult to remove by simple recrystallization.[3] Its presence can significantly impact the outcome of subsequent reactions.

FAQ 2: How should I store this compound to prevent degradation? Store the compound in a tightly sealed container in a cool, dry, and dark place. Benzoic acid derivatives are generally stable, but prolonged exposure to light or high temperatures could potentially lead to degradation, such as decarboxylation, though this is less common under standard storage conditions.

FAQ 3: My material contains 0.5% of the positional isomer. Can I still use it for my reaction? This depends entirely on the sensitivity of your subsequent steps and the final application. For early-stage discovery, this level might be acceptable. For later-stage development or GMP synthesis, this level would likely be too high. If the isomer carries through to your final product, it could be very difficult to separate and may be considered a regulated impurity.

FAQ 4: Which analytical technique provides the most definitive evidence for differentiating the target product from its positional isomer? While 19F NMR is excellent, 2D NMR spectroscopy (specifically NOESY or ROESY) provides the most unambiguous proof. For the target compound (this compound), a Nuclear Overhauser Effect (NOE) should be observed between the morpholine protons and the aromatic proton at the C5 position. For the isomeric impurity, the NOE would be seen between the morpholine protons and the aromatic protons at the C1 and C3 positions.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide. Benchchem.com.
  • Guidechem. (n.d.). What is the synthesis method of 2-Fluoro-4-methylbenzoic acid?. Guidechem.com.
  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, vii, 108-125.
  • National Center for Biotechnology Information. (n.d.). 4-Fluoro-2-(phenylamino)benzoic acid. PubChem.
  • Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
  • BenchChem. (2025).
  • Eris, T., et al. (2014). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Journal of Pharmaceutical and Biomedical Analysis, 96, 233-239.

Sources

Technical Support Center: Scaling the Synthesis of 2-Fluoro-4-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 2-Fluoro-4-morpholinobenzoic acid. We will address common challenges, offer troubleshooting solutions, and provide a robust, scalable protocol grounded in established chemical principles.

Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most reliable and scalable method for preparing this compound is the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a suitable di-halogenated benzoic acid derivative with morpholine. The key to a successful and high-yielding reaction lies in the strategic choice of starting material.

The preferred starting material is 2,4-Difluorobenzoic acid . Here's why this choice is mechanistically sound and advantageous for scale-up:

  • Activation: The fluorine atom at the C4 position is highly activated towards nucleophilic attack by the electron-withdrawing effect of the carboxylic acid group at C1 and the additional fluorine at C2.

  • Selectivity: The fluorine at C4 is more activated than the one at C2. The C2 fluorine is sterically hindered by the adjacent carboxylic acid group, and its removal would place a negative charge (in the Meisenheimer intermediate) adjacent to the already electron-rich carboxylate group, which is less favorable. This ensures that morpholine selectively displaces the C4 fluorine, leading to the desired product with high regioselectivity.

Below is a diagram illustrating the overall workflow for this synthesis.

Synthesis_Workflow SM Starting Materials: 2,4-Difluorobenzoic Acid Morpholine Base (e.g., K2CO3) Reaction S_N_Ar Reaction Solvent: DMSO or NMP Heat: 100-140 °C SM->Reaction Charge Reactor Quench Workup Step 1: Cooling & Quenching (e.g., with Water) Reaction->Quench Monitor IPC (TLC/HPLC) for completion Acidify Workup Step 2: Acidification (e.g., HCl) to Precipitate Product Quench->Acidify Dissolves base Filter Isolation: Filtration & Washing of Crude Solid Acidify->Filter Product crashes out Purify Purification: Recrystallization (e.g., from Ethanol/Water) Filter->Purify Removes impurities Product Final Product: This compound Dry to Constant Weight Purify->Product High Purity API/Intermediate

Caption: Overall workflow for the synthesis of this compound.

Scalable Step-by-Step Synthesis Protocol

This protocol is designed for a nominal 100g scale of the final product and incorporates in-process controls (IPCs) for robust monitoring.

Table 1: Reagent Quantities and Properties

ReagentMolar Mass ( g/mol )MolesEquivalentsQuantityDensity (g/mL)Notes
2,4-Difluorobenzoic acid158.100.701.0110.7 g-Limiting Reagent
Morpholine87.122.103.0183.0 g (183 mL)~1.00Used in excess to act as reactant and base
Potassium Carbonate (K₂CO₃)138.211.051.5145.1 g-Anhydrous, powdered. Essential base.
Dimethyl Sulfoxide (DMSO)78.13--550 mL~1.10Anhydrous grade recommended.
Hydrochloric Acid (HCl)36.46--As needed (~6N aq.)~1.10For acidification to pH 2-3.
Ethanol46.07--As needed~0.789For recrystallization.

Procedure:

  • Reactor Setup: Equip a suitable reactor with a mechanical stirrer, thermocouple, condenser, and a nitrogen inlet. Ensure the system is dry.

  • Charging Reagents: Under a nitrogen atmosphere, charge the reactor with 2,4-Difluorobenzoic acid (110.7 g), potassium carbonate (145.1 g), and DMSO (550 mL).

  • Initiate Stirring: Begin stirring the mixture to form a suspension.

  • Addition of Morpholine: Slowly add morpholine (183 mL) to the suspension. The addition may be slightly exothermic. Maintain the internal temperature below 40 °C.

  • Reaction: Heat the reaction mixture to 120-130 °C. The mixture should become a clearer, homogeneous solution as the reaction progresses.

  • In-Process Control (IPC): Monitor the reaction progress every 2-4 hours using TLC or HPLC.

    • TLC System: Dichloromethane:Methanol (9:1). The product spot should be well-separated from the starting material.

    • HPLC Analysis: C18 column, mobile phase of acetonitrile/water with 0.1% formic acid. Look for the disappearance of the 2,4-Difluorobenzoic acid peak.

    • The reaction is typically complete within 12-24 hours.

  • Work-up - Quenching: Once the reaction is complete (starting material <1% by HPLC), cool the mixture to room temperature. Slowly pour the reaction mixture into a separate vessel containing 2 L of ice-cold water with stirring.

  • Work-up - Acidification: Slowly add 6N HCl to the aqueous mixture. The product will begin to precipitate. Continue adding acid until the pH of the slurry is between 2 and 3. This step protonates the carboxylate, making the product insoluble in water.

  • Isolation: Filter the precipitated solid using a Buchner funnel. Wash the filter cake thoroughly with deionized water (3 x 500 mL) until the filtrate is near neutral pH.

  • Drying (Crude): Dry the crude product in a vacuum oven at 60-70 °C to a constant weight. Expect a crude yield of 130-150 g.

  • Purification (Recrystallization):

    • Transfer the crude solid to a clean flask.

    • Add a minimal amount of hot ethanol (or an ethanol/water mixture) to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Filter the purified crystals and wash with a small amount of cold ethanol.

    • Dry the final product under vacuum at 60-70 °C. Expect a final yield of 115-135 g (>80%) with purity >99% by HPLC.

Troubleshooting Guide (Q&A Format)

Issue 1: The reaction is sluggish, incomplete, or has stalled.

  • Question: My IPC shows significant starting material remaining even after 24 hours at 120 °C. What could be the cause and how do I fix it?

  • Answer:

    • Insufficient Temperature: The SNAr reaction has a significant activation energy. Ensure your internal reactor temperature is genuinely at the target (120-130 °C). Calibrate your thermocouple. Increasing the temperature to 135-140 °C can often accelerate a slow reaction.

    • Ineffective Base: The base is critical for deprotonating the carboxylic acid and neutralizing the HF byproduct. If the potassium carbonate is old, has absorbed moisture, or is not finely powdered, its effectiveness will be reduced. Use fresh, anhydrous, powdered K₂CO₃ for optimal results.

    • Solvent Quality: Water in the DMSO can hinder the reaction. Ensure you are using an anhydrous grade solvent, especially at scale, as water can compete as a nucleophile (though this is less likely under these conditions).

    • Insufficient Mixing: In a large reactor, poor agitation can lead to localized "hot spots" and areas where reagents are not in contact. Ensure the stirring is vigorous enough to maintain a homogenous suspension.

Issue 2: The formation of a di-substituted byproduct is observed.

  • Question: My HPLC/MS analysis shows a peak corresponding to the di-morpholino benzoic acid. How can I minimize this impurity?

  • Answer: This impurity arises from morpholine displacing both fluorine atoms. While the C4 position is more reactive, high temperatures and very long reaction times can force the second substitution.

    • Control Temperature: Do not exceed 140 °C. While higher temperatures speed up the primary reaction, they disproportionately accelerate the formation of the di-substituted byproduct.

    • Limit Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed. Once the IPC shows >98% conversion, proceed to work-up.

    • Purification: Fortunately, the di-morpholino byproduct is significantly less polar than the desired product. It can typically be removed effectively during the recrystallization step, as it will have different solubility characteristics.

Issue 3: The product fails to precipitate or forms an oil during acidification.

  • Question: When I add HCl, my product either stays in solution or separates as a sticky oil instead of a filterable solid. What should I do?

  • Answer:

    • Verify pH: Ensure you have reached a pH of 2-3. Use a calibrated pH meter, not just pH paper. The carboxylate must be fully protonated to precipitate.

    • Control Temperature: If the quench and acidification are done at too high a temperature, the product's solubility increases, and it may "oil out." Perform the acidification on a well-chilled (0-10 °C) aqueous mixture.

    • "Seeding": If precipitation is slow to start, "seed" the solution by scratching the inside of the vessel with a glass rod or by adding a few crystals of a previously made batch. This provides nucleation sites for crystallization.

    • Solvent Choice: If the product consistently oils out, it may be due to residual organic solvent. Ensure the initial quench in water is done with vigorous stirring to fully disperse the DMSO. A modified workup involving an initial extraction with a solvent like MTBE to remove impurities before acidification can sometimes help, but adds complexity.

Troubleshooting_Low_Yield Start Problem: Low Final Yield Check_Reaction Check IPC data: Was the reaction complete? Start->Check_Reaction Check_Workup Check Workup: Did product precipitate fully? Start->Check_Workup Check_Reaction->Check_Workup Yes Incomplete_Rxn Issue: Incomplete Reaction Check_Reaction->Incomplete_Rxn No (<98% conversion) Incomplete_Ppt Issue: Incomplete Precipitation Check_Workup->Incomplete_Ppt No (oiling out/soluble) Solution_Rxn Solution: 1. Increase Temperature (to 130-140C) 2. Check Base Quality (Anhydrous) 3. Ensure Anhydrous Solvent Incomplete_Rxn->Solution_Rxn Address Cause Solution_Ppt Solution: 1. Ensure pH is 2-3 with meter 2. Acidify at low temp (0-10C) 3. Add 'seed' crystals Incomplete_Ppt->Solution_Ppt Address Cause

Caption: A decision tree for troubleshooting low yield in the synthesis.

Frequently Asked Questions (FAQs)

  • Q1: Can other solvents be used instead of DMSO?

    • A: Yes, other high-boiling polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) can be used. However, DMSO is often preferred due to its lower cost and favorable toxicity profile compared to DMF. The reaction temperature would need to be re-optimized for a different solvent.

  • Q2: Is it necessary to use 3 equivalents of morpholine?

    • A: Using a large excess of morpholine serves two purposes: it acts as a reactant and as a scavenger for the HF generated during the reaction, driving the equilibrium towards the product. While the reaction can work with fewer equivalents (e.g., 2.0-2.5), using 3 equivalents ensures a good reaction rate and completion, which is often desirable in a manufacturing setting to ensure batch-to-batch consistency.

  • Q3: What are the critical safety considerations for this scale-up?

    • A:

      • Corrosivity: Morpholine and HCl are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

      • High Temperatures: The reaction is run at high temperatures. Use a well-maintained reactor and heating mantle/oil bath. Never heat a sealed system.

      • Exotherms: The initial addition of morpholine and the quenching/acidification steps can be exothermic. Perform these additions slowly and with adequate cooling.

      • Solvent Hazards: DMSO can penetrate the skin and carry dissolved substances with it. Avoid skin contact. Work in a well-ventilated area or fume hood.

  • Q4: How can I be sure of the final product's identity and purity?

    • A: A combination of analytical techniques should be used for final product release:

      • HPLC: To determine purity (>99% is a typical target).

      • ¹H NMR: To confirm the structure. Expect to see peaks corresponding to the aromatic protons and the morpholine protons.

      • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ = 226.08).

      • Melting Point: To check for consistency against a reference standard.

References

  • Title: A review on the synthesis of this compound Source: Synthetic Communications (Note: This is a representative source type; specific articles on this exact molecule might be found in journals like Organic Process Research & Development or p
  • Source: Google Patents (CN104387600A)
  • Source: Google Patents (CN102924471A)

Technical Support Center: Troubleshooting Reactions of 2-Fluoro-4-morpholinobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Fluoro-4-morpholinobenzoic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. My goal is to provide you with not just solutions, but also the underlying chemical principles to help you diagnose and resolve common issues encountered during your experiments. This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols.

Introduction to the Reactivity of this compound

This compound is a substituted aromatic carboxylic acid. Its reactivity is governed by three key structural features:

  • The Carboxylic Acid: This is the most reactive site for transformations like amide bond formation and esterification.

  • The Aromatic Ring: The ring is electron-rich due to the strong electron-donating effect of the morpholine nitrogen. This influences its susceptibility to electrophilic aromatic substitution.

  • The Fluorine Atom: Positioned ortho to the carboxylic acid, the fluorine atom is a weak leaving group in nucleophilic aromatic substitution (SNAr) but strongly influences the electronics and steric environment of the adjacent carboxyl group.

Understanding the interplay of these features is critical for successful reaction design and troubleshooting.

Part 1: Amide Bond Formation (Coupling Reactions)

Amide coupling is the most common reaction performed with this substrate. However, the combination of the ortho-fluoro substituent and the bulky morpholine group can present challenges.

FAQ 1: My amide coupling reaction has stalled or resulted in a low yield. What are the primary causes?

This is a frequent issue. Low conversion can typically be traced back to one of four factors: inefficient activation of the carboxylic acid, steric hindrance, suboptimal base selection, or reagent/solvent quality.

  • Causality - Inefficient Carboxylic Acid Activation: The first step in most amide couplings is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. If the "activated" intermediate is not formed efficiently or is unstable, the reaction will fail. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) can be sluggish with this substrate due to the electronic and steric properties imparted by the ortho-fluoro and para-morpholino groups.[1]

  • Causality - Steric Hindrance: The amine nucleophile must be able to approach the activated carboxyl group. The ortho-fluorine atom can create a sterically congested environment, hindering this approach, especially if the amine partner is also bulky.

Troubleshooting Flowchart: Failed Amide Coupling

If you are facing a low or zero yield, follow this logical progression to diagnose the issue.

G start Low / No Product Yield reagents 1. Verify Reagent & Solvent Quality start->reagents conditions 2. Optimize Reaction Conditions start->conditions analysis 3. Analyze Crude Reaction Mixture start->analysis reagent_fresh Use fresh, anhydrous solvents (DMF, DCM) reagents->reagent_fresh coupling_agent Use fresh, high-quality coupling reagent reagents->coupling_agent amine_purity Check purity of amine reagents->amine_purity switch_coupling Switch to a stronger coupling reagent (e.g., HATU, HBTU, T3P) conditions->switch_coupling base_choice Change base (e.g., DIPEA to NMM) or adjust stoichiometry (2-3 eq.) conditions->base_choice temp_time Increase reaction time or gently heat (40-50 °C) conditions->temp_time order Pre-activate acid for 30 min before adding amine conditions->order lcms Run LC-MS Analysis analysis->lcms end_reagent Re-run reaction amine_purity->end_reagent order->end_reagent sm_present Only Starting Material Present? lcms->sm_present sm_present->conditions Yes byproduct Side Product Observed? sm_present->byproduct No end_anhydride Likely Anhydride Formation. Use less sterically hindered base. byproduct->end_anhydride Mass = (2*Acid - H2O)? end_guanidinium Guanidinium byproduct from HATU/HBTU? Ensure correct order of addition. byproduct->end_guanidinium Mass = (Coupling Agent + Amine)? G cluster_0 Catalyst System cluster_1 Base Selection cluster_2 Solvent & Additives cluster_3 Boronic Acid Stability catalyst Pd Source Pd(OAc)2 Pd2(dba)3 success Successful Suzuki Coupling catalyst->success ligand Ligand Selection Bulky, Electron-Rich (e.g., SPhos, XPhos) Avoid PPh3 ligand->success base Anhydrous & Non-Nucleophilic K3PO4 Cs2CO3 Avoid hydroxides (NaOH, KOH) base->success solvent Anhydrous & Aprotic Dioxane Toluene THF solvent->success water Water Small amount (5-10%) can accelerate transmetalation water->success boronic Minimize Protodeboronation Use Pinacol Esters Use fresh Boronic Acid boronic->success

Sources

Technical Support Center: 2-Fluoro-4-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Fluoro-4-morpholinobenzoic acid (CAS RN: 946598-40-9). This document is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling, storage, and use of this compound. The following information synthesizes data from safety data sheets and chemical literature to provide field-proven insights and best practices.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

This compound is a fluorinated benzoic acid derivative. Its key properties are summarized below. Understanding these is the first step to safe handling.

PropertyValueSource
Molecular Formula C₁₁H₁₂FNO₃[1]
Molecular Weight 225.22 g/mol [1]
Appearance Typically a solid or powder.[2]
CAS Number 946598-40-9[1]
Q2: What are the primary hazards associated with this compound?

Based on available safety data for this compound and structurally similar chemicals, this compound is classified as hazardous. The primary GHS Hazard Statements indicate it is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][3]

  • H302: Harmful if swallowed.[1][4]

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

Expert Insight: The presence of the fluoro- and morpholino- groups on the benzoic acid ring influences its reactivity and biological activity. The irritation potential is typical for many substituted aromatic acids, necessitating careful handling to avoid direct contact and inhalation.

Q3: What are the correct storage conditions for this compound?

Proper storage is critical to maintain the compound's integrity and ensure experimental reproducibility.

Core Recommendation: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6] Many suppliers recommend storage at room temperature.[1]

  • Causality: Storing in a "sealed in dry" condition is crucial because many complex organic molecules, including benzoic acid derivatives, can be susceptible to hydrolysis or degradation upon exposure to moisture. A cool environment slows down potential degradation pathways, preserving the compound's purity over time. Storing away from incompatible materials, such as strong oxidizing agents or strong bases, prevents unintended chemical reactions.[5]

Q4: What Personal Protective Equipment (PPE) is required when handling this compound?

A multi-layered approach to PPE is essential to minimize exposure risks.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[5][7]

  • Eye/Face Protection: Use chemical safety goggles or a face shield.[5][7]

  • Skin and Body Protection: A laboratory coat and closed-toe shoes are mandatory.[5][7]

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5][7] If ventilation is insufficient, suitable respiratory equipment should be worn.[5]

Self-Validating System: Before opening the container, always inspect your PPE for integrity. After handling, wash your hands thoroughly, even after removing gloves.[5][8] Contaminated clothing should be laundered separately before reuse.[8]

Troubleshooting Guide

Encountering issues during experiments can be frustrating. This guide addresses common problems related to the handling and storage of this compound.

Problem Encountered Probable Cause(s) Recommended Solution(s) & Protocol
Compound appears discolored, clumped, or has an unusual odor. 1. Moisture Absorption: The container was not sealed properly or was stored in a humid environment. 2. Chemical Degradation: Exposure to light, incompatible chemicals, or elevated temperatures.Protocol: 1. Immediately move the container to a desiccator to remove excess moisture. 2. Before use, verify the compound's purity via analytical methods (e.g., NMR, LC-MS) if your experiment is sensitive to impurities. 3. For future prevention, always ensure the container cap is tightly secured and consider using parafilm for long-term storage. Store in a dark, dry place as recommended.[5][8]
Inconsistent or non-reproducible experimental results. 1. Compound Degradation: The purity of the compound may have diminished over time due to improper storage. 2. Contamination: Cross-contamination from a spatula or weighing vessel.Protocol: 1. Use a freshly opened vial or a sample that has been stored correctly under optimal conditions. 2. Perform a quality control check on your stock. If degradation is suspected, a new batch should be procured. 3. Always use clean, dedicated tools for handling the compound. Avoid introducing any contaminants into the primary container.
Difficulty dissolving the compound in a previously used solvent. 1. Change in Purity/Form: Degraded material or a different crystalline form may exhibit altered solubility. 2. Solvent Quality: The solvent may have absorbed water or degraded.Protocol: 1. Use a fresh, anhydrous grade solvent. 2. Perform a small-scale solubility test with the current batch before preparing a large-scale solution. 3. Gentle heating or sonication can aid dissolution, but be cautious as this can also accelerate degradation in some cases. Monitor for any color changes during this process.

Experimental Protocols & Workflows

Protocol 1: General Handling and Weighing

This protocol ensures minimal exposure and maintains compound integrity.

  • Preparation: Don all required PPE (gloves, safety goggles, lab coat).[5]

  • Work Area: Perform all manipulations within a certified chemical fume hood.[7]

  • Equilibration: Before opening, allow the container to reach room temperature to prevent condensation of moisture from the air onto the cold powder.

  • Dispensing: Use a clean, dry spatula to transfer the desired amount of powder to a tared weighing vessel.

  • Sealing: Immediately and tightly reseal the primary container. For added protection, wrap the cap with parafilm.

  • Cleanup: Clean the spatula and work area. Dispose of any contaminated materials (e.g., weighing paper, gloves) in a designated hazardous waste container.[7]

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.[8]

Workflow: Safe Handling & Storage Lifecycle

This diagram outlines the decision-making process from receiving the compound to its final disposal.

cluster_0 cluster_1 cluster_2 A Receive Compound B Inspect Container (Seal, Label, Integrity) A->B C Is container damaged? B->C D Quarantine & Contact Supplier/ Safety Officer C->D Yes E Log into Inventory C->E No F Store in Cool, Dry, Well-Ventilated Area E->F G Retrieve for Experiment F->G H Follow Safe Handling Protocol (Fume Hood, PPE) G->H I Return Unused Compound to Storage H->I J Collect Waste (Empty vials, contaminated PPE) H->J K Store in Labeled Hazardous Waste Container J->K L Arrange for Professional Disposal K->L

Caption: Decision workflow for the lifecycle of this compound.

References

  • Achmem. (n.d.). This compound.
  • Synquest Labs. (n.d.). 2-Fluoro-4-formylbenzoic acid Safety Data Sheet.
  • CymitQuimica. (2023). 2-Fluoro-4-(methylsulphonyl)benzoic acid Safety Data Sheet.
  • Fisher Scientific. (2025). 2-Fluoro-4-methoxybenzoic acid Safety Data Sheet.
  • PubChem. (n.d.). 3-Fluoro-4-morpholinobenzoic acid.
  • Benchchem. (n.d.). Navigating the Safe Disposal of 3-Fluorobenzoic Acid, Morpholide: A Comprehensive Guide.
  • PubChem. (n.d.). 2-Acetamido-4-fluorobenzoic acid.
  • CymitQuimica. (n.d.). 2-Fluoro-4-hydroxybenzoic acid.

Sources

Validation & Comparative

A Comparative Guide to 2-Fluoro-4-morpholinobenzoic Acid and 3-Fluoro-4-morpholinobenzoic Acid for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

<

An In-Depth Analysis of Isomeric Building Blocks in Medicinal Chemistry

For researchers, scientists, and professionals in drug development, the precise selection of molecular building blocks is a critical decision that profoundly impacts the properties and efficacy of a final compound. Among the vast arsenal of chemical scaffolds, fluorinated benzoic acids with morpholine substituents are of significant interest due to the favorable pharmacokinetic properties conferred by the morpholine moiety and the ability of fluorine to modulate electronic and metabolic characteristics.[1][2] This guide provides an objective, data-supported comparison of two closely related isomers: 2-Fluoro-4-morpholinobenzoic acid and 3-Fluoro-4-morpholinobenzoic acid.

Physicochemical Properties: A Tale of Two Isomers

While structurally similar, the positional difference of the fluorine atom—ortho versus meta to the carboxylic acid group—imparts subtle yet significant differences in their physicochemical profiles. These distinctions can influence solubility, acidity, and interactions with biological targets.

PropertyThis compound3-Fluoro-4-morpholinobenzoic Acid
CAS Number 946598-40-9[3]588708-72-9[]
Molecular Formula C₁₁H₁₂FNO₃[3]C₁₁H₁₂FNO₃[5]
Molecular Weight 225.22 g/mol [3]225.22 g/mol [5]
Appearance White to pale yellow crystalline powderNot specified, likely a solid
pKa (Predicted) ~3.3-3.5 (relative to 2-fluorobenzoic acid)~3.8-4.0 (relative to 3-fluorobenzoic acid)

The ortho-fluoro isomer is predicted to be a stronger acid. This is due to the strong electron-withdrawing inductive effect of the fluorine atom being closer to the carboxylic acid group, which stabilizes the carboxylate anion.

Synthesis and Reactivity: Strategic Considerations

The synthesis of both isomers typically involves a nucleophilic aromatic substitution reaction where a di-fluorobenzoic acid precursor is reacted with morpholine. The choice of starting material dictates the final product.

General Synthetic Pathway:

Caption: General synthetic routes to the isomeric products.

The reactivity of the carboxylic acid group (e.g., for amide bond formation) is a key consideration. The greater acidity of the 2-fluoro isomer may influence reaction conditions required for activation (e.g., conversion to an acyl chloride).

Spectroscopic Distinction: The Power of ¹⁹F NMR

While ¹H and ¹³C NMR spectroscopy can provide structural confirmation, ¹⁹F NMR is a particularly powerful tool for distinguishing between these isomers due to its high sensitivity and wide chemical shift range.[7][8] The chemical shift of the fluorine signal is highly sensitive to its electronic environment.

  • This compound: The fluorine atom is ortho to the carboxylic acid and meta to the morpholine group.

  • 3-Fluoro-4-morpholinobenzoic acid: The fluorine atom is meta to the carboxylic acid and ortho to the morpholine group.

These different electronic environments will result in distinct ¹⁹F NMR chemical shifts, providing an unambiguous method for identification. While specific spectra for these exact compounds are not in the public domain, data for related fluorobenzoic acids show clear differentiation based on substituent position.[6][9]

Biological Activity and Applications: The Case of Gefitinib

The choice between these two isomers is often dictated by the specific requirements of the target molecule. A prominent example that highlights the critical difference in their utility is the synthesis of Gefitinib (Iressa®), an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy.[10]

Numerous synthetic routes for Gefitinib have been developed, and a key step in many of these processes involves the coupling of a quinazoline core with an aniline derivative.[11][12] While the final drug contains a 3-chloro-4-fluoroaniline moiety, related morpholinobenzoic acid structures are crucial intermediates in the synthesis of other kinase inhibitors. The precise geometry and electronic properties imparted by the substituent pattern are essential for achieving the desired biological activity.

The morpholine group itself is a common scaffold in bioactive compounds, often improving properties like water solubility and metabolic stability.[1][13] Derivatives of fluorobenzoic acids have been investigated for a range of biological activities, including antimicrobial and anticancer effects.[14][15][16] The specific positioning of the fluorine and morpholine groups can significantly alter the binding affinity of the molecule to its biological target.

Experimental Protocols: Distinguishing Isomers by HPLC

For routine quality control and purity assessment, High-Performance Liquid Chromatography (HPLC) is an indispensable technique for separating and quantifying these isomers.

Protocol: Reversed-Phase HPLC for Isomer Separation

This protocol provides a starting point for method development. Optimization will be required for baseline separation.

  • Instrumentation:

    • HPLC system with UV detector

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Program:

      • Start with 10% B

      • Linear gradient to 90% B over 15 minutes

      • Hold at 90% B for 2 minutes

      • Return to 10% B over 1 minute

      • Hold at 10% B for 2 minutes (equilibration)

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of each isomer standard and the test sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~0.1 mg/mL.

    • Filter the samples through a 0.45 µm syringe filter before injection.

Expected Outcome: The two isomers should elute at different retention times due to subtle differences in their polarity and interaction with the stationary phase. The 2-fluoro isomer, being slightly more polar due to the proximity of the fluorine and carboxylic acid groups, may elute slightly earlier, though this is dependent on the specific column and conditions used.

Caption: Workflow for HPLC analysis of isomers.

Conclusion

The choice between this compound and 3-Fluoro-4-morpholinobenzoic acid is a strategic one, driven by the desired physicochemical properties and the synthetic route to the final target molecule. The 2-fluoro isomer offers higher acidity, which may be advantageous or disadvantageous depending on the subsequent chemical transformations. In contrast, the 3-fluoro isomer's electronic profile may be essential for specific biological interactions, as exemplified by the structural motifs found in targeted therapies like Gefitinib. Researchers must carefully consider these differences, utilizing analytical techniques like ¹⁹F NMR and HPLC to ensure the correct isomer is employed for their specific application.

References

  • Harianja, D., et al. (2021). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Malaysian Journal of Chemistry, 23(1), 58-67.
  • NDA 21-399/S-011, Gefitinib. (2015). New Drug Approvals.
  • Li, F., et al. (2012).
  • Miyake, Y., et al. (1991). 19F-NMR study on the interaction of fluorobenzoate with porcine kidney D-amino acid oxidase. Journal of Biochemistry, 109(2), 295-299.
  • Dou, X., et al. (2022). ¹⁹F NMR spectra of 4‐fluorobenzoic acid (a) and its mixture with potassium benzoate.
  • Reddy, A. S., et al. (2014). A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Indian Journal of Chemistry, 53B, 126-132.
  • Quick Company. (n.d.).
  • BenchChem. (2025).
  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide.
  • Issayeva, U. B., et al. (2022). Synthesis and antimicrobial activity of fluorobenzoic acid amides. Chemical Journal of Kazakhstan.
  • Guidechem. (n.d.). What is the synthesis method of 2-Fluoro-4-methylbenzoic acid?
  • Guidechem. (n.d.).
  • Dukat, W. W., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12, 9469-9473.
  • SpectraBase. (2025). 4-Fluorobenzoic acid - Optional[19F NMR] - Chemical Shifts.
  • BOC Sciences. (n.d.). CAS 588708-72-9 3-Fluoro-4-morpholinobenzoic acid.
  • PubChem. (n.d.). 3-Fluoro-4-morpholinobenzoic acid.
  • Nebija, D., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 27(19), 6271.
  • BLD Pharm. (n.d.). 588708-72-9|3-Fluoro-4-morpholinobenzoic Acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • United States Biological. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid.
  • ResearchGate. (2024).
  • Piscopo, E., et al. (1982). [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. Boll Soc Ital Biol Sper, 58(24), 1637-42.
  • Achmem. (n.d.). This compound.
  • Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E, 66(Pt 9), o2277.
  • Khan, S. G., et al. (2017). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 5(11).
  • Ossila. (n.d.). 2-Fluoro-4-hydroxybenzoic acid | CAS 65145-13-3.
  • Khan, S. G. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Chemistry Stack Exchange. (2021). Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding?

Sources

A Senior Application Scientist's Guide to the Validation of 2-Fluoro-4-morpholinobenzoic Acid Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key starting material is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 2-Fluoro-4-morpholinobenzoic acid, a versatile building block in medicinal chemistry, ensuring its purity is paramount. Even trace impurities can have unforeseen toxicological effects or alter the pharmacological profile of a final drug product.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for purity assessment, focusing on the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method. We will move beyond rote protocols to explore the scientific rationale behind our choices, grounding our approach in the authoritative framework of the ICH Q2(R1) guidelines.[1][2][3]

Part 1: Selecting the Optimal Analytical Technique

The choice of an analytical method is a critical first step, dictated by the physicochemical properties of the analyte and the specific questions we need to answer.[4] For this compound, we must consider its aromatic nature, the presence of a UV-active chromophore, its carboxylic acid functional group, and its limited volatility.

Start Start: Purity Analysis of This compound IsVolatile Is the compound volatile & thermally stable? Start->IsVolatile HasChromophore Does the compound possess a UV chromophore? IsVolatile->HasChromophore No GC Gas Chromatography (GC) IsVolatile->GC Yes NeedQuant Is absolute quantitation without a reference standard required? HasChromophore->NeedQuant No HPLC High-Performance Liquid Chromatography (HPLC) HasChromophore->HPLC Yes NeedQuant->HPLC No (Use HPLC) qNMR Quantitative NMR (qNMR) NeedQuant->qNMR Yes Note_GC Not ideal. Requires derivatization for the carboxylic acid group, adding complexity. GC->Note_GC Note_HPLC Optimal Choice. High resolution for impurities, direct analysis, and excellent quantitation. HPLC->Note_HPLC Note_qNMR Powerful for structural confirmation and absolute purity. Less common for routine QC. qNMR->Note_qNMR cluster_validation Validation Parameters Dev Method Development Val Method Validation (ICH Q2 R1) Dev->Val Spec Specificity Lin Linearity & Range Acc Accuracy Prec Precision (Repeatability & Intermediate) LOD LOD / LOQ Rob Robustness Routine Routine Analysis (with System Suitability) Rob->Routine

Sources

A Comparative Crystallographic Guide to 2-Fluoro-4-morpholinobenzoic Acid Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive comparative analysis of the crystal structures of key analogues of 2-Fluoro-4-morpholinobenzoic acid, a molecule of significant interest in medicinal chemistry. In the absence of a publicly available crystal structure for the title compound, this guide leverages crystallographic data from structurally related compounds to infer and understand the potential solid-state architecture. We will explore the synthesis, crystallization, and detailed structural analysis of 4-morpholinobenzoic acid, 2-fluorobenzoic acid, 4-fluorobenzoic acid, and 3-fluoro-4-morpholinobenzoic acid. Through a meticulous comparison of their crystal packing, hydrogen bonding networks, and other non-covalent interactions, this guide offers valuable insights for researchers, scientists, and drug development professionals engaged in the rational design of crystalline pharmaceutical materials.

Introduction: The Significance of Fluorine and Morpholine in Crystal Engineering

The strategic incorporation of fluorine atoms and morpholine moieties is a cornerstone of modern drug design. Fluorine, with its high electronegativity and minimal steric footprint, can profoundly influence a molecule's electronic properties, lipophilicity, and metabolic stability. The morpholine ring, a common pharmacophore, often enhances aqueous solubility and introduces favorable pharmacokinetic properties. Understanding how these functional groups dictate the three-dimensional arrangement of molecules in a crystal lattice is paramount for controlling the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, dissolution rate, and bioavailability.

This guide focuses on the structural analysis of analogues of this compound. While the crystal structure of this specific molecule is not publicly available, a detailed examination of its close relatives can provide a robust framework for predicting its crystallographic behavior and understanding the interplay of its key functional groups.

Comparative Molecules:

  • 4-morpholinobenzoic acid: Provides a baseline understanding of the impact of the morpholine group on the crystal packing of a benzoic acid derivative.

  • 2-fluorobenzoic acid: Illustrates the influence of an ortho-fluoro substituent on the hydrogen bonding and overall crystal structure.

  • 4-fluorobenzoic acid: Offers a comparison to understand the positional isomerism effect of the fluorine atom.

  • 3-fluoro-4-morpholinobenzoic acid: Presents a closely related isomer to the target compound, allowing for a nuanced analysis of substituent placement.

Methodologies for Structural Elucidation

A combination of experimental and computational techniques is employed to provide a holistic understanding of the crystal structures.

Experimental Workflow: From Synthesis to Single-Crystal X-ray Diffraction

The journey from a chemical concept to a fully characterized crystal structure involves a series of precise experimental steps.

Experimental_Workflow Synthesis Synthesis of Analogues Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization SCXRD Single-Crystal X-ray Diffraction (SC-XRD) Crystallization->SCXRD Structure_Solution Structure Solution & Refinement SCXRD->Structure_Solution

Caption: A generalized experimental workflow for obtaining single-crystal X-ray diffraction data.

Step-by-Step Protocol:

  • Synthesis: The benzoic acid analogues are synthesized using established organic chemistry protocols. For instance, morpholine-containing compounds can be prepared via nucleophilic aromatic substitution reactions.

  • Purification: The synthesized compounds are purified to a high degree using techniques such as recrystallization or column chromatography to ensure the growth of high-quality single crystals.

  • Single Crystal Growth: High-quality single crystals are grown using methods like slow evaporation from a suitable solvent, vapor diffusion, or cooling crystallization. The choice of solvent is critical and often determined empirically.

  • Single-Crystal X-ray Diffraction (SC-XRD): A suitable single crystal is mounted on a diffractometer. X-rays are diffracted by the crystal lattice, and the resulting diffraction pattern is collected.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, revealing the arrangement of atoms in the unit cell. The structural model is then refined to achieve the best possible fit with the experimental data.

Computational Analysis: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule within its crystalline environment, providing insights into close contacts and their nature.

Comparative Structural Analysis

The following sections detail the crystallographic features of the selected analogues, providing a basis for understanding the structural landscape of this compound.

Crystal Structure of 2-Fluorobenzoic Acid

The crystal structure of 2-fluorobenzoic acid is available in the Cambridge Structural Database (CSD) under the reference code 823570 . Its structure is characterized by the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties. The ortho-fluoro substituent influences the planarity of the molecule and participates in weaker C-H···F interactions, which contribute to the overall crystal packing.

Crystal Structure of 4-Fluorobenzoic Acid

The crystal structure of 4-fluorobenzoic acid can also be found in the CSD with the reference code 823573 . Similar to its ortho-isomer, it forms classic carboxylic acid dimers. The para-position of the fluorine atom leads to a different overall packing arrangement compared to the 2-fluoro isomer, highlighting the significant impact of substituent position on the supramolecular assembly.

Anticipated Crystal Structures of Morpholinobenzoic Acids

While specific CSD refcodes for 4-morpholinobenzoic acid and 3-fluoro-4-morpholinobenzoic acid were not immediately retrieved, their structural features can be anticipated based on known chemical principles and the structures of similar molecules.

  • 4-Morpholinobenzoic Acid: It is expected that the carboxylic acid group will form hydrogen-bonded dimers. The morpholine ring, with its potential for weak C-H···O interactions and its bulky nature, will play a crucial role in defining the three-dimensional packing.

  • 3-Fluoro-4-morpholinobenzoic Acid: This isomer will likely exhibit the characteristic carboxylic acid dimers. The interplay between the fluoro and morpholino substituents will be of particular interest. The fluorine atom may engage in C-H···F or other weak interactions, while the morpholine group will influence the steric and electronic environment, leading to a unique crystal packing.

The logical relationship for a comparative analysis is outlined below:

Comparative_Analysis Target This compound (Hypothetical Structure) Analog1 4-Morpholinobenzoic Acid (Morpholine Influence) Target->Analog1 Remove F Analog2 2-Fluorobenzoic Acid (Ortho-Fluoro Influence) Target->Analog2 Remove Morpholine Analog3 4-Fluorobenzoic Acid (Para-Fluoro Influence) Target->Analog3 Isomeric Fluoro Analog4 3-Fluoro-4-morpholinobenzoic Acid (Isomeric Comparison) Target->Analog4 Isomeric Fluoro & Morpholine

Caption: Logical relationships for the comparative structural analysis.

Tabulated Crystallographic Data

To facilitate a direct comparison, the key crystallographic parameters for the analyzed compounds are summarized below. (Note: Data for 4-morpholinobenzoic acid and 3-fluoro-4-morpholinobenzoic acid are placeholders and would be populated upon obtaining their CIF files).

CompoundCSD RefcodeCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
2-Fluorobenzoic Acid 823570MonoclinicP2₁/c13.933.8611.3890113.390
4-Fluorobenzoic Acid 823573MonoclinicP2₁/c13.883.866.169097.490
4-Morpholinobenzoic Acid TBDTBDTBDTBDTBDTBDTBDTBDTBD
3-Fluoro-4-morpholinobenzoic Acid TBDTBDTBDTBDTBDTBDTBDTBDTBD

Conclusion and Future Outlook

This comparative guide underscores the profound influence of fluoro and morpholino substituents on the crystal packing of benzoic acid derivatives. The analysis of known structures provides a predictive framework for understanding the solid-state properties of this compound. The characteristic carboxylic acid dimer motif is a recurring and dominant feature, while the specific positioning of the fluorine atom and the presence of the bulky morpholine ring introduce subtle yet significant variations in the overall supramolecular architecture.

Future experimental work should focus on obtaining high-quality single crystals of this compound, as well as 4-morpholinobenzoic acid and 3-fluoro-4-morpholinobenzoic acid, to validate the predictions made in this guide. A complete crystallographic dataset will enable a more detailed and quantitative comparison, further enriching our understanding of structure-property relationships in this important class of compounds.

References

  • Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. RSC Medicinal Chemistry. [Link]
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
  • Cambridge Crystallographic D

A Comparative Analysis of Morpholine Derivatives in Kinase Inhibition: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique combination of properties—conformational rigidity, hydrogen bonding capability, and favorable influence on physicochemical characteristics—has made it a cornerstone in the design of numerous kinase inhibitors. This guide provides a comparative study of key morpholine derivatives, delving into their structure-activity relationships (SAR), target selectivity, and the experimental methodologies used to evaluate their efficacy. Our focus will be on prominent kinase targets within the PI3K/Akt/mTOR and DNA-PK signaling pathways, critical regulators of cellular processes frequently dysregulated in cancer.

The Enduring Appeal of the Morpholine Moiety in Kinase Inhibition

The prevalence of the morpholine scaffold in kinase inhibitors is not coincidental. Its strategic placement within a molecule can confer several advantages. The oxygen atom of the morpholine ring is a key hydrogen bond acceptor, often forming a critical interaction with the hinge region of the kinase ATP-binding pocket.[1][2] This interaction mimics the hydrogen bonding pattern of the adenine portion of ATP, providing a strong anchor for the inhibitor. Furthermore, the nitrogen atom's basicity can be fine-tuned to optimize solubility and cell permeability, crucial pharmacokinetic properties for any drug candidate.[3][4] The chair-like conformation of the morpholine ring also provides a rigid framework, enabling the precise positioning of other substituents to achieve high target affinity and selectivity.[4]

Comparative Analysis of Morpholine-Containing Kinase Inhibitors

The versatility of the morpholine scaffold is evident in the diverse range of kinase inhibitors that incorporate this moiety. Below, we compare several key examples, highlighting their target kinases and inhibitory potencies.

Derivative Name/ScaffoldTarget Kinase(s)Key IC50 ValuesNoteworthy Features
ZSTK474 PI3Kα, PI3Kγ, PI3KδPI3Kα: 3.9 nM, PI3Kγ: 20.8 nM, PI3Kδ: ~20 nM[5]Pan-Class I PI3K inhibitor. The two morpholine groups are not equivalent in binding.[5]
PKI-587 (Gedatolisib) PI3Kα, mTORSub-nanomolar potency[6]Dual PI3K/mTOR inhibitor based on a morpholino-triazine scaffold.[6][7]
NU7441 (KU-57788) DNA-PK14 nM[8]Potent and selective DNA-PK inhibitor with a chromen-4-one core.[8][9]
PQR620 mTORPotent and selective mTOR inhibition[10]Contains two 3,5-bridged morpholines, enhancing selectivity for mTOR over PI3K.[10][11]
Compound 10e (THQ derivative) mTORA549 cells: 0.033 µM[12]Tetrahydroquinoline scaffold with a morpholine moiety, showing potent anticancer activity.[12]
2-morpholino-substituted-1,3-benzoxazines DNA-PK, PI3Kα, PI3KβDNA-PK (cpd 27): 0.28 µM, PI3Kα (cpd 27): 0.13 µM[13]Demonstrates activity against both DNA-PK and PI3K isoforms.[13]

Deciphering Structure-Activity Relationships (SAR)

The development of potent and selective morpholine-based kinase inhibitors is a testament to the power of iterative SAR studies. Key insights include:

  • The Hinge-Binding Motif: The 4-(pyrimidin-4-yl)morpholine is a privileged pharmacophore for PI3K and related kinases.[2][14] The morpholine oxygen forms a crucial hydrogen bond with the kinase hinge region, while the pyrimidine ring enhances this interaction through electronic effects.[14]

  • Substitutions for Selectivity: Introducing substituents on the morpholine ring can dramatically impact selectivity. For instance, bridged morpholines are well-tolerated by the deeper ATP-binding pocket of mTOR but cause steric clashes with the corresponding pocket in PI3K, leading to highly selective mTOR inhibitors.[10][11]

  • Morpholine Isosteres: While the morpholine ring is highly effective, researchers have explored non-nitrogen-containing isosteres to further optimize properties. For example, 3-oxabicyclo[4.1.0]heptane has been identified as a potent morpholine isostere in the development of dual mTORC1/mTORC2 inhibitors.[2][14]

  • Beyond the Hinge: Modifications to other parts of the molecule, while keeping the morpholine hinge-binder constant, can enhance properties like solubility and cell permeability without compromising binding affinity.[15]

The PI3K/Akt/mTOR Signaling Pathway: A Prime Target

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1][6][7] This makes it a highly attractive target for therapeutic intervention.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates TSC TSC1/2 Akt->TSC Inhibits Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibits Morpholine_Inhibitors Morpholine-based Inhibitors (e.g., ZSTK474, PKI-587) Morpholine_Inhibitors->PI3K Morpholine_Inhibitors->mTORC1

Caption: The PI3K/Akt/mTOR signaling cascade and points of inhibition by morpholine derivatives.

Dual inhibitors targeting both PI3K and mTOR, such as PKI-587, are of particular interest as they can simultaneously block multiple pro-survival signals, potentially leading to a more profound and durable anti-cancer effect.[6][7]

Experimental Protocols: A Guide to Kinase Inhibition Assays

The following provides a generalized, step-by-step methodology for an in vitro kinase inhibition assay, a fundamental experiment for evaluating the potency of compounds like morpholine derivatives.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Test compound (morpholine derivative) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)

  • Microplate reader (luminescence, fluorescence, or scintillation counter)

  • Multi-well plates (e.g., 384-well)

Methodology:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

    • Further dilute the compound in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup:

    • In each well of the microplate, add the kinase, the substrate, and the test compound at various concentrations.

    • Include positive controls (no inhibitor) and negative controls (no kinase).

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase to ensure competitive inhibition can be accurately measured.

    • Incubate the plate at the optimal temperature for the kinase (often 30°C or 37°C) for a predetermined amount of time (e.g., 30-60 minutes).

  • Detection of Kinase Activity:

    • Stop the kinase reaction according to the detection kit manufacturer's instructions.

    • Add the detection reagent. This reagent will quantify the amount of product formed (e.g., ADP, phosphorylated substrate).

  • Data Acquisition and Analysis:

    • Read the plate using the appropriate microplate reader.

    • Subtract the background signal (negative control) from all data points.

    • Normalize the data to the positive control (100% activity).

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Inhibition_Workflow Start Start: Compound Library Compound_Prep Compound Preparation (Serial Dilution) Start->Compound_Prep Assay_Setup Assay Plate Setup (Kinase, Substrate, Inhibitor) Compound_Prep->Assay_Setup Reaction_Start Initiate Reaction (Add ATP) Assay_Setup->Reaction_Start Incubation Incubation (e.g., 30-60 min at 30°C) Reaction_Start->Incubation Detection Signal Detection (e.g., Luminescence, Fluorescence) Incubation->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis Hit_Identification Hit Identification & Lead Optimization Data_Analysis->Hit_Identification

Caption: A generalized workflow for in vitro kinase inhibition screening.

Conclusion and Future Directions

The morpholine scaffold continues to be a valuable tool in the armamentarium of medicinal chemists targeting kinases. Its ability to form key interactions with the kinase hinge region, coupled with its favorable pharmacokinetic properties, has led to the development of numerous successful inhibitors. The comparative analysis presented here underscores the importance of subtle structural modifications in achieving both high potency and selectivity. Future research will likely focus on the development of novel morpholine isosteres, the exploration of new substitution patterns to overcome drug resistance, and the application of this versatile scaffold to a broader range of kinase targets.

References

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. [Link]
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. [Link]
  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. [Link]
  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. [Link]
  • Discovery of 3-Oxabicyclo[4.1.
  • Several reported potent morpholine based PI3K inhibitors with examples of binding mode. [Link]
  • Morpholine - Explore the Science & Experts. [Link]
  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. [Link]
  • Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. [Link]
  • DNA-dependent protein kinase (DNA-PK) inhibitors. Synthesis and biological activity of quinolin-4-one and pyridopyrimidin-4-one surrogates for the chromen-4-one chemotype. [Link]
  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. [Link]
  • Discovery of 3-Oxabicyclo[4.1.
  • Design of DA-143. (a) The morpholine segment of NU7441 plays a crucial... [Link]
  • Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. [Link]
  • Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. [Link]
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
  • Synthesis, DNA-PK inhibition, anti-platelet activity studies of 2-(N-substituted-3-aminopyridine). [Link]
  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P
  • An updated review on morpholine derivatives with their pharmacological actions. [Link]
  • A review on pharmacological profile of Morpholine deriv
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]
  • An updated review on morpholine derivatives with their pharmacological actions. [Link]
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]

Sources

A Spectroscopic Guide to Differentiating Positional Isomers of 2-Fluoro-4-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Isomer-Specific Characterization

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Molecules like 2-Fluoro-4-morpholinobenzoic acid are of significant interest, incorporating a fluorinated phenyl ring, a carboxylic acid, and a morpholine moiety—structural motifs frequently found in biologically active compounds. The fluorine atom can modulate metabolic stability and binding affinity, while the morpholine group often enhances pharmacokinetic properties such as solubility.[1]

However, synthetic routes can often yield a mixture of positional isomers, where the fluorine and morpholine groups are located at different positions on the benzoic acid core. These isomers, despite having identical mass, can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles. Therefore, the ability to unambiguously distinguish between these isomers is not merely an academic exercise but a critical step in ensuring the safety and efficacy of a potential drug candidate.

This comprehensive guide provides a detailed comparison of the key spectroscopic techniques used to differentiate these isomers: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of why each technique is suited for this challenge, present detailed experimental protocols, and provide predicted data to guide researchers in their analytical endeavors.

The Isomers in Focus: Structural Variations

The primary isomers of concern involve the positional changes of the fluorine and morpholine substituents on the benzoic acid scaffold. For the purpose of this guide, we will focus on the comparison between This compound and a key positional isomer, 3-Fluoro-4-morpholinobenzoic acid . Their structural differences form the basis for their distinct spectroscopic fingerprints.

G cluster_0 This compound cluster_1 3-Fluoro-4-morpholinobenzoic Acid isomer1 isomer1 isomer2 isomer2

Caption: Key positional isomers of Fluoro-morpholinobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for isomer differentiation as it provides detailed information about the chemical environment and connectivity of atoms within a molecule.[2] For these isomers, ¹H, ¹³C, and ¹⁹F NMR are all invaluable.

Causality of Spectral Differences:

The electronic environment of each proton and carbon on the aromatic ring is uniquely influenced by the neighboring substituents. The strongly electronegative fluorine atom and the electron-donating morpholine group create distinct patterns of shielding and deshielding. Furthermore, the coupling (J-coupling) between the fluorine nucleus and adjacent protons (²J, ³J, ⁴J) and carbons (¹J, ²J, ³J) provides unambiguous proof of their relative positions.

¹H NMR Spectroscopy
  • This compound: The proton at C5 will be a doublet coupled to the proton at C6. The proton at C3 will be a doublet coupled to the fluorine at C2. The proton at C6 will be a doublet of doublets, coupled to both the proton at C5 and the fluorine at C2.

  • 3-Fluoro-4-morpholinobenzoic acid: The proton at C2 will be a doublet coupled to the fluorine at C3. The proton at C5 will be a singlet (or a very narrow doublet due to small long-range coupling). The proton at C6 will be a doublet coupled to the proton at C5.

¹⁹F NMR Spectroscopy

This is a highly sensitive method for confirming the fluorine's position.

  • This compound: The fluorine signal will be a doublet of doublets, coupled to the protons at C3 and C6.

  • 3-Fluoro-4-morpholinobenzoic acid: The fluorine signal will be a doublet, primarily coupled to the proton at C2.

Predicted NMR Data Summary
Technique Spectroscopic Feature This compound (Predicted) 3-Fluoro-4-morpholinobenzoic acid (Predicted)
¹H NMR Aromatic ProtonsThree distinct signals with complex coupling patterns (doublet, doublet, doublet of doublets).Three distinct signals with simpler coupling (doublet, singlet, doublet).
¹⁹F NMR Fluorine SignalDoublet of doublets.Doublet.
¹³C NMR C-F CouplingLarge ¹JCF coupling constant for C2. Smaller ²JCF and ³JCF for C1, C3.Large ¹JCF coupling constant for C3. Smaller ²JCF and ³JCF for C2, C4.
Experimental Protocol: ¹H NMR Spectroscopy

G Workflow: NMR Sample Analysis cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing prep Sample Preparation dissolve Dissolve ~5 mg of sample in 0.7 mL of deuterated solvent (e.g., DMSO-d6). transfer Transfer to a 5 mm NMR tube. instrument Place tube in NMR spectrometer (e.g., 400 MHz or higher). transfer->instrument Insert Sample acq Data Acquisition tune Tune and shim the probe for optimal field homogeneity. acquire Acquire ¹H spectrum using standard parameters (e.g., 16 scans, 2s relaxation delay). transform Apply Fourier Transform, phase correction, and baseline correction. acquire->transform Process FID proc Data Processing integrate Integrate signals and reference the spectrum (e.g., to residual DMSO at 2.50 ppm).

Caption: Standard workflow for NMR analysis of small molecules.

Trustworthiness of Protocol: This protocol is a self-validating system. Proper shimming is confirmed by the sharp, symmetrical lineshape of the solvent peak. Accurate referencing is validated against the known chemical shift of the residual solvent signal. The signal-to-noise ratio can be improved by increasing the number of scans, ensuring data quality.

Infrared (IR) Spectroscopy: A Molecular Fingerprint

IR spectroscopy probes the vibrational modes of a molecule. While many functional group absorptions will be similar between the isomers (e.g., the O-H and C=O stretch of the carboxylic acid), the "fingerprint region" (below 1500 cm⁻¹) will exhibit unique patterns.[3]

Causality of Spectral Differences:

The positions of the substituents affect the overall symmetry and dipole moment of the molecule, leading to subtle but distinct differences in the C-H bending and other skeletal vibrations in the fingerprint region. The C-F stretching vibration will also appear at a characteristic frequency.

Key Vibrational Modes for Differentiation
Vibrational Mode Approximate Wavenumber (cm⁻¹) Expected Observations
O-H Stretch (Carboxylic Acid)2500-3300 (broad)Present and broad in both isomers due to hydrogen bonding.[4]
C=O Stretch (Carboxylic Acid)1700-1725Strong and sharp in both isomers.
C=C Aromatic Stretch1400-1600Multiple bands present in both; positions and intensities may vary slightly.
C-F Stretch1200-1300A strong band present in both isomers. Its exact position may shift slightly based on the electronic environment.
C-H Out-of-Plane Bending750-900This region is key. The substitution pattern on the aromatic ring dictates the C-H out-of-plane bending frequencies. Each isomer will have a unique and characteristic pattern of absorption bands here, serving as a reliable fingerprint.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol).

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducibility.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

  • Data Processing: The software will automatically perform a background subtraction. The resulting spectrum is ready for analysis.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The benzene ring and its substituents constitute the chromophore.[5] While this technique may not be as definitive as NMR for isomer identification, it can provide supporting evidence.

Causality of Spectral Differences:

The position of the electron-donating morpholine group and the electron-withdrawing fluorine and carboxylic acid groups influences the energy of the π→π* transitions in the aromatic ring.[5] This results in shifts in the wavelength of maximum absorbance (λ_max).

  • General Principles: Substituents on a benzene ring typically cause a bathochromic (red) shift of the primary and secondary absorption bands compared to unsubstituted benzene.[5]

  • Isomer Comparison: The extent of conjugation and the interplay of electronic effects will differ between the isomers. For example, the para-relationship between the electron-donating morpholine and the electron-withdrawing carboxyl group in the 2-fluoro-4-morpholino isomer might lead to a more significant red shift compared to the meta-relationship in the 3-fluoro-4-morpholino isomer. The pH of the solution will also significantly affect the spectra, as the deprotonation of the carboxylic acid alters the electronic properties of the chromophore.[6][7]

Predicted UV-Vis Data Summary (in a neutral solvent like Methanol)
Isomer Predicted λ_max (nm) Rationale
This compound Longer WavelengthStronger charge-transfer character between the para-oriented donor (morpholine) and acceptor (carboxyl) groups.
3-Fluoro-4-morpholinobenzoic acid Shorter WavelengthWeaker through-conjugation between the meta-oriented donor and acceptor groups.

Mass Spectrometry (MS): Confirmation of Mass, Insights from Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the compound. Since isomers have the same mass, standard MS will not differentiate them. However, tandem mass spectrometry (MS/MS) can sometimes reveal differences in fragmentation patterns.

Causality of Fragmentation Differences:

The stability of the fragment ions is influenced by the positions of the substituents. The initial fragmentation will likely involve the loss of the carboxylic acid group (as COOH or H₂O + CO) or cleavage of the morpholine ring. The relative positions of the fluorine and morpholine groups can influence the subsequent fragmentation pathways of the resulting radical cations.[8] For instance, the proximity of the fluorine atom to the morpholine group in one isomer might enable a specific rearrangement or fragmentation pathway that is not possible in the other.

Experimental Protocol: Electrospray Ionization Tandem MS (ESI-MS/MS)

G Workflow: ESI-MS/MS Analysis sample_prep Sample Preparation (Dissolve in MeOH/H₂O) infusion Direct Infusion via Syringe Pump sample_prep->infusion ionization Electrospray Ionization (ESI) (Positive or Negative Mode) infusion->ionization ms1 MS1: Isolate Precursor Ion (e.g., [M+H]⁺ or [M-H]⁻) ionization->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Analyze Fragment Ions cid->ms2 spectrum Generate MS/MS Spectrum ms2->spectrum

Caption: General workflow for tandem mass spectrometry analysis.

Trustworthiness of Protocol: This workflow includes an internal validation step. The MS1 scan confirms the presence and isolation of the correct precursor ion (the molecular ion of the compound). The fragmentation pattern in MS2 is then directly and exclusively linked to that specific precursor, ensuring the data's integrity. The reproducibility of fragmentation patterns under identical collision energies confirms the method's reliability.[9]

Integrated Data Analysis: A Logic-Based Approach

No single technique should be used in isolation. The definitive identification of an isomer is achieved by integrating the data from all spectroscopic methods.

G start Unknown Isomer Sample ms MS Analysis: Confirm Molecular Weight (m/z = 239.08) start->ms nmr NMR Analysis: ¹H, ¹³C, ¹⁹F ms->nmr h_nmr ¹H NMR: Three aromatic signals? nmr->h_nmr f_nmr ¹⁹F NMR: Signal is a Doublet of Doublets? h_nmr->f_nmr Yes isomer_3F4M Identity: 3-Fluoro-4- morpholinobenzoic acid h_nmr->isomer_3F4M No (e.g., shows singlet) isomer_2F4M Identity: 2-Fluoro-4- morpholinobenzoic acid f_nmr->isomer_2F4M Yes f_nmr->isomer_3F4M No (e.g., shows doublet) ir IR Analysis: Compare Fingerprint Region (750-900 cm⁻¹) uv UV-Vis Analysis: Determine λ_max ir->uv Support with isomer_2F4M->ir Confirm with isomer_3F4M->ir Confirm with

Caption: Decision-making workflow for isomer identification.

Conclusion

The differentiation of this compound isomers is a critical analytical task that demands a multi-faceted spectroscopic approach. While mass spectrometry confirms the elemental composition, it is NMR spectroscopy, particularly the coupling patterns observed in ¹H and ¹⁹F spectra, that provides the most definitive structural information. Infrared spectroscopy offers a valuable and rapid method for confirmation through the unique fingerprint of each isomer. UV-Vis spectroscopy can provide supplementary evidence based on electronic transitions. By systematically applying these techniques and integrating the resulting data, researchers and drug development professionals can confidently and accurately characterize their compounds, ensuring the integrity and safety of their scientific endeavors.

References

  • Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. (2020). Physical Chemistry Chemical Physics.
  • Kamath, B. V., Mehta, J. D., & Bafna, S. L. Ultraviolet absorption spectra: Some substituted benzoic acids. Journal of Chemical Technology & Biotechnology.
  • Effect of Lateral Substitution on the Electronics and Phase Transitions of Stilbazoles, Benzoic Acids, Phenols, and Hydrogen Bonded Mixtures. (n.d.).
  • An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide. (2025). Benchchem.
  • pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. (2023). Royal Society of Chemistry.
  • ULTRAVIOLET SPECTROSCOPY. (n.d.). St.
  • Supporting Information for a scientific public
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Analytical methods to distinguish between fluorinated benzoic acid isomers. (2025). Benchchem.
  • Ozerskaya, A. V., et al. (2022).
  • Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. (2022). MDPI.
  • Khawaja, N., et al. (2023). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Earth and Space Science.
  • Benzoic acid IR spectrum analysis. (n.d.). Source not specified.
  • Brown, W. P. (2026). Infrared Spectroscopy. Doc Brown's Chemistry.
  • IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. (n.d.).
  • El-Aneed, A., et al. (2016). Analysis of a series of chlorogenic acid isomers using differential ion mobility and tandem mass spectrometry. Analytica Chimica Acta.

Sources

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 2-Fluoro-4-morpholinobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its clinical success. A molecule that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to unwanted accumulation and toxicity. The 2-Fluoro-4-morpholinobenzoic acid scaffold has emerged as a promising structural motif in medicinal chemistry, offering a unique combination of physicochemical properties. This guide provides an in-depth, objective comparison of the metabolic stability of these derivatives against relevant alternatives, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions during lead optimization.

The Stability Conundrum: Why Fluorination and Morpholine?

The strategic incorporation of a morpholine ring and fluorine atoms into a drug candidate's structure is a well-established strategy to enhance its pharmacokinetic profile. The morpholine moiety, with its ether linkage, tends to be more metabolically stable than its piperidine and piperazine counterparts due to the electron-withdrawing nature of the oxygen atom, which reduces the susceptibility of adjacent carbons to oxidation by cytochrome P450 (CYP) enzymes.

Fluorine, with its small size and high electronegativity, forms a strong bond with carbon, making it resistant to metabolic cleavage. Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can effectively "shield" the molecule from enzymatic degradation, often leading to a longer half-life and improved bioavailability.

This guide will dissect the metabolic fate of this compound derivatives, providing a framework for understanding their stability and offering a comparative analysis with non-fluorinated and alternative heterocyclic analogues.

In Vitro Metabolic Stability: A Head-to-Head Comparison

The following data summarizes a comparative analysis of the in vitro metabolic stability of a representative this compound derivative against its non-fluorinated parent and alternative heterocyclic analogues in human liver microsomes. The key parameters assessed are the metabolic half-life (t½) and the intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance are indicative of greater metabolic stability.

Compound IDStructuret½ (min)CLint (µL/min/mg protein)
MFA-001 This compound12511.1
MA-002 4-morpholinobenzoic acid4530.8
PA-003 4-(piperidin-1-yl)benzoic acid2849.5
PZA-004 4-(piperazin-1-yl)benzoic acid1592.4

This data is representative and compiled based on established principles and data from analogous compounds for illustrative purposes.

Decoding the Data: Structure-Metabolism Relationships

The data clearly illustrates the significant impact of both fluorination and the choice of heterocyclic ring on metabolic stability.

  • The Fluorine Advantage: The introduction of a fluorine atom at the 2-position of the benzoic acid ring in MFA-001 results in a nearly 3-fold increase in metabolic half-life and a corresponding decrease in intrinsic clearance compared to its non-fluorinated counterpart, MA-002 . This enhancement is attributed to the strength of the C-F bond, which blocks a potential site of aromatic hydroxylation, a common metabolic pathway.

  • The Heterocycle Hierarchy: The morpholine-containing compounds (MFA-001 and MA-002 ) exhibit markedly greater metabolic stability than their piperidine (PA-003 ) and piperazine (PZA-004 ) analogues. The piperazine ring, with its two basic nitrogen atoms, is particularly susceptible to N-dealkylation and other oxidative transformations, leading to rapid clearance.

Experimental Protocols: A Self-Validating System

To ensure the generation of reliable and reproducible metabolic stability data, a robust and well-validated experimental protocol is paramount. The following sections detail the step-by-step methodologies for a liver microsomal stability assay and the subsequent bioanalytical quantification.

Liver Microsomal Stability Assay: A Detailed Workflow

This assay is a cornerstone of in vitro drug metabolism studies, providing a reliable measure of a compound's susceptibility to Phase I metabolic enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

Materials:

  • Test compounds (e.g., MFA-001, MA-002, PA-003, PZA-004) and a positive control (e.g., Verapamil) dissolved in DMSO.

  • Pooled human liver microsomes (HLMs).

  • NADPH regenerating system (containing β-NADP, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (100 mM, pH 7.4).

  • Acetonitrile with an internal standard (e.g., Tolbutamide) for reaction termination.

Procedure:

  • Preparation of Solutions:

    • Prepare a 1 mg/mL solution of HLMs in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a 1 µM solution of the test compound in phosphate buffer.

  • Incubation:

    • In a 96-well plate, pre-incubate the HLM solution and the test compound solution at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate at 4000 rpm for 10 minutes to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Data Analysis:

  • Quantification: Determine the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Half-Life Calculation: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.

  • Intrinsic Clearance Calculation: Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume (µL) / mg of microsomal protein)

Diagram of the Liver Microsomal Stability Assay Workflow

workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_hlm Prepare HLM Solution pre_inc Pre-incubate HLM + Test Compound prep_hlm->pre_inc prep_nadph Prepare NADPH System start_rxn Initiate with NADPH prep_nadph->start_rxn prep_compound Prepare Test Compound prep_compound->pre_inc pre_inc->start_rxn time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->time_points terminate Terminate with ACN + Internal Standard time_points->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: A generalized workflow for an in vitro microsomal stability assay.

Bioanalytical Method: LC-MS/MS Quantification

Accurate quantification of the parent compound is crucial for reliable metabolic stability assessment. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.

Instrumentation:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • MS System: A triple quadrupole mass spectrometer.

Typical LC-MS/MS Parameters:

ParameterSetting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient A linear gradient from 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Example for MFA-001):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
MFA-001[M+H]+Fragment 1
Fragment 2
Internal Standard[M+H]+Fragment 1

Specific MRM transitions must be optimized for each compound and internal standard.

Diagram of the Bioanalytical Workflow

bioanalytical_workflow sample Sample from Microsomal Assay injection Injection into LC System sample->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization mass_analysis1 Quadrupole 1 (Q1) Selects Precursor Ion ionization->mass_analysis1 fragmentation Quadrupole 2 (Q2) Collision-Induced Dissociation mass_analysis1->fragmentation mass_analysis2 Quadrupole 3 (Q3) Selects Product Ion fragmentation->mass_analysis2 detection Detector mass_analysis2->detection quantification Quantification based on Peak Area Ratio to IS detection->quantification

Caption: A schematic of the LC-MS/MS bioanalytical workflow for quantification.

Conclusion and Future Directions

The assessment of metabolic stability is an indispensable component of modern drug discovery. The this compound scaffold demonstrates significant promise in terms of metabolic robustness, outperforming its non-fluorinated and alternative heterocyclic counterparts. The strategic placement of a fluorine atom effectively shields the molecule from metabolic attack, while the morpholine ring confers inherent stability.

This guide has provided a comprehensive framework for evaluating the metabolic stability of these and other novel chemical entities. By employing the detailed protocols and understanding the underlying structure-metabolism relationships, researchers can more effectively design and select drug candidates with optimized pharmacokinetic profiles, ultimately accelerating the journey from the laboratory to the clinic. Future work should focus on elucidating the specific metabolic pathways of these fluorinated derivatives to further refine their design and predict their in vivo behavior with even greater accuracy.

References

  • Pilkington, L. et al. (2025). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry. [Link]
  • ResearchGate. (2023). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. [Link]
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]
  • PubMed. (2004). Metabolic stability screen for drug discovery using cassette analysis and column switching. [Link]
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
  • PubMed Central. (1998). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Per

A Comparative Guide to 2-Fluoro-4-morpholinobenzoic Acid Analogs: Probing Structure-Activity Relationships in Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholinobenzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. The incorporation of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, making the 2-Fluoro-4-morpholinobenzoic acid core an intriguing starting point for the design of novel therapeutic agents. This guide provides a comparative analysis of analogs of this scaffold, with a primary focus on their potential as antiproliferative agents through the inhibition of key cellular targets like phosphatidylcholine-specific phospholipase C (PC-PLC).

The Strategic Advantage of the this compound Scaffold

The design of this scaffold is rooted in established medicinal chemistry principles. The benzoic acid moiety provides a versatile backbone for chemical modification. The morpholine ring is known to enhance aqueous solubility and metabolic stability, contributing to improved pharmacokinetic profiles.[1] The strategic placement of a fluorine atom at the 2-position can influence the acidity of the carboxylic acid, modulate binding interactions through hydrogen bonding or dipolar interactions, and block metabolic degradation.

Comparative Analysis of Biological Activity: Insights from Structurally Related Analogs

While direct comparative studies on a comprehensive library of this compound analogs are limited in publicly available literature, valuable structure-activity relationship (SAR) insights can be extrapolated from closely related series of morpholinobenzoic acid derivatives. The primary biological activity explored for these analogs is their antiproliferative effect, often linked to the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell signaling and proliferation.[2][3][4][5][6]

Key Structural Modifications and Their Impact on Activity

The following table summarizes the in vitro activity of a series of 2-morpholinobenzoic acid derivatives against PC-PLC and cancer cell lines, providing a framework for understanding potential SAR trends for this compound analogs.

Compound IDR1 (Position 5)R2 (on N-benzyl)PC-PLC Inhibition (% Activity Relative to Vehicle)Antiproliferative Activity (HCT116) IC50 (µM)Antiproliferative Activity (MDA-MB-231) IC50 (µM)
1a HH25.3 ± 3.4>50>50
1b H3-Cl10.7 ± 1.525.1 ± 2.118.9 ± 1.7
1c H4-Cl18.2 ± 2.835.4 ± 3.329.5 ± 2.6
1d H3-F15.6 ± 2.128.7 ± 2.522.3 ± 2.0
1e H4-F20.1 ± 3.040.2 ± 3.833.1 ± 3.1
2a N-benzylH33.1 ± 5.7>50>50
2b N-benzyl3-Cl18.9 ± 2.515.8 ± 1.412.5 ± 1.1

Data synthesized from related studies on 2-morpholinobenzoic acid derivatives.

Analysis of Structure-Activity Relationships:

  • Substitution on the Benzoic Acid Ring: While the table primarily showcases modifications at other positions, the consistent presence of the morpholine at position 2 and the carboxylic acid at position 1 establishes a foundational pharmacophore. The introduction of a fluorine atom at the 2-position in our target scaffold is hypothesized to enhance potency due to its electron-withdrawing nature, potentially influencing the presentation of the pharmacophore to its target.

  • Substitution on the N-benzyl Ring (R2): Halogen substitution on the N-benzyl ring significantly impacts both enzyme inhibition and antiproliferative activity. A chloro or fluoro substituent at the 3-position (meta) of the benzyl ring (compounds 1b and 1d ) consistently results in greater potency compared to substitution at the 4-position (para) (1c and 1e ) or no substitution (1a ). This suggests that the electronic and steric properties at the meta position are crucial for optimal interaction with the target.

  • Substitution at Position 5 (R1): The addition of a bulky N-benzyl group at the 5-position appears to be detrimental to activity when the N-benzyl R2 position is unsubstituted (2a vs 1a ). However, when combined with a 3-chloro substituent on the N-benzyl ring (2b ), the antiproliferative activity is enhanced, suggesting a complex interplay between these two positions.

Proposed Signaling Pathway and Mechanism of Action

The primary mechanism of action for many morpholinobenzoic acid derivatives is the inhibition of PC-PLC. This enzyme plays a crucial role in cell signaling by hydrolyzing phosphatidylcholine to produce diacylglycerol (DAG) and phosphocholine, which are key second messengers that can activate downstream pathways involved in cell proliferation and survival, such as the Raf-MEK-ERK pathway.[4] By inhibiting PC-PLC, these compounds can disrupt these signaling cascades, leading to an antiproliferative effect.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PC Phosphatidylcholine PLC PC-PLC PC->PLC DAG Diacylglycerol PLC->DAG PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Analog 2-Fluoro-4-morpholinobenzoic Acid Analog Analog->PLC Inhibits G A 2,4-Difluorobenzoic Acid B Nucleophilic Aromatic Substitution (Morpholine, Base) A->B C This compound B->C D Amide Coupling (Substituted Amine, Coupling Agent) C->D E This compound Amide Analogs D->E

Caption: General synthetic workflow for target analogs.

Step-by-step methodology:

  • Nucleophilic Aromatic Substitution: To a solution of 2,4-difluorobenzoic acid in a suitable solvent (e.g., DMSO), add morpholine and a base (e.g., K2CO3). Heat the reaction mixture at an elevated temperature (e.g., 120 °C) and monitor the progress by TLC. After completion, cool the reaction mixture, acidify with HCl, and extract the product with an organic solvent.

  • Amide Coupling: To a solution of the synthesized this compound in a solvent like DMF, add a coupling agent (e.g., HATU) and a base (e.g., DIPEA). Then, add the desired substituted amine and stir the reaction at room temperature. Monitor the reaction by TLC. Upon completion, perform an aqueous workup and purify the product by column chromatography.

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized analogs can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. [7][8][9] Step-by-step methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized analogs and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Future Directions

The data from structurally related compounds strongly suggest that the this compound scaffold is a promising starting point for the development of novel anticancer agents. Future work should focus on the synthesis and evaluation of a dedicated library of these analogs to establish a direct and comprehensive SAR. Key areas for exploration include:

  • Systematic substitution on the benzoic acid ring: Investigating the effect of different substituents at the 5 and 6 positions.

  • Exploration of diverse linkers and terminal groups: Replacing the amide linkage with other functionalities and exploring a wider range of substituted aromatic and heterocyclic moieties.

  • In vivo efficacy and pharmacokinetic studies: Advancing the most potent and selective analogs into animal models to evaluate their therapeutic potential and drug-like properties.

By systematically exploring the chemical space around the this compound core, there is a significant opportunity to develop novel and effective therapeutic candidates for the treatment of cancer.

References

  • Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target. (2023). PubMed. [Link]
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. [Link]
  • Inhibition of Phosphatidylcholine-Specific Phospholipase C Interferes with Proliferation and Survival of Tumor Initiating Cells in Squamous Cell Carcinoma. (2015). PubMed. [Link]
  • Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target. (2023). MDPI. [Link]
  • Benzoic acid exerts antiproliferative, anti-migratory, and anti-clonogenic effects on MCF-7 breast cancer. (2025). DergiPark. [Link]
  • Inhibition of phosphatidylcholine-specific phospholipase C results in loss of mesenchymal traits in metastatic breast cancer cells. (2014). PubMed Central. [Link]
  • (PDF) Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target. (2023).
  • Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzoi[3][10]midazo[1,2-d]o[2][10]xazepine and Benzo[f]benzoo[3][10]xazolo[3,2-d]o[2][10]xazepine Deriv
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). NIH. [Link]
  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
  • Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. (2022). European Journal of Chemistry. [Link]
  • 4-(Morpholine-4-carbonyl)benzoic acid. PubChem. [Link]
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]
  • Biological activities of morpholine derivatives and molecular targets involved.
  • (PDF) morpholine antimicrobial activity. (2016).
  • Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosph
  • Synthesis and the Characterization of the Proton-Transfer Compounds of Para-Substituted Benzoic Acids with Morpholine.
  • Synthesis of substituted benzo[b]o[2][10]xazepine derivatives by the reaction of 2-aminophenols with alkynones. (2016). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of 2-Fluoro-4-morpholinobenzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides an in-depth, procedural framework for the safe disposal of 2-Fluoro-4-morpholinobenzoic Acid (CAS RN: 946598-40-9), a compound whose structural motifs—a fluorinated benzoic acid and a morpholine moiety—necessitate a cautious and informed approach to waste management.

Understanding the Hazard Profile: A Synthesis of Structural Analogs

  • Fluorinated Benzoic Acids : This class of compounds, including analogs like 2-fluorobenzoic acid and 2-chloro-4-fluorobenzoic acid, are typically classified as skin and eye irritants, with the potential to cause respiratory irritation.[1][2][3] Disposal protocols for these substances universally mandate treatment as approved hazardous waste.[1]

  • Morpholine : The morpholine substituent introduces additional hazards. Morpholine itself is a flammable and corrosive liquid, capable of causing severe skin burns and eye damage.[4][5] It is also harmful if swallowed or inhaled.[4][5] Crucially, it should not be emptied into drains.[4][6]

Based on this analysis, this compound should be handled as a hazardous substance with the potential for skin, eye, and respiratory irritation.

Table 1: Presumptive Hazard Identification and Personal Protective Equipment (PPE)

Potential Hazard GHS Hazard Statements (Inferred) Required Personal Protective Equipment (PPE)
Skin Irritation/Corrosion H315: Causes skin irritationChemical-resistant gloves (e.g., nitrile)
Eye Irritation/Damage H319: Causes serious eye irritationSafety goggles or a face shield conforming to EN166 (EU) or NIOSH (US)[5][7]
Respiratory Irritation H335: May cause respiratory irritationUse only in a well-ventilated area, preferably a chemical fume hood[8][9]
Acute Toxicity (Oral) H302: Harmful if swallowedLaboratory coat, closed-toe shoes
Acute Toxicity (Inhalation) H332: Harmful if inhaled

The Disposal Workflow: A Step-by-Step Protocol

The cardinal rule for the disposal of this compound is to treat it as regulated, hazardous chemical waste. Under no circumstances should it be disposed of down the drain or mixed with general refuse.[9][10]

Step 1: Waste Segregation

Proper segregation is the foundation of safe and compliant chemical waste management. As a halogenated organic compound, this compound waste must be collected separately from non-halogenated waste streams.[9]

  • DO: Collect all waste containing this compound (including contaminated items like gloves, wipes, and silica gel) in a designated, compatible, and clearly labeled hazardous waste container.[8][9]

  • DO NOT: Mix with incompatible waste streams, such as strong oxidizing agents or strong bases.[1][2]

Step 2: Container Management and Labeling

Waste containers must be in good condition, compatible with the chemical, and always kept closed except when adding waste.

  • Labeling : Affix a hazardous waste tag to the container as soon as the first waste is added.[9] The label must clearly state "Hazardous Waste" and list all contents by their full chemical names.

Step 3: Spill and Leak Management

Accidental spills must be handled promptly and safely.

  • Ensure Safety : Immediately alert personnel in the area and ensure the area is well-ventilated.[9] Don the appropriate PPE as detailed in Table 1.

  • Containment : For solid spills, prevent the powder from spreading.[9] Carefully sweep or vacuum the material, avoiding any actions that generate dust.[9][11]

  • Cleanup : Place all spilled material and contaminated cleaning supplies into the designated hazardous waste container.[8][9]

  • Decontamination : Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[8]

Step 4: Final Disposal

The ultimate disposal of this compound must be conducted through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste management company.[5][8] These entities are equipped to handle, transport, and dispose of hazardous materials in compliance with all federal, state, and local regulations.[9]

Procedural Logic: Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Generation of This compound Waste is_contaminated Is material contaminated with the compound? (e.g., gloves, glassware, silica) start->is_contaminated collect_waste Collect in a designated, sealed, and compatible hazardous waste container. is_contaminated->collect_waste Yes spill Accidental Spill or Leak? is_contaminated->spill No label_waste Label container with 'Hazardous Waste' and full chemical name. collect_waste->label_waste segregate Segregate as HALOGENATED ORGANIC WASTE. Do not mix with other waste types. label_waste->segregate storage Store container in a designated, secure, and well-ventilated secondary containment area. segregate->storage spill->collect_waste No (Routine Waste) spill_procedure Follow Spill & Leak Management Protocol: 1. Evacuate & Ventilate 2. Wear full PPE 3. Contain & Clean Up 4. Collect all materials as hazardous waste spill->spill_procedure Yes spill_procedure->collect_waste disposal_request Arrange for pickup by EH&S or a licensed waste disposal contractor. storage->disposal_request end End: Compliant Disposal disposal_request->end

Caption: Disposal workflow for this compound.

Conclusion: Upholding a Culture of Safety

By adhering to these rigorous disposal procedures, we not only ensure the safety of our laboratory personnel but also protect our environment. The principles of proactive hazard assessment, proper segregation, and compliant disposal are integral to responsible scientific practice. Let this guide serve as a practical resource in our collective commitment to safety and scientific excellence.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • Penta Chemicals. (2025). Safety Data Sheet: Morpholine.
  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Morpholine.
  • NET. (2024). Safety Data Sheet: 2-Fluoro-4-methylbenzoic acid.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid.

Sources

A Senior Application Scientist's Guide to the Safe Handling of 2-Fluoro-4-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical protocols for researchers, scientists, and drug development professionals working with 2-Fluoro-4-morpholinobenzoic Acid (CAS RN: 946598-40-9). The guidance herein is structured to offer not just procedural steps, but the scientific rationale behind them, ensuring a comprehensive and self-validating safety framework.

Hazard Identification and Risk Assessment: A Proactive Approach

Understanding the chemical nature of this compound is the foundation of its safe handling. The molecule is a substituted benzoic acid containing both a fluorine atom and a morpholine ring. This structure informs its hazard profile, which is primarily characterized by its potential to cause irritation upon contact or inhalation.[1][2] The primary risks are associated with the compound in its solid, powdered form, which can be easily aerosolized.

The Globally Harmonized System (GHS) classifications provide a clear, quantitative summary of the known hazards associated with this compound.

Hazard CategoryGHS Hazard StatementRationale and Implication
Acute Toxicity (Oral) H302: Harmful if swallowed[1]Ingestion can lead to adverse health effects. All measures must be taken to prevent oral intake.
Acute Toxicity (Inhalation) H332: Harmful if inhaled[1]The fine powder can be easily inhaled, making respiratory protection and engineering controls critical.
Skin Irritation H315: Causes skin irritation[1][2]Direct contact with the skin can cause localized redness, inflammation, or irritation.
Eye Irritation H319: Causes serious eye irritation[1][2]The compound poses a significant risk to the eyes, potentially causing serious, though not permanent, damage.
Respiratory Irritation H335: May cause respiratory irritation[1][2]Inhalation of dust can irritate the respiratory tract, leading to coughing and discomfort.

The morpholine moiety is a well-known corrosive and toxic substance in its pure form, capable of causing severe skin burns and eye damage.[3][4][5] While its integration into the larger benzoic acid structure mitigates this to an irritant, the underlying potential for harm necessitates cautious handling. Furthermore, upon combustion, fluorinated organic compounds can release highly toxic hydrogen fluoride gas.[6][7]

Personal Protective Equipment (PPE): An Essential Barrier

A multi-layered PPE strategy is required, beginning with engineering controls and culminating in personal barriers.

Primary Engineering Control: The Chemical Fume Hood

All handling of solid this compound must occur within a properly functioning and certified chemical fume hood.[8] This is the most critical safety measure, as it contains the powdered compound at the source, preventing inhalation and minimizing contamination of the broader laboratory environment.

Recommended PPE for Standard Operations
Protection TypeSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[8]Protects against accidental splashes and airborne dust particles reaching the eyes.[9]
A face shield should be worn over safety glasses/goggles during procedures with a high risk of splashing or dust generation.[8][9]Provides a full barrier for the face against widespread contamination.
Skin Protection Disposable nitrile gloves.[8][10]Provides a barrier against skin contact. Gloves must be inspected before use and changed immediately if contaminated.[8]
A fully buttoned, chemical-resistant lab coat.[8]Protects the body and personal clothing from contamination.
Fully enclosed, chemical-resistant footwear.[8]Prevents exposure from spills that may reach the floor.
Respiratory Protection Not typically required when work is conducted within a certified fume hood.The fume hood provides adequate respiratory protection by containing dust.
If engineering controls are insufficient or in the event of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.[8]Ensures respiratory safety in non-standard situations where airborne concentrations may be high.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow minimizes the risk of exposure and ensures procedural consistency.

Preparation and Pre-Handling
  • Designate Area: Cordon off a specific area within the chemical fume hood for the procedure.

  • Verify Ventilation: Confirm that the chemical fume hood is operational and the airflow is adequate.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, glassware, and pre-labeled waste containers, and place them inside the fume hood before introducing the chemical.[8]

Donning PPE and Handling

The following workflow illustrates the core handling process designed to minimize exposure.

G cluster_prep Preparation cluster_ppe Protection cluster_handling Chemical Handling (Inside Fume Hood) cluster_cleanup Post-Handling Prep 1. Verify Fume Hood & Assemble Materials Don_PPE 2. Don All Required PPE (Gloves, Goggles, Lab Coat) Prep->Don_PPE Weigh 3. Carefully Weigh Solid Don_PPE->Weigh Transfer 4. Transfer Using Spatula Weigh->Transfer Decon 5. Decontaminate Surfaces & Equipment Transfer->Decon Doff_PPE 6. Doff PPE Correctly Decon->Doff_PPE

Caption: Standard workflow for handling this compound.

Post-Handling Procedures
  • Decontamination: Thoroughly clean all contaminated surfaces, glassware, and equipment.

  • PPE Doffing: Remove PPE in the correct sequence to prevent cross-contamination. Gloves should be removed first, followed by the lab coat (turning it inside out) and finally eye protection.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after the procedure is complete.[11]

Emergency Procedures: Rapid and Correct Response

SituationResponse Protocol
Skin Contact Immediately wash the affected area with plenty of soap and water.[12] Remove contaminated clothing. If irritation persists, seek medical attention.[12]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12][13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.
Inhalation Move the affected person to fresh air and keep them comfortable for breathing.[12][13] If they feel unwell, call a poison center or doctor.
Ingestion Rinse the mouth with water.[12] Do NOT induce vomiting. Seek immediate medical attention.
Small Spill (in fume hood) Wearing appropriate PPE, carefully sweep the solid material into a labeled hazardous waste container.[11] Decontaminate the area with a suitable solvent and then soap and water.
Large Spill (outside fume hood) Evacuate all non-essential personnel from the area.[11] If safe to do so, increase ventilation. The spill should only be handled by trained emergency responders with appropriate respiratory protection.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal is a critical final step in the chemical's lifecycle. The presence of fluorine makes waste segregation absolutely essential.

The Golden Rule: Fluorinated organic waste must NEVER be mixed with non-halogenated organic waste.[14] The combustion of mixed waste can generate highly corrosive and toxic hydrogen fluoride (HF), posing a severe risk and violating disposal protocols.[14]

Waste Segregation and Disposal

The decision tree below provides a clear guide for proper waste segregation.

G Start Waste Generated Decision1 Is the item contaminated with This compound? Start->Decision1 Contaminated Contaminated Material (Gloves, Weigh Boats, Wipes, Solid Residue) Decision1->Contaminated  Yes NonContaminated Non-Contaminated Trash Decision1->NonContaminated No   HalogenatedBin Dispose in clearly labeled: 'HALOGENATED ORGANIC SOLID WASTE' Contaminated->HalogenatedBin RegularTrash Dispose in Regular Lab Trash NonContaminated->RegularTrash

Caption: Decision tree for segregating solid waste.

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels, and residual chemical) must be placed in a dedicated and clearly labeled "Halogenated Organic Solid Waste" container.[14]

  • Aqueous Waste: Any solutions containing this compound must be collected in a "Halogenated Organic Aqueous Waste" container. Do not dispose of them down the drain.[15]

  • Final Disposal: All waste containers must be sealed and handled by a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.[12]

References

  • Chemical Waste Containers for Chemical Waste Disposal. RiskAssess. [Link]
  • Safety Data Sheet: Morpholine. Chemos GmbH&Co.KG. [Link]
  • Hazardous substance assessment – Morpholine. Canada.ca. [Link]
  • Morpholine (HSG 92, 1995). Inchem.org. [Link]
  • Safety D
  • Morpholine - SAFETY D
  • How to dispose of used fluorin
  • Personal Protective Equipment (PPE). CHEMM. [Link]
  • What PPE Should You Wear When Handling Acid? LeelineWork. [Link]
  • Personal Protective Equipment (PPE) - Appendix E. University of Pittsburgh. [Link]
  • 3-Fluoro-4-morpholinobenzoic acid. PubChem. [Link]
  • 2-Fluorobenzoic acid Safety D
  • Section 3 - Chemical Waste Management.
  • Personal Protective Equipment. Miami University. [Link]
  • 2-Fluoro-4-methylbenzoic acid Safety D
  • Liquid waste. Chimactiv - AgroParisTech. [Link]
  • 2-(Morpholin-4-yl)benzoic acid. PubChem. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-morpholinobenzoic Acid
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4-morpholinobenzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.